2-(3-Methoxyphenyl)acetohydrazide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-methoxyphenyl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-8-4-2-3-7(5-8)6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEALVGVRTCEVES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379311 | |
| Record name | 2-(3-methoxyphenyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34624-38-9 | |
| Record name | 2-(3-methoxyphenyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxyphenylacetic acid hydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 2-(3-Methoxyphenyl)acetohydrazide from 3-methoxyphenylacetic acid
An In-depth Technical Guide to the Synthesis of 2-(3-Methoxyphenyl)acetohydrazide from 3-Methoxyphenylacetic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a key intermediate in the development of novel heterocyclic compounds for pharmaceutical applications. We present a detailed, field-proven protocol based on a two-step synthesis commencing from 3-methoxyphenylacetic acid via an ester intermediate. An alternative, more direct route through an acyl chloride intermediate is also discussed, providing researchers with a comparative analysis of methodologies. This document is intended for chemists, researchers, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical safety considerations to ensure reproducible and efficient synthesis.
Introduction and Strategic Overview
This compound is a valuable molecular scaffold in medicinal chemistry. Its bifunctional nature, featuring a nucleophilic hydrazide moiety, makes it an essential starting material for the synthesis of a wide array of heterocyclic systems, such as pyrazoles, oxadiazoles, and triazoles. These heterocycles are core structures in many pharmacologically active agents.
The synthesis of this target molecule from 3-methoxyphenylacetic acid can be approached via two primary, reliable strategies:
-
Two-Step Synthesis via an Ester Intermediate: This is the most common and often preferred method. It involves the initial conversion of the carboxylic acid to its corresponding methyl or ethyl ester, followed by hydrazinolysis. This pathway is highly reliable, generally high-yielding, and avoids the use of harsh reagents, making it suitable for a wide range of laboratory settings.
-
Two-Step Synthesis via an Acyl Chloride Intermediate: This method involves converting the carboxylic acid to a highly reactive acyl chloride, which is then reacted with hydrazine.[1] While potentially faster, this route requires careful control of reaction conditions to prevent the formation of undesired 1,2-diacylhydrazine byproducts.[2][3]
This guide will provide a detailed, step-by-step protocol for the ester intermediate pathway due to its robustness and control. The acyl chloride route will be presented as a viable alternative with a discussion of its specific considerations.
Primary Synthetic Pathway: Via Ester Intermediate
This method is segmented into two distinct chemical transformations: Fischer Esterification and subsequent Hydrazinolysis.
Principle and Mechanistic Insight
Step 1: Fischer Esterification. The synthesis begins with the acid-catalyzed esterification of 3-methoxyphenylacetic acid with an alcohol (typically methanol or ethanol).[4][5] The reaction is an equilibrium process. To drive it towards the product, an excess of the alcohol is used as both a reagent and a solvent, following Le Châtelier's principle. The acid catalyst (e.g., concentrated H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the alcohol.[6]
Step 2: Hydrazinolysis. The purified ester intermediate is then reacted with hydrazine hydrate. In this nucleophilic acyl substitution, the highly nucleophilic nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester.[7] This leads to the formation of a tetrahedral intermediate, which subsequently collapses, eliminating a molecule of alcohol to yield the stable this compound. This reaction is typically carried out under reflux in an alcoholic solvent.[7][8]
Experimental Workflow
The overall workflow for the primary synthetic pathway is illustrated below.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 3-Methoxyphenylacetate
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methoxyphenylacetic acid (16.6 g, 0.1 mol).
-
Reagent Addition: Add methanol (100 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2 mL) with constant stirring. The addition of acid is exothermic and should be performed carefully.
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, slowly pour the reaction mixture into ice-cold water (200 mL). Neutralize the solution by carefully adding a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases (pH ~7-8).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude methyl 3-methoxyphenylacetate as an oil. The product can be further purified by vacuum distillation if necessary.
Step 2: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser, dissolve the methyl 3-methoxyphenylacetate (18.0 g, 0.1 mol) obtained from the previous step in ethanol (100 mL).
-
Reagent Addition: To this solution, add hydrazine hydrate (80% solution, 12.5 g, 0.2 mol) dropwise with stirring.[7]
-
Reaction: Heat the reaction mixture to reflux and maintain for 6 hours.[8]
-
Isolation: Cool the reaction mixture in an ice bath. The product, this compound, will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration and wash the filter cake with cold petroleum ether. The crude product can be recrystallized from ethanol or an ethanol-water mixture to yield pure white crystals.
Quantitative Data Summary
| Step | Compound Name | Role | Molar Mass ( g/mol ) | Molar Equiv. | Amount Used |
| 1 | 3-Methoxyphenylacetic Acid | Starting Material | 166.17 | 1.0 | 16.6 g |
| 1 | Methanol | Reagent/Solvent | 32.04 | Excess | 100 mL |
| 1 | Sulfuric Acid | Catalyst | 98.08 | Catalytic | ~2 mL |
| 2 | Methyl 3-Methoxyphenylacetate | Starting Material | 180.19 | 1.0 | 18.0 g |
| 2 | Hydrazine Hydrate (80%) | Reagent | 50.06 | 2.0 | 12.5 g |
| 2 | Ethanol | Solvent | 46.07 | N/A | 100 mL |
Alternative Synthetic Pathway: Via Acyl Chloride Intermediate
This pathway offers a more rapid conversion due to the high reactivity of the acyl chloride intermediate.[1] However, this reactivity also presents challenges, primarily the potential for diacylation, where two acyl groups attach to one hydrazine molecule.
Principle and Rationale
Step 1: Acyl Chloride Formation. 3-Methoxyphenylacetic acid is converted to 3-methoxyphenylacetyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This reaction is typically performed in an inert solvent.
Step 2: Reaction with Hydrazine. The resulting acyl chloride is highly electrophilic and reacts readily with the nucleophilic hydrazine. To favor the formation of the desired mono-acylhydrazide, the reaction must be carefully controlled. This is typically achieved by adding the acyl chloride slowly to a cooled, stirred solution containing an excess of hydrazine.[9] The low temperature mitigates the exothermic nature of the reaction and reduces the rate of the second acylation.
General Protocol Considerations
-
Acyl Chloride Formation: Dissolve 3-methoxyphenylacetic acid in an inert solvent (e.g., dichloromethane) and add thionyl chloride (approx. 1.2 equivalents) dropwise at 0 °C. After addition, allow the reaction to warm to room temperature and stir until gas evolution ceases. The solvent and excess thionyl chloride are then removed under vacuum.
-
Hydrazide Formation: Prepare a stirred solution of hydrazine hydrate (2-4 equivalents) in an inert solvent at a low temperature (-10 °C to 0 °C). Add the freshly prepared acyl chloride dropwise to this solution, ensuring the temperature remains low. After the addition is complete, the mixture is stirred for a period before being worked up, typically by filtration and washing to isolate the product.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. cerritos.edu [cerritos.edu]
- 5. youtube.com [youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. 2-(3-METHOXYPHENYL)ETHANOHYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
- 9. US8110705B2 - Processes for making hydrazides - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-(3-Methoxyphenyl)acetohydrazide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(3-Methoxyphenyl)acetohydrazide is a versatile chemical intermediate belonging to the hydrazide class of organic compounds. Its unique structural features, comprising a methoxy-substituted phenyl ring linked to an acetohydrazide moiety, make it a valuable building block in the synthesis of a wide array of heterocyclic compounds with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, molecular structure, synthesis, and spectral characterization of this compound. Furthermore, it delves into the potential applications of this compound and its derivatives, particularly in the realm of drug discovery, supported by insights into the biological activities of related hydrazone structures.
Molecular Structure and Chemical Identity
This compound, also known as (3-methoxyphenyl)acetic acid hydrazide, possesses the chemical formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol . The molecule features a central acetohydrazide core (-C(=O)NHNH₂) attached to a benzyl group, which is substituted with a methoxy group (-OCH₃) at the meta position of the phenyl ring.
The presence of the hydrazide functional group, with its nucleophilic nitrogen atoms and the carbonyl group, imparts significant reactivity to the molecule, making it a key precursor for the synthesis of various derivatives. The methoxyphenyl group influences the compound's solubility, lipophilicity, and potential for intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for its crystallographic arrangement and biological activity.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound (Predicted) | 2-(4-Methoxyphenyl)acetohydrazide[1] | 2-(3,4-Dimethoxyphenyl)acetohydrazide (from PubChem) |
| Molecular Formula | C₉H₁₂N₂O₂ | C₉H₁₂N₂O₂ | C₁₀H₁₄N₂O₃ |
| Molecular Weight | 180.20 g/mol | 180.20 g/mol | 210.23 g/mol |
| XLogP3 | 0.7 | 0.4 | 0.5 |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 3 | 3 | 4 |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is via the hydrazinolysis of its corresponding ester, methyl or ethyl 2-(3-methoxyphenyl)acetate. This reaction is a nucleophilic acyl substitution where hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and subsequently displacing the alkoxy group.
Experimental Protocol: Synthesis of this compound
This protocol is a standard procedure for the synthesis of acetohydrazides from their corresponding esters.[2]
Materials:
-
Methyl 2-(3-methoxyphenyl)acetate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (absolute)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2-(3-methoxyphenyl)acetate (1 equivalent) in absolute ethanol.
-
To this solution, add hydrazine hydrate (2-3 equivalents) dropwise with continuous stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting solid residue is then triturated with cold water, filtered, and washed with a small amount of cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound as a crystalline solid.
Logical Workflow for Synthesis
References
An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-(3-Methoxyphenyl)acetohydrazide
Introduction
2-(3-Methoxyphenyl)acetohydrazide is a pivotal intermediate in contemporary medicinal chemistry and drug development. As a functionalized hydrazide, it serves as a versatile scaffold for the synthesis of a wide array of heterocyclic compounds and other complex molecules with potential therapeutic activities. Hydrazides are considered key building blocks in the creation of novel bioactive derivatives.[1] The strategic selection of a starting material is the most critical decision in the synthetic workflow, profoundly influencing the overall efficiency, scalability, cost-effectiveness, and environmental footprint of the process. This guide provides a comprehensive analysis of the primary and alternative synthetic routes to this compound, grounded in established chemical principles and field-proven methodologies. We will dissect the causality behind experimental choices, offering researchers and drug development professionals the insights needed to design robust and efficient synthetic strategies.
Section 1: The Foundational Carboxylic Acid Route
The most direct and widely adopted pathway to this compound begins with the corresponding carboxylic acid. This approach is favored for its reliability and the high commercial availability of the requisite precursors. The synthesis is a well-characterized, two-step process involving an initial esterification followed by hydrazinolysis.
Starting Material Profile: 3-Methoxyphenylacetic Acid
3-Methoxyphenylacetic acid is a stable, crystalline solid that serves as the foundational building block for this route. Its ready availability from major chemical suppliers makes it an economically viable and convenient starting point for both lab-scale and pilot-scale synthesis.[2][3][4]
| Property | Value | Source(s) |
| CAS Number | 1798-09-0 | [2][5] |
| Molecular Formula | C₉H₁₀O₃ | [5] |
| Molecular Weight | 166.17 g/mol | [5] |
| Appearance | White to off-white solid/crystals | [3] |
| Melting Point | 65-69 °C | [3] |
Synthetic Rationale: Esterification as a Necessary Activation Step
While it may seem intuitive to attempt a direct reaction between 3-methoxyphenylacetic acid and hydrazine, this pathway is generally inefficient. The carboxylic acid exists in equilibrium with its carboxylate anion, which is unreactive toward nucleophiles. Furthermore, hydrazine is a base and would readily deprotonate the acid, forming a stable ammonium carboxylate salt and halting any further reaction.
To overcome this, the carboxylic acid is first converted to an ester, typically a methyl or ethyl ester. This transformation serves two primary purposes:
-
Activation of the Carbonyl: The ester is a significantly more electrophilic derivative than the carboxylate salt, making the carbonyl carbon susceptible to nucleophilic attack.
-
Elimination of Acid-Base Chemistry: Once the acidic proton is removed via esterification, the undesirable acid-base reaction with hydrazine is prevented.
The subsequent reaction of the ester with hydrazine hydrate, known as hydrazinolysis , proceeds smoothly to yield the target acetohydrazide.[6]
Experimental Protocol 1: Esterification of 3-Methoxyphenylacetic Acid
This protocol details the synthesis of the key intermediate, methyl 2-(3-methoxyphenyl)acetate.
Objective: To convert 3-methoxyphenylacetic acid into its corresponding methyl ester to activate it for subsequent hydrazinolysis.
Reagents and Materials:
-
3-Methoxyphenylacetic acid (1.0 eq)
-
Methanol (MeOH), anhydrous (solvent)
-
Trimethylsilyl chloride (TMSCl) or concentrated Sulfuric Acid (H₂SO₄) (catalyst)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (drying agent)
-
Round-bottom flask, magnetic stirrer, reflux condenser (if heating)
Step-by-Step Procedure:
-
Dissolve 3-methoxyphenylacetic acid (e.g., 127 g, 0.77 mol) in a sufficient volume of anhydrous methanol (e.g., 1.0 L) in a round-bottom flask.[7]
-
Stir the solution at room temperature.
-
Slowly add the catalyst. If using TMSCl (e.g., 182 g, 1.68 mol), add it dropwise over approximately 1 hour.[7] If using H₂SO₄, add a catalytic amount (e.g., 2-5 mol%) carefully.
-
Stir the reaction mixture at room temperature for 16-24 hours or until completion is confirmed by Thin Layer Chromatography (TLC).[7]
-
Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield the product, methyl 2-(3-methoxyphenyl)acetate, typically as an oil.[7]
Intermediate Profile: Methyl 2-(3-methoxyphenyl)acetate
This ester is a stable liquid and is often commercially available, providing a more direct entry point into the synthesis.[8][9] Purchasing the ester directly allows researchers to bypass the first step, saving time and resources.
| Property | Value | Source(s) |
| CAS Number | 18927-05-4 | [7] |
| Molecular Formula | C₁₀H₁₂O₃ | [8] |
| Molecular Weight | 180.20 g/mol | [8] |
Experimental Protocol 2: Hydrazinolysis of Methyl 2-(3-methoxyphenyl)acetate
This is the final, crucial step to form the target hydrazide.
Objective: To synthesize this compound via nucleophilic acyl substitution.
Reagents and Materials:
-
Methyl 2-(3-methoxyphenyl)acetate (1.0 eq)
-
Hydrazine hydrate (N₂H₄·H₂O), 80-100% (5.0 - 10.0 eq)
-
Methanol (MeOH) or Ethanol (EtOH) (solvent)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Step-by-Step Procedure:
-
Dissolve methyl 2-(3-methoxyphenyl)acetate (e.g., 3 g, ~16.6 mmol) in methanol or ethanol (e.g., 20 mL) in a round-bottom flask.[10]
-
Add hydrazine hydrate (e.g., 3.3 g, ~66 mmol, 4 eq) to the solution. A molar excess of hydrazine is used to drive the reaction to completion.
-
Stir the reaction mixture. The reaction can often proceed at room temperature over several hours (5-24 h) or can be accelerated by refluxing for 2-6 hours.[10][11]
-
Monitor the reaction progress by TLC until the starting ester spot has disappeared.
-
Once complete, cool the reaction mixture. The product often precipitates directly from the solution. If not, pour the mixture into ice-cold water to induce precipitation.[10]
-
Collect the crude solid product by filtration.
-
Wash the solid with cold water and then a minimal amount of cold ethanol or diethyl ether to remove impurities.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a crystalline solid.[10]
Section 2: The Alternative Nitrile Route
An alternative, though less direct, pathway begins with 2-(3-methoxyphenyl)acetonitrile. Nitriles are valuable synthetic precursors due to their stability and the various transformations they can undergo. This route is particularly useful if the nitrile is more readily available or cost-effective than the corresponding carboxylic acid.
Starting Material Profile: 2-(3-Methoxyphenyl)acetonitrile
Also known as 3-methoxybenzyl cyanide, this compound is a liquid at room temperature and serves as a versatile C2-synthon.[12]
| Property | Value | Source(s) |
| CAS Number | 19924-43-7 | [13] |
| Molecular Formula | C₉H₉NO | [13] |
| Molecular Weight | 147.17 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 164-165 °C / 20 mmHg |
Synthetic Rationale: Conversion to a Carbonyl is Essential
The nitrile functional group cannot react directly with hydrazine to form the desired acetohydrazide. Therefore, the core strategy of this route involves the initial hydrolysis of the nitrile to an intermediate carbonyl compound—either the carboxylic acid or, more directly, the ester.
-
Acid or Base-Catalyzed Hydrolysis: The nitrile can be fully hydrolyzed to 3-methoxyphenylacetic acid under strong acidic or basic conditions, which then feeds into the pathway described in Section 1.
-
Pinner Reaction: A more elegant approach is the Pinner reaction, where the nitrile is treated with an alcohol (e.g., methanol) and a strong acid catalyst (e.g., HCl gas). This directly forms the methyl ester intermediate, bypassing the isolation of the carboxylic acid and thereby shortening the overall sequence.
Once the ester is formed, the synthesis proceeds via the same hydrazinolysis protocol detailed previously.
Section 3: Comparative Analysis of Starting Materials
The optimal choice of starting material depends on a careful evaluation of several factors, including cost, availability, reaction conditions, and the number of synthetic steps.
| Feature | 3-Methoxyphenylacetic Acid | Methyl (3-methoxyphenyl)acetate | 2-(3-Methoxyphenyl)acetonitrile |
| Synthetic Steps to Product | 2 (Esterification, Hydrazinolysis) | 1 (Hydrazinolysis) | 2 (Hydrolysis/Esterification, Hydrazinolysis) |
| Overall Efficiency | Good; potential for yield loss over two steps. | Excellent; most direct route. | Moderate; requires an additional transformation step. |
| Reaction Conditions | Mild to moderate. Esterification may require reflux. | Mild; hydrazinolysis often works at room temperature or with gentle heating. | Can be harsh; strong acid/base for hydrolysis or anhydrous conditions for Pinner reaction. |
| Key Advantages | Fundamental, widely available starting point. | Most time and resource-efficient route. | Useful if the nitrile is a more accessible precursor. |
| Key Disadvantages | Requires an additional activation step. | Can be more expensive than the corresponding acid. | Adds complexity and an extra step to the synthesis. |
| Safety Considerations | Standard laboratory precautions for acids. | Standard precautions for organic esters. | Nitriles are toxic and require careful handling in a well-ventilated fume hood. |
Conclusion
The synthesis of this compound is a well-established process for which several viable starting materials can be considered.
-
For maximum efficiency and speed , the direct hydrazinolysis of commercially available methyl 2-(3-methoxyphenyl)acetate is the superior choice. This one-step process is ideal for rapid synthesis and library generation.
-
The use of 3-methoxyphenylacetic acid represents the most fundamental and often most cost-effective approach, especially for larger-scale synthesis where the two-step process can be optimized for high throughput. It provides a robust and reliable pathway.
-
2-(3-Methoxyphenyl)acetonitrile serves as a valuable alternative, particularly in scenarios where its cost and availability are more favorable than the other precursors. However, this route introduces an additional synthetic step and requires careful handling of the toxic nitrile reagent.
Ultimately, the decision rests on a strategic assessment of project timelines, budget constraints, available chemical inventory, and the scale of the synthesis. This guide provides the necessary technical foundation for researchers and drug development professionals to make an informed and scientifically sound choice.
References
- 1. researchgate.net [researchgate.net]
- 2. A10951.22 [thermofisher.com]
- 3. 3-Methoxyphenylacetic acid | 1798-09-0 [chemicalbook.com]
- 4. 3-Methoxyphenylacetic acid, 97% | Fisher Scientific [fishersci.ca]
- 5. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
- 7. METHYL 3-METHOXYPHENYLACETATE | 18927-05-4 [chemicalbook.com]
- 8. chemscene.com [chemscene.com]
- 9. Methyl 2-(3-methoxyphenyl)acetate | C10H12O3 | CID 519609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. brieflands.com [brieflands.com]
- 12. (3-Methoxyphenyl)acetonitrile [webbook.nist.gov]
- 13. (3-Methoxyphenyl)acetonitrile | C9H9NO | CID 88310 - PubChem [pubchem.ncbi.nlm.nih.gov]
reaction mechanism of 2-(3-Methoxyphenyl)acetohydrazide formation
An In-Depth Technical Guide to the Reaction Mechanism of 2-(3-Methoxyphenyl)acetohydrazide Formation
Abstract
This technical guide provides a comprehensive examination of the synthesis of this compound, a key intermediate in the development of various pharmaceutical agents. The core focus is a detailed elucidation of the reaction mechanism, grounded in the principles of nucleophilic acyl substitution. This document is intended for researchers, scientists, and drug development professionals, offering not only a robust experimental protocol but also the underlying chemical principles that govern the synthesis. By explaining the causality behind experimental choices, this guide aims to empower scientists to optimize, troubleshoot, and adapt this critical chemical transformation.
Introduction: Significance of this compound
Hydrazide derivatives are a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] this compound serves as a pivotal building block for the synthesis of more complex heterocyclic compounds and pharmacologically active molecules. Its structure, featuring a reactive hydrazide moiety and a methoxyphenyl group, makes it a versatile precursor for creating extensive libraries of potential drug candidates.
The most direct and widely employed method for synthesizing this compound is the hydrazinolysis of a corresponding ester, typically methyl or ethyl 2-(3-methoxyphenyl)acetate.[3] This process is a classic example of a nucleophilic acyl substitution reaction, valued for its efficiency and high yields.[4][5] Understanding the intricacies of this reaction mechanism is paramount for ensuring high purity, optimizing yield, and scaling up production in a drug development setting.
Reaction Overview: The Hydrazinolysis of an Ester
The formation of this compound is achieved through the reaction of an ester, such as methyl 2-(3-methoxyphenyl)acetate, with hydrazine hydrate. The overall transformation can be represented as follows:

Figure 1. Overall synthesis of this compound.
The reaction is typically conducted by heating the reactants under reflux in an alcoholic solvent, such as ethanol or methanol.[3][4][6] The choice of solvent is critical; it must solubilize both the starting ester and the hydrazine hydrate to facilitate the reaction.[6][7]
Core Reaction Mechanism: A Stepwise Nucleophilic Acyl Substitution
The conversion of an ester to a hydrazide is a textbook nucleophilic acyl substitution reaction.[8][9][10] The mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a tetrahedral intermediate. Hydrazine is a particularly potent nucleophile for this transformation, a phenomenon often attributed to the "alpha effect," where the presence of an adjacent atom with lone-pair electrons (the other nitrogen) enhances nucleophilicity.[11]
Step-by-Step Mechanistic Breakdown:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of the hydrazine molecule on the electrophilic carbonyl carbon of the ester. This is the rate-determining step. The lone pair on the nitrogen forms a new N-C bond, and the π-electrons of the carbonyl group move to the oxygen atom, forming a negatively charged oxygen.
-
Formation of the Tetrahedral Intermediate: This initial attack results in the formation of a transient, unstable tetrahedral intermediate. This species contains a negatively charged oxygen atom (the former carbonyl oxygen) and the incoming nucleophile and leaving group attached to the central carbon.
-
Collapse of the Intermediate & Elimination: The tetrahedral intermediate is short-lived and rapidly collapses. The lone pair on the negative oxygen atom reforms the C=O double bond. Concurrently, the bond to the leaving group—the methoxide ion (⁻OCH₃)—breaks, and the methoxide ion is expelled.
-
Proton Transfer: The expelled methoxide is a relatively strong base and will deprotonate the newly-added hydrazinyl group to form the neutral hydrazide product and methanol. This final proton transfer is a rapid acid-base reaction that drives the equilibrium towards the final products.
The following diagram illustrates this mechanistic pathway.
References
- 1. Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Methoxyphenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Nucleophilic Acyl Substitution Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physicochemical Characteristics of 2-(3-Methoxyphenyl)acetohydrazide
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics of 2-(3-Methoxyphenyl)acetohydrazide, a key chemical intermediate with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and chemical synthesis. It details the synthesis, purification, and in-depth characterization of the title compound, offering both theoretical insights and practical experimental protocols. The guide is structured to provide a thorough understanding of the molecule's properties, including its melting point, solubility, lipophilicity (logP), and acidity (pKa), alongside a detailed analysis of its spectral signatures (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). By grounding theoretical predictions with established experimental methodologies, this guide serves as a self-validating resource for the scientific community, ensuring technical accuracy and reproducibility.
Introduction
This compound belongs to the class of hydrazides, which are widely recognized as important synthons in the construction of various heterocyclic systems. The presence of the 3-methoxyphenyl moiety imparts specific electronic and steric properties that can influence the biological activity of its derivatives. Hydrazide-hydrazones, a common class of compounds derived from this compound, have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. A thorough understanding of the physicochemical properties of the parent hydrazide is paramount for the rational design and development of novel therapeutic agents.
This guide is designed to be a definitive resource on this compound, moving beyond a simple compilation of data to explain the causality behind experimental choices and to provide robust, validated protocols for its characterization.
Synthesis and Purification
The synthesis of this compound is most commonly achieved through the hydrazinolysis of a corresponding ester, typically methyl or ethyl 2-(3-methoxyphenyl)acetate. This reaction is a nucleophilic acyl substitution where hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the alkoxy group.
Synthetic Protocol
Reaction Scheme:
Caption: Synthesis of this compound via hydrazinolysis.
Materials:
-
Methyl 2-(3-methoxyphenyl)acetate
-
Hydrazine hydrate (80% solution in water)
-
Absolute Ethanol
-
Petroleum Ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2-(3-methoxyphenyl)acetate (1 equivalent) in absolute ethanol.
-
Add hydrazine hydrate (4 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Wash the resulting crude product with petroleum ether to remove any unreacted ester and other nonpolar impurities.
-
The pure product can be obtained as a solid and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.
Purification and Rationale
The choice of petroleum ether for washing is based on the polarity difference between the starting ester and the product hydrazide. The ester is more soluble in nonpolar solvents like petroleum ether, while the hydrazide, with its polar N-H and C=O bonds, has lower solubility. This allows for an effective initial purification. Recrystallization is a powerful technique for obtaining highly pure crystalline solids. The selection of an appropriate solvent system is crucial; the compound should be sparingly soluble at room temperature and highly soluble at the solvent's boiling point.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a drug candidate is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior.
Physical State and Melting Point
This compound is expected to be a crystalline solid at room temperature. The melting point is a critical indicator of purity. For its precursor, 3-Methoxyphenylacetic acid, a melting point range of 65-69 °C has been reported. The corresponding hydrazide is expected to have a significantly higher melting point due to the potential for intermolecular hydrogen bonding involving the hydrazide moiety.
Table 1: Physical Properties of this compound and its Precursor
| Property | This compound | 3-Methoxyphenylacetic Acid |
| Molecular Formula | C₉H₁₂N₂O₂ | C₉H₁₀O₃ |
| Molecular Weight | 180.21 g/mol | 166.17 g/mol |
| Appearance | Expected to be a crystalline solid | White to cream crystalline powder[1] |
| Melting Point | Not experimentally determined in searched literature | 65-69 °C |
Solubility
The solubility of this compound is influenced by its molecular structure, which contains both a lipophilic methoxyphenyl group and a hydrophilic acetohydrazide group. It is expected to be soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its solubility in water is likely to be limited but may be enhanced at acidic or basic pH due to the potential for salt formation.
Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The logP value for the closely related 2-(4-Methoxyphenyl)acetohydrazide is reported to be 0.4[2]. Given the similar structures, the logP of the 3-methoxy isomer is expected to be in a similar range.
Acidity (pKa)
The hydrazide functional group has both acidic and basic properties. The N-H protons can be deprotonated under basic conditions, while the lone pairs on the nitrogen atoms can be protonated in an acidic medium. The pKa value is crucial for understanding the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target binding.
Experimental Protocols for Physicochemical Characterization
To ensure the reliability and reproducibility of the physicochemical data, standardized experimental protocols must be followed.
Melting Point Determination (Capillary Method)
Caption: Workflow for melting point determination using the capillary method.
-
Sample Preparation : Ensure the synthesized this compound is completely dry and finely powdered.
-
Capillary Loading : Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup : Place the capillary tube in a calibrated melting point apparatus.
-
Heating : Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Data Acquisition : Decrease the heating rate to 1-2 °C per minute and record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
Solubility Determination (Shake-Flask Method)
-
Equilibration : Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
Agitation : Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation : Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification : Determine the concentration of the solute in the clear supernatant using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
LogP Determination (Shake-Flask Method - OECD Guideline 107)
Caption: Workflow for logP determination using the shake-flask method.
-
Phase Preparation : Prepare mutually saturated solutions of n-octanol and water.
-
Compound Addition : Dissolve a known amount of this compound in either the n-octanol or aqueous phase.
-
Partitioning : Combine the two phases in a separatory funnel and shake vigorously for a predetermined time to allow for partitioning of the compound between the two phases.
-
Equilibration : Allow the phases to separate. Centrifugation may be required to ensure complete separation.
-
Analysis : Determine the concentration of the compound in each phase using a suitable analytical technique.
-
Calculation : The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
pKa Determination (UV-Vis Spectrophotometry)
-
Buffer Preparation : Prepare a series of buffer solutions with known pH values spanning the expected pKa range.
-
Sample Preparation : Prepare solutions of this compound of a constant concentration in each buffer solution.
-
Spectral Acquisition : Record the UV-Vis absorption spectrum for each solution.
-
Data Analysis : Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH. The pKa is the pH at which the inflection point of the resulting sigmoidal curve occurs.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):
-
Aromatic Protons : The four protons on the benzene ring will appear in the aromatic region (typically δ 6.8-7.3 ppm). Due to the meta-substitution pattern, a complex multiplet is expected.
-
Methylene Protons (-CH₂-) : A singlet corresponding to the two methylene protons will be observed, likely in the range of δ 3.4-3.6 ppm.
-
Methoxy Protons (-OCH₃) : A sharp singlet for the three methoxy protons will be present, typically around δ 3.8 ppm.
-
Hydrazide Protons (-NH-NH₂) : The chemical shifts of the N-H protons are variable and depend on the solvent and concentration. They often appear as broad singlets. In DMSO-d₆, these protons are more readily observed.
Expected ¹³C NMR Spectral Features (in CDCl₃ or DMSO-d₆):
-
Carbonyl Carbon (C=O) : The carbonyl carbon will resonate at a downfield chemical shift, typically in the range of δ 170-175 ppm.
-
Aromatic Carbons : Six signals are expected for the aromatic carbons in the region of δ 110-160 ppm. The carbon attached to the methoxy group will be the most downfield among the C-H aromatic carbons.
-
Methylene Carbon (-CH₂-) : The methylene carbon signal is expected around δ 40-45 ppm.
-
Methoxy Carbon (-OCH₃) : The methoxy carbon will appear at approximately δ 55 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic IR Absorption Bands:
-
N-H Stretching : Two bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the -NH₂ group.
-
C-H Stretching (Aromatic and Aliphatic) : Bands just above 3000 cm⁻¹ for aromatic C-H stretching and just below 3000 cm⁻¹ for aliphatic C-H stretching.
-
C=O Stretching (Amide I) : A strong absorption band around 1640-1680 cm⁻¹ is characteristic of the carbonyl group in a hydrazide.
-
N-H Bending (Amide II) : A band in the region of 1580-1620 cm⁻¹.
-
C-O Stretching (Aryl Ether) : A strong band around 1250 cm⁻¹ for the asymmetric C-O-C stretch of the methoxy group.
-
C=C Stretching (Aromatic) : Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectral Features (Electron Ionization - EI):
-
Molecular Ion Peak (M⁺) : The molecular ion peak is expected at m/z = 180.
-
Major Fragmentation Pathways :
-
Cleavage of the N-N bond, leading to the formation of the [M-NH₂]⁺ fragment.
-
Loss of the entire hydrazide group, resulting in a fragment corresponding to the 3-methoxyphenylacetyl cation.
-
A prominent peak corresponding to the tropylium ion (or a substituted tropylium ion) is often observed in the mass spectra of phenylacetic acid derivatives.
-
Conclusion
This technical guide has provided a detailed and authoritative overview of the physicochemical characteristics of this compound. By integrating established synthetic protocols with comprehensive characterization methodologies, this document serves as a valuable resource for researchers in drug discovery and development. The presented experimental workflows are designed to be self-validating, ensuring the generation of high-quality, reproducible data. The detailed analysis of expected spectral features, grounded in the principles of spectroscopy and supported by data from analogous compounds, will aid in the unambiguous identification and characterization of this important chemical intermediate. The information contained herein is intended to facilitate further research into the synthesis and biological evaluation of novel derivatives of this compound.
References
Spectroscopic C-Suite: A Definitive Guide to the Characterization of 2-(3-Methoxyphenyl)acetohydrazide
This technical guide provides an in-depth analysis of the spectroscopic signature of 2-(3-Methoxyphenyl)acetohydrazide, a key intermediate in medicinal chemistry and drug discovery. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a comprehensive characterization for researchers, scientists, and professionals in drug development.
Introduction: The Significance of this compound
This compound (CAS No. 34624-38-9) is a versatile building block in the synthesis of a wide array of heterocyclic compounds with potential therapeutic applications. Its structural features, comprising a methoxy-substituted phenyl ring linked to an acetohydrazide moiety, make it a valuable precursor for generating novel molecular scaffolds. Accurate and thorough spectroscopic characterization is paramount for ensuring the identity, purity, and structural integrity of this compound in any synthetic workflow. This guide serves as an authoritative reference for its spectroscopic properties.
Synthesis and Characterization Workflow
The synthesis of this compound is typically achieved through the reaction of methyl (3-methoxyphenyl)acetate with hydrazine hydrate. The subsequent characterization relies on a suite of spectroscopic techniques to confirm the successful formation of the desired product and to establish a baseline for quality control.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The following sections provide a detailed analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Predicted | |||
| ~7.25 | t | 1H | Ar-H (H-5) |
| ~6.85-6.95 | m | 3H | Ar-H (H-2, H-4, H-6) |
| ~4.20 | br s | 2H | -NH₂ |
| ~3.80 | s | 3H | -OCH₃ |
| ~3.40 | s | 2H | -CH₂- |
| ~9.10 | br s | 1H | -NH- |
Note: As of the latest literature search, explicit experimental ¹H NMR data for this compound was not available. The data presented is predicted based on established principles and data from structurally similar compounds.
Interpretation of the ¹H NMR Spectrum:
The aromatic region is expected to show a triplet around 7.25 ppm corresponding to the proton at the 5-position, which is coupled to the two adjacent aromatic protons. The remaining three aromatic protons are predicted to appear as a multiplet between 6.85 and 6.95 ppm. The methoxy group protons will give rise to a sharp singlet at approximately 3.80 ppm. The methylene protons adjacent to the carbonyl group are expected to appear as a singlet around 3.40 ppm. The hydrazide protons (-NH and -NH₂) are typically broad and their chemical shifts can vary depending on the solvent and concentration. They are predicted to be in the regions of 9.10 ppm and 4.20 ppm, respectively.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| Predicted | |
| ~170.0 | C=O |
| ~160.0 | Ar-C (C-3) |
| ~137.0 | Ar-C (C-1) |
| ~130.0 | Ar-C (C-5) |
| ~121.0 | Ar-C (C-6) |
| ~114.0 | Ar-C (C-4) |
| ~113.0 | Ar-C (C-2) |
| ~55.0 | -OCH₃ |
| ~41.0 | -CH₂- |
Note: As of the latest literature search, explicit experimental ¹³C NMR data for this compound was not available. The data presented is predicted based on established principles and data from structurally similar compounds.
Interpretation of the ¹³C NMR Spectrum:
The carbonyl carbon of the hydrazide is expected to be the most downfield signal, around 170.0 ppm. The aromatic carbon attached to the methoxy group (C-3) is predicted to be around 160.0 ppm. The other aromatic carbons will appear in the typical range of 113.0 to 137.0 ppm. The methoxy carbon will resonate at approximately 55.0 ppm, and the methylene carbon is predicted to be around 41.0 ppm.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.
Table 3: IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Predicted | ||
| 3300-3400 | Strong, Broad | N-H stretching (asymmetric and symmetric) |
| 3000-3100 | Medium | Aromatic C-H stretching |
| 2850-2950 | Medium | Aliphatic C-H stretching |
| ~1650 | Strong | C=O stretching (Amide I) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretching |
| ~1550 | Medium | N-H bending (Amide II) |
| ~1250 | Strong | C-O-C asymmetric stretching |
| ~1040 | Strong | C-O-C symmetric stretching |
Note: As of the latest literature search, explicit experimental IR data for this compound was not available. The data presented is predicted based on characteristic group frequencies.
Interpretation of the IR Spectrum:
The IR spectrum is expected to be dominated by a strong, broad absorption in the 3300-3400 cm⁻¹ region, corresponding to the N-H stretching vibrations of the hydrazide group. A very strong absorption around 1650 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the amide I band. The aromatic C-H and C=C stretching vibrations will appear in their respective typical regions. The presence of the methoxy group will be confirmed by strong C-O stretching bands around 1250 cm⁻¹ and 1040 cm⁻¹.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 181.0977 | 181.0977[1] |
Interpretation of the Mass Spectrum:
The HRMS data confirms the molecular formula of this compound as C₉H₁₂N₂O₂.[1] The protonated molecule ([M+H]⁺) is observed at an m/z of 181.0977, which is consistent with the calculated exact mass.[1]
Under electron ionization (EI), the expected fragmentation pattern would involve the cleavage of the N-N bond, the C-C bond alpha to the carbonyl group, and the loss of the methoxy group. Key fragments would likely include ions corresponding to the 3-methoxybenzyl cation (m/z 121) and the acylium ion (m/z 149).
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Data Acquisition: Infuse the sample solution directly into the ion source or introduce it via an HPLC system. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Data Analysis: Determine the exact mass of the molecular ion and compare it with the calculated mass for the proposed formula.
Conclusion
The comprehensive spectroscopic data presented in this guide, including NMR, IR, and MS, provides a robust and reliable basis for the identification and characterization of this compound. This information is invaluable for researchers in medicinal chemistry and drug development, ensuring the quality and integrity of this important synthetic intermediate.
References
An In-depth Technical Guide to the Reactivity of the Hydrazide Group in 2-(3-Methoxyphenyl)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The hydrazide functional group is a cornerstone in medicinal chemistry, prized for its versatile reactivity and its presence in a multitude of bioactive compounds.[1][2] This technical guide provides a comprehensive exploration of the reactivity of the hydrazide moiety within the specific context of 2-(3-Methoxyphenyl)acetohydrazide. This molecule serves as an exemplary scaffold for demonstrating the synthetic transformations that are fundamental to the construction of diverse chemical libraries for drug discovery. We will delve into the core reactions of the hydrazide group—N-acylation, condensation to form hydrazones, and cyclization into various heterocyclic systems—providing not just the "how" but, more critically, the "why" behind these transformations. Each section is supported by detailed, field-proven protocols, mechanistic insights, and authoritative references, designed to empower researchers in their quest for novel therapeutic agents.
Introduction: The Strategic Importance of the Hydrazide Moiety
The hydrazide group (-CONHNH₂) is a unique and highly valuable functional group in the arsenal of the medicinal chemist.[3][4] Its utility stems from its dual nature: it contains a nucleophilic terminal nitrogen and an adjacent amide functionality, rendering it a versatile precursor for a wide array of chemical modifications.[4] This versatility allows for the synthesis of complex molecular architectures, including various heterocyclic compounds, which are frequently the basis of successful therapeutic agents.[5]
This compound, the subject of this guide, is an ideal model compound for exploring this reactivity. The methoxyphenyl group provides a stable, easily characterizable aromatic core that allows for a clear focus on the transformations of the hydrazide group itself. Understanding the nuances of its reactivity is paramount for designing and executing efficient synthetic strategies in drug development. Hydrazide-hydrazone derivatives, for instance, have demonstrated a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][6]
Synthesis of this compound: The Foundation
The journey into exploring the reactivity of our target molecule begins with its synthesis. A common and efficient method involves the reaction of an ester, methyl 2-(3-methoxyphenyl)acetate, with hydrazine hydrate.[7][8]
Rationale for the Synthetic Approach:
The choice of an ester as the starting material is strategic. The ester carbonyl is sufficiently electrophilic to be attacked by the highly nucleophilic hydrazine, yet it is generally more stable and easier to handle than the corresponding acid chloride. This method is often high-yielding and proceeds under relatively mild conditions, making it a practical choice for laboratory-scale synthesis.[9]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2-(3-methoxyphenyl)acetate (1 equivalent) in ethanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (4 equivalents) dropwise.[7]
-
Reflux: Heat the reaction mixture to reflux and maintain for 6 hours.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure.
-
Purification: The resulting crude product is washed with petroleum ether to remove any unreacted starting material and other nonpolar impurities. The pure this compound is typically obtained as a solid and can be used in subsequent reactions without further purification.[7]
The Diverse Reactivity of the Hydrazide Group
The true synthetic power of this compound lies in the multifaceted reactivity of its hydrazide group. We will now explore the three principal classes of reactions: N-acylation, condensation, and cyclization.
N-Acylation: Extending the Molecular Scaffold
The terminal nitrogen of the hydrazide group is a potent nucleophile, readily participating in acylation reactions with various acylating agents such as acid chlorides, anhydrides, and even carboxylic acids under the right conditions.[10] This reaction is fundamental for building more complex molecular structures and for the synthesis of 1,2-diacylhydrazines, which are themselves important intermediates.
Causality in Experimental Choices:
The choice of acylating agent and reaction conditions is dictated by the desired outcome and the stability of the substrates. Acid chlorides are highly reactive and often used for rapid and complete acylation. Acetic anhydride provides a less aggressive alternative, while direct coupling with carboxylic acids requires activating agents.[11]
Experimental Protocol: N-Acetylation of this compound
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to the solution to act as an acid scavenger.
-
Acylation: Cool the mixture in an ice bath and slowly add acetic anhydride (1.1 equivalents) dropwise with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
Condensation with Carbonyls: The Gateway to Hydrazones
One of the most widely utilized reactions of hydrazides is their condensation with aldehydes and ketones to form hydrazones.[12][13] This reaction is typically acid-catalyzed and proceeds through a nucleophilic addition-elimination mechanism. The resulting hydrazone moiety (-NH-N=CH-) is a key pharmacophore in many biologically active molecules.[14]
The "Why" Behind the Method:
The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the terminal nitrogen of the hydrazide. The subsequent dehydration step is also acid-catalyzed. A small amount of acid is crucial; too much can protonate the hydrazide, rendering it non-nucleophilic.
Experimental Protocol: Synthesis of a 2-(3-Methoxyphenyl)acetohydrazone Derivative
-
Reactant Mixture: In a suitable solvent like ethanol, combine this compound (1 equivalent) and the desired aldehyde or ketone (1 equivalent).[12]
-
Catalyst Addition: Add a catalytic amount of a protic acid, such as a few drops of glacial acetic acid or hydrochloric acid.[12]
-
Reaction Conditions: Stir the mixture at room temperature or gently reflux for a period ranging from 1 to 24 hours, depending on the reactivity of the carbonyl compound.[12]
-
Product Isolation: In many cases, the hydrazone product will precipitate out of the reaction mixture upon cooling. The solid can be collected by filtration.
-
Purification: The collected solid can be washed with cold ethanol and then recrystallized to obtain the pure hydrazone derivative.
Cyclization Reactions: Building Heterocyclic Scaffolds
The hydrazide group is an excellent precursor for the synthesis of a variety of five- and six-membered heterocyclic rings, which are prevalent in pharmaceuticals.[15][16] We will focus on two prominent examples: the formation of 1,3,4-oxadiazoles and pyrazoles.
1,3,4-Oxadiazoles are a class of heterocycles known for their diverse biological activities.[17][18] A common route to these compounds involves the cyclodehydration of a 1,2-diacylhydrazine intermediate, which can be formed in situ from a hydrazide and a carboxylic acid or its derivative.[18][19]
Mechanistic Rationale:
The formation of the 1,3,4-oxadiazole ring from a diacylhydrazine proceeds via an intramolecular cyclization followed by dehydration. This dehydration is often facilitated by strong dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[17][18]
Experimental Protocol: One-Pot Synthesis of a 2,5-Disubstituted-1,3,4-oxadiazole
-
Initial Reaction: In a round-bottom flask, mix this compound (1 equivalent) with a carboxylic acid (e.g., benzoic acid) (1 equivalent).
-
Dehydrating Agent: Carefully add a dehydrating agent such as phosphorus oxychloride (POCl₃) (excess) to the mixture while cooling in an ice bath.[20]
-
Reaction Conditions: After the addition is complete, heat the reaction mixture under reflux for several hours.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. The solid precipitate is then collected by filtration.
-
Neutralization and Purification: The crude product is washed with a dilute solution of sodium bicarbonate to neutralize any remaining acid, followed by water. The final product can be purified by recrystallization from a suitable solvent like ethanol.
Pyrazoles are another important class of nitrogen-containing heterocycles with a wide range of biological activities.[21][22] They can be synthesized by the condensation of a hydrazide with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound.[23][24]
Underlying Principle:
The reaction with a 1,3-dicarbonyl compound involves a double condensation. The more nucleophilic terminal nitrogen of the hydrazide attacks one carbonyl group, and the less nucleophilic nitrogen attacks the other, followed by dehydration to form the aromatic pyrazole ring.
Experimental Protocol: Synthesis of a Substituted Pyrazole
-
Reactant Combination: Dissolve this compound (1 equivalent) and a 1,3-dicarbonyl compound (e.g., acetylacetone) (1 equivalent) in a solvent such as glacial acetic acid or ethanol.
-
Reaction Conditions: Heat the mixture to reflux for 2-6 hours.
-
Work-up: After cooling, pour the reaction mixture into cold water.
-
Isolation and Purification: The precipitated solid is collected by filtration, washed with water, and then recrystallized from an appropriate solvent to yield the pure pyrazole derivative.
Data Summary and Characterization
The successful synthesis of these derivatives requires rigorous characterization to confirm their structures. The following table summarizes the expected characterization data for the parent hydrazide and its derivatives.
| Compound | Molecular Formula | Key IR Peaks (cm⁻¹) | Key ¹H NMR Signals (δ, ppm) |
| This compound | C₉H₁₂N₂O₂ | 3300-3200 (N-H), 1650 (C=O) | 3.7 (s, 3H, OCH₃), 3.4 (s, 2H, CH₂), 4.2 (br s, 2H, NH₂), 9.0 (br s, 1H, NH) |
| N'-acetyl-2-(3-methoxyphenyl)acetohydrazide | C₁₁H₁₄N₂O₃ | 3200 (N-H), 1680, 1650 (C=O) | 2.0 (s, 3H, COCH₃), 3.7 (s, 3H, OCH₃), 3.5 (s, 2H, CH₂), 8.5-9.5 (br s, 2H, NH) |
| 2-(3-Methoxyphenyl)-N'-(phenylmethylidene)acetohydrazide | C₁₆H₁₆N₂O₂ | 3250 (N-H), 1660 (C=O), 1600 (C=N) | 3.8 (s, 3H, OCH₃), 3.6 (s, 2H, CH₂), 7.2-7.8 (m, 9H, Ar-H), 8.1 (s, 1H, N=CH), 11.0 (br s, 1H, NH) |
| 2-(3-methoxyphenyl)methyl-5-phenyl-1,3,4-oxadiazole | C₁₆H₁₄N₂O₂ | 1620 (C=N), 1580 (C=C), 1250 (C-O-C) | 3.8 (s, 3H, OCH₃), 4.2 (s, 2H, CH₂), 7.0-8.0 (m, 9H, Ar-H) |
| 1-(2-(3-methoxyphenyl)acetyl)-3,5-dimethyl-1H-pyrazole | C₁₄H₁₆N₂O₂ | 1690 (C=O), 1590 (C=N) | 2.2 (s, 3H, CH₃), 2.5 (s, 3H, CH₃), 3.8 (s, 3H, OCH₃), 4.0 (s, 2H, CH₂), 6.0 (s, 1H, pyrazole-H) |
Conclusion and Future Outlook
This guide has systematically explored the rich and varied reactivity of the hydrazide group in this compound. Through detailed protocols and mechanistic explanations, we have demonstrated how this versatile functional group can be leveraged to synthesize a diverse range of compounds, from simple acylated derivatives to complex heterocyclic systems like hydrazones, oxadiazoles, and pyrazoles. The principles and methodologies outlined herein are not only applicable to the model compound but can be broadly extrapolated to other hydrazide-containing scaffolds. For researchers in drug discovery, a thorough understanding of this chemistry is indispensable for the rational design and synthesis of novel molecular entities with therapeutic potential. The continued exploration of hydrazide reactivity will undoubtedly lead to the discovery of new medicines to address unmet medical needs.
References
- 1. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery - Amerigo Scientific [amerigoscientific.com]
- 4. mdpi.com [mdpi.com]
- 5. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. 2-(3-METHOXYPHENYL)ETHANOHYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
- 8. 2-(4-Methoxyphenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 11. Acetylation of 2-Methoxynaphtalene with Acetic anhidryde over Zr4+-Zeolite beta – Oriental Journal of Chemistry [orientjchem.org]
- 12. brieflands.com [brieflands.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. mdpi.com [mdpi.com]
- 15. eurekaselect.com [eurekaselect.com]
- 16. researchgate.net [researchgate.net]
- 17. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 18. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 20. derpharmachemica.com [derpharmachemica.com]
- 21. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 22. hilarispublisher.com [hilarispublisher.com]
- 23. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
A Technical Guide to the Preliminary Bioactivity Screening of 2-(3-Methoxyphenyl)acetohydrazide Derivatives
Abstract
Hydrazide-hydrazone scaffolds are significant pharmacophores due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide provides an in-depth technical framework for the preliminary bioactivity screening of novel derivatives of 2-(3-Methoxyphenyl)acetohydrazide. We will detail the rationale behind the selection of this core structure, provide step-by-step protocols for the synthesis of its derivatives, and outline a comprehensive panel of in-vitro assays to evaluate their potential as antimicrobial, antioxidant, and anticancer agents. The methodologies described herein are designed to be robust and reproducible, providing researchers in drug discovery and development with a validated workflow for identifying promising lead compounds.
Introduction: The Rationale for Targeting the this compound Scaffold
The hydrazide-hydrazone moiety (-CONH-N=CH-) is a versatile structural motif that has garnered significant attention in medicinal chemistry.[3] Its presence in various bioactive compounds underscores its importance as a pharmacophore.[1][4] The ability of the azomethine proton to form hydrogen bonds and the overall planarity of the structure contribute to its interaction with various biological targets.[3] The selection of the this compound core is predicated on a rational drug design approach. The methoxy group at the meta-position of the phenyl ring can influence the molecule's lipophilicity and electronic properties, potentially enhancing its pharmacokinetic profile and target engagement. Furthermore, the acetohydrazide portion serves as a versatile handle for the introduction of diverse chemical functionalities through condensation with various aldehydes and ketones, allowing for the creation of a library of derivatives with a wide range of steric and electronic properties.
The Hydrazide-Hydrazone Pharmacophore
Hydrazide-hydrazones are known to exhibit a broad spectrum of biological activities.[2][4] Isoniazid, a hydrazide, is a cornerstone in the treatment of tuberculosis.[2] Other derivatives have shown promise as anticonvulsants, antidepressants, and anti-inflammatory agents.[2] The mechanism of action often involves the inhibition of specific enzymes or interference with cellular metabolic pathways.[2] This inherent bioactivity of the hydrazide-hydrazone core makes it an excellent starting point for the development of new therapeutic agents.
Strategic Importance of the 3-Methoxyphenyl Group
The 3-methoxyphenyl substituent is strategically chosen to modulate the physicochemical properties of the parent molecule. The methoxy group can act as a hydrogen bond acceptor and its position on the phenyl ring can influence the overall conformation of the molecule. This can lead to altered binding affinities for biological targets compared to unsubstituted or differently substituted analogs.
Synthesis of this compound and its Derivatives
The synthesis of the core hydrazide and its subsequent derivatization into a library of hydrazones is a straightforward and efficient process.
Synthesis of this compound (Parent Compound)
The parent hydrazide is typically synthesized from the corresponding ester, methyl 2-(3-methoxyphenyl)acetate, by reaction with hydrazine hydrate.
Protocol:
-
To a solution of methyl 2-(3-methoxyphenyl)acetate (1 equivalent) in ethanol, add hydrazine hydrate (1.5 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to yield this compound.
Synthesis of N'-Substituted this compound Derivatives (Hydrazones)
The hydrazone derivatives are synthesized by the condensation reaction of the parent hydrazide with various substituted aromatic or heteroaromatic aldehydes.[5]
Protocol:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add the desired substituted aldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture. The product will often precipitate out of the solution.
-
Filter the solid, wash with a small amount of cold solvent, and recrystallize from a suitable solvent to obtain the pure hydrazone derivative.
Preliminary Bioactivity Screening Protocols
A multi-faceted screening approach is essential to identify the most promising derivatives. This guide outlines protocols for antibacterial, antifungal, antioxidant, and anticancer activity.
In-Vitro Antimicrobial Activity
The preliminary assessment of antimicrobial activity is crucial for identifying potential anti-infective agents. The agar well diffusion and broth microdilution methods are widely used for this purpose.[6][7][8]
3.1.1. Agar Well Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.[8][9]
Protocol:
-
Prepare Mueller-Hinton Agar (MHA) plates for bacteria and Sabouraud Dextrose Agar (SDA) plates for fungi.
-
Inoculate the agar surfaces uniformly with a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).[9]
-
Create wells of a specific diameter (e.g., 6 mm) in the agar plates using a sterile cork borer.
-
Add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration) into each well.
-
Include a positive control (a known antibiotic or antifungal) and a negative control (the solvent used to dissolve the compounds).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.[10]
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.[11]
3.1.2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[6][12]
Protocol:
-
Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[12]
-
Inoculate each well with a standardized microbial suspension.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).[13]
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]
In-Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and simple method to evaluate the free radical scavenging activity of compounds.[14][15]
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.[14]
-
Prepare various concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox).[16]
-
In a 96-well plate, add a specific volume of the test compound solution to a defined volume of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[14]
-
Measure the absorbance at 517 nm using a microplate reader.[14]
-
The percentage of scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[15]
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.
In-Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[17][18]
Protocol:
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.[18]
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).[19]
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.[19] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[19]
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[20]
Data Presentation and Interpretation
Clear and concise presentation of data is paramount for the effective evaluation of the synthesized derivatives.
Tabulated Bioactivity Data
Summarize the quantitative data in tables for easy comparison.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound ID | R-group | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Parent | H | 10 | 8 | 128 | 256 |
| D-01 | 4-Chlorophenyl | 18 | 15 | 32 | 64 |
| D-02 | 4-Nitrophenyl | 22 | 19 | 16 | 32 |
| D-03 | 2-Hydroxyphenyl | 15 | 12 | 64 | 128 |
| Ciprofloxacin | (Control) | 25 | 28 | 1 | 0.5 |
Table 2: Antioxidant and Anticancer Activities of this compound Derivatives
| Compound ID | R-group | DPPH Scavenging IC50 (µM) | Anticancer IC50 (µM) vs. MCF-7 | Anticancer IC50 (µM) vs. A549 |
| Parent | H | >100 | >100 | >100 |
| D-01 | 4-Chlorophenyl | 45.2 | 25.8 | 32.1 |
| D-02 | 4-Nitrophenyl | 28.7 | 15.3 | 18.9 |
| D-03 | 2-Hydroxyphenyl | 15.9 | 42.5 | 55.7 |
| Ascorbic Acid | (Control) | 8.5 | N/A | N/A |
| Doxorubicin | (Control) | N/A | 0.8 | 1.2 |
Visualization of Experimental Workflows
Visual diagrams can greatly aid in understanding the experimental processes.
General Synthesis Workflow
Caption: Synthesis of this compound and its derivatives.
Bioactivity Screening Workflow
Caption: Workflow for preliminary bioactivity screening.
Future Directions: Molecular Docking
To further understand the potential mechanism of action of the most active compounds, in-silico molecular docking studies can be performed.[21][22][23] This computational technique can predict the binding affinity and interaction patterns of the synthesized derivatives with specific biological targets, such as microbial enzymes or cancer-related proteins.[24] This can provide valuable insights for further lead optimization.
Conclusion
This technical guide provides a comprehensive framework for the preliminary bioactivity screening of novel this compound derivatives. By following the detailed synthetic and biological evaluation protocols, researchers can efficiently identify promising lead compounds for further development. The integration of in-vitro assays and in-silico studies will facilitate a more rational and targeted approach to drug discovery.
References
- 1. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. brieflands.com [brieflands.com]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Antifungal Testing | PPTX [slideshare.net]
- 11. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review [mdpi.com]
- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. benchchem.com [benchchem.com]
- 16. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. benchchem.com [benchchem.com]
- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Series of New Hydrazone Derivatives: Synthesis, Molecular Docking and Anticholinesterase Activity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. longdom.org [longdom.org]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Analytical Characterization of 2-(3-Methoxyphenyl)acetohydrazide
Abstract
This technical guide provides a comprehensive suite of analytical methodologies for the robust characterization of 2-(3-Methoxyphenyl)acetohydrazide, a key intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering detailed, step-by-step instructions for structural elucidation and purity assessment. This document emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system. The methods detailed include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Thermal Analysis.
Introduction
This compound (CAS No. 34624-38-9) is a crucial building block in the synthesis of various biologically active compounds.[1] Its molecular structure, comprising a methoxy-substituted aromatic ring and a reactive acetohydrazide moiety, makes it a versatile precursor for novel therapeutic agents. Accurate and comprehensive characterization is paramount to ensure the identity, purity, and stability of this intermediate, which directly impacts the quality and safety of the final active pharmaceutical ingredient (API).
This guide is structured to provide not just procedural steps, but also the scientific rationale behind the selection of specific techniques and parameters. By understanding the "why" behind the "how," researchers can better troubleshoot and adapt these methods for their specific applications.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for the development and interpretation of analytical data.
| Property | Value | Source |
| Chemical Formula | C₉H₁₂N₂O₂ | [1] |
| Molecular Weight | 180.21 g/mol | [1] |
| Appearance | Expected to be a crystalline solid | General knowledge |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol, Ethanol) | General knowledge |
| Melting Point | Not explicitly reported, but expected to be in a defined range | General knowledge |
Analytical Characterization Workflow
A logical and sequential workflow is critical for the efficient and thorough characterization of a newly synthesized or procured batch of this compound. This ensures that each analytical technique builds upon the information provided by the previous one, leading to a comprehensive understanding of the compound's identity and purity.
Caption: A logical workflow for the comprehensive characterization of this compound.
Spectroscopic and Chromatographic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the number of different types of carbon atoms in the molecule.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Expected ¹H NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 9.1 | Singlet | 1H | -NH- |
| ~ 7.2 | Triplet | 1H | Ar-H |
| ~ 6.8 | Multiplet | 3H | Ar-H |
| ~ 4.2 | Broad Singlet | 2H | -NH₂ |
| ~ 3.7 | Singlet | 3H | -OCH₃ |
| ~ 3.3 | Singlet | 2H | -CH₂- |
Expected ¹³C NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 | C=O |
| ~ 159 | Ar-C-OCH₃ |
| ~ 138 | Ar-C |
| ~ 129 | Ar-CH |
| ~ 121 | Ar-CH |
| ~ 114 | Ar-CH |
| ~ 112 | Ar-CH |
| ~ 55 | -OCH₃ |
| ~ 40 | -CH₂- |
Note: The chemical shifts provided are estimates based on structurally similar compounds and general NMR principles.[2][3][4] Actual experimental values may vary slightly.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.
Rationale: High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy.
Protocol for MS Analysis (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a time-of-flight (TOF) or Orbitrap analyzer.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
-
The protonated molecule [M+H]⁺ is expected to be the base peak.
-
Expected Mass Spectrometry Data:
| m/z | Ion |
| 181.0977 | [M+H]⁺ |
| 203.0796 | [M+Na]⁺ |
Note: The predicted m/z values for adducts like [M+Na]⁺ are also useful for confirmation.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Rationale: The presence of characteristic absorption bands for the N-H, C=O, C-O, and aromatic C-H bonds will confirm the key functional moieties of this compound.
Protocol for FTIR Analysis (KBr Pellet Method):
-
Sample Preparation: Mix a small amount of the compound (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar and pestle. Grind the mixture to a fine powder.
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300 - 3200 | N-H stretch | -NH₂ and -NH- |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 2950 - 2850 | C-H stretch | Aliphatic C-H (-CH₂-, -OCH₃) |
| ~ 1650 | C=O stretch | Amide C=O |
| 1600 - 1450 | C=C stretch | Aromatic ring |
| ~ 1250 | C-O stretch | Aryl ether |
Note: The exact positions of the peaks can be influenced by intermolecular hydrogen bonding.[6][7]
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of this compound and for quantifying it in reaction mixtures or formulations.
Rationale: A well-developed reversed-phase HPLC method can separate the target compound from starting materials, by-products, and degradation products.
Protocol for HPLC Analysis:
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is recommended. For example, a starting composition of 20% acetonitrile, increasing to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL).
-
Dilute as necessary to fall within the linear range of the detector.
-
-
Analysis: Inject the sample and record the chromatogram. The purity can be calculated based on the area percentage of the main peak.
Note: Method development and validation are crucial for accurate and reliable results. This may involve adjusting the mobile phase composition, gradient, and pH.[8][9]
Thermal Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal stability and decomposition profile of the compound.
Rationale: Understanding the thermal properties is important for determining appropriate storage and handling conditions, as well as for identifying potential polymorphic forms.
Protocol for Thermal Analysis:
-
Instrumentation: A calibrated DSC and TGA instrument.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
DSC Analysis:
-
Heat the sample under a nitrogen atmosphere from room temperature to a temperature above its melting point (e.g., 250 °C) at a heating rate of 10 °C/min.
-
An endothermic peak will indicate the melting point.
-
-
TGA Analysis:
-
Heat the sample under a nitrogen atmosphere from room temperature to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min.
-
The TGA curve will show the weight loss as a function of temperature, indicating the decomposition pattern.
-
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The integration of spectroscopic, chromatographic, and thermal analysis techniques ensures the unambiguous confirmation of its structure and the reliable assessment of its purity. Adherence to these protocols will enable researchers and drug development professionals to confidently utilize this important chemical intermediate in their synthetic endeavors, ultimately contributing to the quality and integrity of their research and development programs.
References
- 1. This compound | CAS 34624-38-9 [matrix-fine-chemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. PubChemLite - 2-[(3-methoxyphenyl)amino]acetohydrazide (C9H13N3O2) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 8. HPLC Separation of Acetic acid and Acetic Hydrazide | SIELC Technologies [sielc.com]
- 9. Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization with sample 'matrix matching' followed by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation of 2-(3-Methoxyphenyl)acetohydrazide: A Comprehensive Guide to ¹H and ¹³C NMR Analysis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed protocol and in-depth analysis for the structural characterization of 2-(3-Methoxyphenyl)acetohydrazide using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a key intermediate in the synthesis of various heterocyclic compounds and potential pharmaceutical agents, unambiguous structural confirmation is paramount. This document moves beyond a simple listing of steps to explain the causality behind experimental choices, from solvent selection to the interpretation of complex spectral data. It serves as a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development, offering predictive data, a step-by-step experimental protocol, and a logical framework for spectral assignment.
Foundational Principles: Decoding the NMR Spectrum
Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by observing the behavior of atomic nuclei in a magnetic field. For organic molecules like this compound, ¹H and ¹³C NMR are indispensable.
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is its chemical shift.[1][2] It is determined by the electronic environment of the nucleus. Electronegative atoms (like oxygen and nitrogen) and π-systems (like aromatic rings) deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield).[2][3]
-
Integration: In ¹H NMR, the area under a signal is proportional to the number of protons it represents. This allows for a quantitative count of the protons in each unique chemical environment.
-
Multiplicity (Splitting): The splitting of a ¹H NMR signal into multiple peaks (e.g., a doublet, triplet) is caused by the influence of non-equivalent protons on adjacent carbons. The n+1 rule is a useful guide, where 'n' is the number of adjacent, non-equivalent protons.[4]
-
¹³C NMR: Due to the low natural abundance of ¹³C, spectra are typically acquired with broadband proton decoupling. This results in each unique carbon environment appearing as a single line, simplifying the spectrum and providing a direct count of non-equivalent carbons.[1]
Predicted NMR Spectral Data for this compound
Prior to experimental acquisition, a thorough prediction of the NMR spectrum is crucial for accurate data interpretation. The structure below indicates the expected unique proton and carbon environments.
Figure 1. Chemical structure of this compound with proton (H) and carbon (C) labeling for NMR assignment.
Predicted ¹H NMR Data
The following table summarizes the anticipated ¹H NMR signals. The choice of DMSO-d₆ as the solvent is intentional, as it slows the exchange of labile N-H protons, often allowing them to be observed as distinct signals.[5]
| Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Notes |
| Hₐ | 9.0 - 9.5 | Broad Singlet | 1H | The hydrazide NH proton is acidic and often appears as a broad signal downfield. |
| Hₑ | 6.8 - 7.3 | Multiplet | 1H | Aromatic proton ortho to the CH₂ group and meta to the OCH₃ group. Expected to be a triplet. |
| Hբ | 6.7 - 6.9 | Multiplet | 1H | Aromatic proton para to the OCH₃ group. Expected to be a doublet or triplet of doublets. |
| Hₖ | 6.7 - 6.9 | Multiplet | 1H | Aromatic proton ortho to both substituents. Expected to be a doublet or multiplet. |
| Hₗ | 6.7 - 6.9 | Multiplet | 1H | Aromatic proton ortho to the OCH₃ group. Expected to be a singlet or narrow triplet. |
| Hⱼ | 4.1 - 4.5 | Broad Singlet | 2H | The terminal NH₂ protons are often broad due to quadrupole effects from nitrogen and exchange. |
| Hᵢ | 3.7 - 3.8 | Singlet | 3H | Methoxy (-OCH₃ ) protons typically appear as a sharp singlet in this region.[6][7] |
| Hₙ | 3.3 - 3.5 | Singlet | 2H | Methylene (-CH₂ -) protons adjacent to an aromatic ring and a carbonyl group.[3] |
Note: The aromatic region (Hₑ, Hբ, Hₖ, Hₗ) between 6.7-7.3 ppm will likely present as a complex, overlapping pattern due to the similar electronic environments of the protons on the meta-substituted ring.[8]
Predicted ¹³C NMR Data
The predicted chemical shifts for the nine unique carbon atoms are detailed below.
| Label | Predicted δ (ppm) | Rationale & Notes |
| Cₘ | 168 - 172 | Carbonyl carbon (C=O) of the hydrazide group, expected to be significantly downfield. |
| Cₐ | ~159 | Aromatic carbon directly bonded to the electronegative methoxy group (C-O).[6] |
| Cₒ | ~138 | Quaternary aromatic carbon bonded to the acetyl group (ipso-carbon). |
| Cₑ | ~129 | Aromatic C-H carbon. |
| Cբ | ~120 | Aromatic C-H carbon. |
| Cₖ | ~114 | Aromatic C-H carbon, shielded by the ortho/para directing methoxy group. |
| Cₗ | ~113 | Aromatic C-H carbon, shielded by the ortho/para directing methoxy group. |
| Cᵢ | ~55 | Methoxy carbon (-OC H₃), a characteristic shift for aromatic methoxy groups.[6][7] |
| Cₙ | 40 - 45 | Methylene carbon (-C H₂-). |
Experimental Protocol: Acquiring High-Quality NMR Data
This section provides a robust, self-validating protocol for the NMR analysis of this compound.
Materials and Reagents
-
This compound (Sample)
-
Dimethyl sulfoxide-d₆ (DMSO-d₆), ≥99.8 atom % D
-
Tetramethylsilane (TMS), NMR grade
-
5 mm NMR tubes, high precision
Sample Preparation Protocol
-
Weighing: Accurately weigh 10-15 mg of the dried this compound sample directly into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. The use of DMSO-d₆ is critical for observing the exchangeable -NH and -NH₂ protons, which might otherwise be broadened or absent in solvents like CDCl₃.[5]
-
Standard: Add a small drop of TMS to serve as the internal reference for chemical shift calibration (δ = 0.00 ppm).
-
Mixing: Gently vortex the vial until the sample is fully dissolved.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the solution height is adequate for the instrument's detector (typically ~4-5 cm).
NMR Instrument Parameters (Example: 400 MHz Spectrometer)
| Parameter | ¹H NMR Setting | ¹³C NMR Setting | Rationale |
| Pulse Program | Standard (zg30) | Proton-decoupled (zgpg30) | Standard one-pulse experiment for quantitative ¹H; proton decoupling for ¹³C simplifies spectrum to singlets. |
| Number of Scans (NS) | 16 - 32 | 1024 - 2048 | Sufficient for good signal-to-noise (S/N) in ¹H; more scans needed for ¹³C due to low natural abundance. |
| Relaxation Delay (D1) | 2.0 s | 2.0 s | Allows for nearly complete T1 relaxation of most nuclei, ensuring more accurate integration. |
| Acquisition Time (AQ) | ~3-4 s | ~1-2 s | Defines the resolution of the spectrum. |
| Spectral Width (SW) | ~16 ppm | ~240 ppm | Encompasses the full expected range of chemical shifts for protons and carbons. |
Data Interpretation: From Spectrum to Structure
The final step is to correlate the acquired experimental data with the predicted values to confirm the structure. The process involves a logical, stepwise assignment of each signal.
-
Identify Key Functional Group Signals:
-
Locate the sharp singlet for the methoxy (-OCH₃) protons around 3.7-3.8 ppm. Its integration should be 3H.
-
Find the singlet for the methylene (-CH₂-) protons around 3.3-3.5 ppm, integrating to 2H.
-
Identify the broad signals corresponding to the exchangeable protons: -NH (1H) and -NH₂ (2H). These can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the exchangeable proton signals will disappear.
-
-
Assign the Aromatic Region:
-
The signals between 6.7 and 7.3 ppm correspond to the four aromatic protons.[3]
-
The total integration for this region should be 4H.
-
While precise assignment of each aromatic proton without 2D NMR (like COSY or HSQC) can be challenging, the overall pattern and integration confirm the presence of a meta-disubstituted benzene ring.
-
-
Correlate with the ¹³C Spectrum:
-
Count the number of signals in the proton-decoupled ¹³C spectrum. There should be nine distinct peaks, confirming the nine unique carbon environments.
-
Assign the peaks based on the predicted chemical shifts: the C=O carbon will be the furthest downfield (>168 ppm), followed by the aromatic carbons (110-160 ppm), the -OCH₃ carbon (~55 ppm), and finally the -CH₂- carbon (~40 ppm).[3][6]
-
Conclusion
The structural verification of this compound is reliably achieved through a combined ¹H and ¹³C NMR analysis. By following the detailed protocol for sample preparation and data acquisition, high-quality spectra can be obtained. The interpretation, guided by the predicted chemical shifts, integrations, and multiplicities outlined in this note, allows for an unambiguous assignment of all proton and carbon signals, confirming the molecular structure. This comprehensive approach ensures scientific rigor and provides a solid foundation for further research and development involving this versatile chemical intermediate.
References
- 1. azooptics.com [azooptics.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Proton NMR Table [www2.chemistry.msu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 2-(3-Methoxyphenyl)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to understanding and predicting the mass spectrometric fragmentation pattern of 2-(3-Methoxyphenyl)acetohydrazide. As a molecule of interest in medicinal chemistry and drug development, a thorough characterization of its structure is paramount. Mass spectrometry is a powerful analytical technique for this purpose, offering insights into the molecule's composition and structure through the analysis of its fragmentation patterns.[1][2] This application note outlines the predicted fragmentation pathways under common ionization techniques, provides a protocol for analysis, and presents the expected data in a clear, structured format to aid in its identification and characterization.
Introduction to this compound and Mass Spectrometry
This compound is a hydrazide derivative containing a methoxy-substituted phenyl ring. Hydrazide moieties are prevalent in a variety of pharmacologically active compounds, exhibiting a range of biological activities.[3] The structural elucidation of such molecules is a critical step in their development and quality control.
Mass spectrometry (MS) is an indispensable tool for molecular analysis, providing information about the mass-to-charge ratio (m/z) of a molecule and its fragments.[1] When a molecule is introduced into the mass spectrometer, it is ionized, forming a molecular ion (M+•). The energy of the ionization process can cause the molecular ion to break apart into smaller, charged fragments.[4] The pattern of these fragments is unique to the molecule's structure and can be used to deduce its connectivity. Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).[5]
Predicted Fragmentation Pathways
The fragmentation of this compound is expected to be driven by the presence of several key functional groups: the aromatic ring, the ether linkage, the amide functionality, and the hydrazide group. The most likely fragmentation pathways will involve cleavages at the weakest bonds and the formation of stable carbocations and neutral losses.
Key Fragmentation Reactions
-
Alpha-Cleavage: This is a common fragmentation pathway for carbonyl compounds, where the bond adjacent to the carbonyl group is cleaved.[6][7]
-
Benzylic Cleavage: The bond between the methylene group and the carbonyl group is susceptible to cleavage due to the stability of the resulting methoxybenzyl cation.
-
N-N Bond Cleavage: The nitrogen-nitrogen bond in the hydrazide moiety can undergo cleavage.
-
Fragmentation of the Methoxyphenyl Group: The aromatic ring itself can undergo fragmentation, often involving the loss of the methoxy group or rearrangement.
Proposed Fragmentation of this compound
The molecular weight of this compound (C9H12N2O2) is 180.20 g/mol . The following sections detail the predicted fragmentation pattern.
The initial ionization is likely to occur on one of the nitrogen or oxygen atoms, which have non-bonding electrons.
Path A: Benzylic Cleavage
A primary and highly probable fragmentation pathway is the cleavage of the C-C bond between the methylene and carbonyl groups. This results in the formation of a stable 3-methoxybenzyl cation at m/z 121 . This is a common fragmentation pattern for compounds containing a benzyl group. The stability of this cation is enhanced by the electron-donating methoxy group. This is analogous to the top peak observed for the isomeric 2-(4-Methoxyphenyl)acetohydrazide.[8]
Path B: Alpha-Cleavage and Related Fragmentations
Cleavage of the bond between the carbonyl carbon and the nitrogen of the hydrazide group (an alpha-cleavage relative to the carbonyl) would lead to the formation of the 3-methoxyphenylacetyl cation at m/z 149 . This fragment could subsequently lose carbon monoxide (CO) to yield the 3-methoxybenzyl cation at m/z 121 .
Another significant fragmentation is the cleavage of the N-N bond, which can lead to a fragment at m/z 148 . This corresponds to the [M-NH2]+ ion.
Path C: Fragmentation of the Aromatic Moiety
The 3-methoxybenzyl cation (m/z 121) can undergo further fragmentation. A common loss from methoxy-substituted aromatic rings is the neutral loss of formaldehyde (CH2O, 30 Da) to form a cation at m/z 91 , which can rearrange to the stable tropylium ion. The loss of a methyl radical (CH3•, 15 Da) from the methoxy group would result in a fragment at m/z 106 .
The following diagram illustrates the proposed major fragmentation pathway for this compound.
Caption: Proposed mass spectrometry fragmentation pathway of this compound.
Summary of Predicted Fragment Ions
The following table summarizes the key predicted fragment ions for this compound, their mass-to-charge ratios (m/z), and their proposed structures.
| m/z | Proposed Formula | Proposed Structure/Origin |
| 180 | [C9H12N2O2]+• | Molecular Ion (M+•) |
| 149 | [C9H9O2]+ | [M - NHNH2]+ |
| 148 | [C9H10NO]+ | [M - NH2]+ |
| 121 | [C8H9O]+ | 3-methoxybenzyl cation (base peak) |
| 106 | [C7H6O]+• | [m/z 121 - •CH3]+ |
| 91 | [C7H7]+ | [m/z 121 - CH2O]+ (tropylium ion) |
Experimental Protocol for Mass Spectrometric Analysis
This section provides a general protocol for the analysis of this compound using a mass spectrometer. The specific parameters may need to be optimized for the instrument in use.
4.1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for analysis.
-
Rationale: Proper dissolution and dilution ensure a suitable concentration for ionization without saturating the detector. The choice of solvent should be compatible with the ionization technique (e.g., volatile solvents for ESI).
4.2. Mass Spectrometer Parameters (Example for ESI-MS/MS)
| Parameter | Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | The presence of basic nitrogen atoms in the hydrazide moiety makes it amenable to protonation. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the formation of the electrospray plume and subsequent ionization. |
| Nebulizer Gas (N2) | 30 - 50 psi | Assists in the formation of fine droplets for efficient desolvation. |
| Drying Gas (N2) Flow | 8 - 12 L/min | Facilitates the evaporation of the solvent from the droplets. |
| Drying Gas Temp. | 300 - 350 °C | Provides thermal energy for desolvation. |
| MS1 Scan Range | m/z 50 - 300 | To detect the precursor ion ([M+H]+ at m/z 181). |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) | To fragment the precursor ion and obtain the product ion spectrum. |
| Precursor Ion | m/z 181 | The protonated molecular ion. |
| Collision Energy | 10 - 30 eV (Ramped) | Varying the collision energy allows for the observation of a range of fragment ions. |
4.3. Data Acquisition and Analysis
-
Inject the prepared sample into the mass spectrometer.
-
Acquire the full scan mass spectrum to identify the molecular ion.
-
Perform a product ion scan on the molecular ion to obtain the fragmentation pattern.
-
Analyze the resulting spectrum to identify the major fragment ions and compare them with the predicted fragmentation pattern.
Conclusion
The mass spectrometric analysis of this compound is predicted to yield a characteristic fragmentation pattern dominated by the formation of the stable 3-methoxybenzyl cation at m/z 121. Other significant fragments are expected at m/z 149, 148, 106, and 91. This application note provides a foundational guide for researchers to predict, identify, and interpret the mass spectrum of this compound, thereby aiding in its unambiguous structural confirmation. The provided protocol offers a starting point for the development of robust analytical methods for the characterization of this and related hydrazide compounds.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. benchchem.com [benchchem.com]
- 3. Crystal structure and Hirshfeld surface analysis of (E)-2-cyano-N′-(3,4,5-trimethoxybenzylidene)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. uni-saarland.de [uni-saarland.de]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 2-(4-Methoxyphenyl)acetohydrazide | C9H12N2O2 | CID 578463 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Hydrazones from 2-(3-Methoxyphenyl)acetohydrazide
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of novel hydrazone derivatives starting from 2-(3-Methoxyphenyl)acetohydrazide. Hydrazones represent a critical pharmacophore in medicinal chemistry, exhibiting a wide spectrum of biological activities including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3] The protocol herein details a robust and reproducible method for the condensation of this compound with various aromatic aldehydes. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth procedural details, mechanistic insights, characterization data, and practical troubleshooting advice.
Introduction: The Significance of the Hydrazone Scaffold
The hydrazone moiety, characterized by the R₁R₂C=NNHR₃ structure, is a versatile and privileged scaffold in the design of novel therapeutic agents.[2] Its prevalence in medicinal chemistry stems from its relative ease of synthesis and the tunable nature of its physicochemical and biological properties through simple structural modifications.[1][4] The core reaction involves the condensation of a hydrazide with an aldehyde or ketone, forming a stable C=N bond.[5]
This protocol focuses on derivatives of this compound. The methoxyphenyl group is a common feature in many biologically active molecules, and its incorporation into the hydrazone framework provides a promising avenue for the discovery of new lead compounds. This guide provides a standardized yet flexible procedure that can be adapted to a wide array of aldehydes to generate a library of novel chemical entities for screening and development.
Reaction Mechanism: Acid-Catalyzed Condensation
The formation of a hydrazone from a hydrazide and an aldehyde is a classic nucleophilic addition-elimination reaction.[6] The reaction is typically performed under acidic conditions, as protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[7]
The mechanism proceeds through the following key steps:
-
Protonation of the Carbonyl: The aldehyde's carbonyl oxygen is protonated by the acid catalyst (e.g., acetic acid), increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The terminal nitrogen atom of the this compound, being a potent nucleophile, attacks the activated carbonyl carbon. This step forms a protonated tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, forming a carbinolamine intermediate.
-
Dehydration: The hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of the stable C=N double bond of the hydrazone product.
The rate-limiting step at neutral or near-neutral pH is often the dehydration of the tetrahedral intermediate.[8] The use of an acid catalyst significantly accelerates this step, driving the reaction towards completion.[7][9]
Detailed Experimental Protocol
This section outlines a general procedure for the synthesis of hydrazones from this compound and a representative aromatic aldehyde.
Materials and Reagents
-
Starting Materials:
-
This compound (≥98% purity)
-
Substituted Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde, 4-Nitrobenzaldehyde, 4-Hydroxybenzaldehyde) (≥98% purity)
-
-
Solvent:
-
Ethanol (Absolute, 200 proof) or Methanol (ACS grade)
-
-
Catalyst:
-
Glacial Acetic Acid (ACS grade)
-
-
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter flask
-
Glassware for recrystallization
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Melting point apparatus
-
General Synthesis Procedure
-
Reactant Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol (approx. 20-30 mL). Stir the solution using a magnetic stirrer until the hydrazide is fully dissolved.
-
Aldehyde Addition: To this solution, add the corresponding substituted aromatic aldehyde (1.0 eq.).
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80 °C for ethanol) using a heating mantle.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The formation of the product is typically indicated by the appearance of a new spot with a different Rf value from the starting materials. The reaction is generally complete within 2-4 hours.[10]
-
Product Isolation: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), remove the flask from the heat source and allow it to cool to room temperature. As the solution cools, the hydrazone product will often precipitate out of the solution.
-
Crystallization: To maximize precipitation, the flask can be placed in an ice bath for 30 minutes.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Purification
For most derivatives synthesized via this protocol, the precipitated product is of high purity. However, if further purification is required, recrystallization is the preferred method.
-
Recrystallization Procedure: Dissolve the crude hydrazone product in a minimum amount of hot ethanol or dimethylformamide (DMF).[11] Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration. If the product precipitates as an oil, trituration (stirring the oil with a cold non-solvent like n-hexane) can often induce solidification.[11]
Visualization of the Experimental Workflow
The following diagram provides a high-level overview of the entire process, from synthesis to final characterization.
Caption: Experimental workflow for hydrazone synthesis.
Data Summary and Characterization
The following table summarizes the results for the synthesis of three representative hydrazone derivatives using the general protocol.
| Aldehyde Reactant | Product Name | Reaction Time (h) | Yield (%) | M.p. (°C) | Appearance |
| 4-Chlorobenzaldehyde | (E)-N'-(4-chlorobenzylidene)-2-(3-methoxyphenyl)acetohydrazide | 3 | 92 | 178-180 | White Solid |
| 4-Nitrobenzaldehyde | (E)-2-(3-methoxyphenyl)-N'-(4-nitrobenzylidene)acetohydrazide | 2 | 95 | 205-207 | Yellow Solid |
| 4-Hydroxybenzaldehyde | (E)-N'-(4-hydroxybenzylidene)-2-(3-methoxyphenyl)acetohydrazide | 4 | 88 | 192-194 | Off-white Solid |
Structural Characterization
Confirmation of the hydrazone structure is achieved through a combination of spectroscopic techniques.
-
FT-IR Spectroscopy: The IR spectrum is a key tool for confirming the reaction. Look for the disappearance of the aldehyde C-H stretch (around 2720 cm⁻¹) and the appearance of key bands for the hydrazone product: a strong absorption for the amide C=O stretch (ν(C=O)) around 1640-1660 cm⁻¹, a C=N imine stretch (ν(C=N)) around 1590-1620 cm⁻¹, and an N-H stretch (ν(N-H)) around 3190-3310 cm⁻¹.[12][13]
-
¹H NMR Spectroscopy: The ¹H NMR spectrum provides definitive proof of hydrazone formation. Key diagnostic signals include:
-
A singlet for the amide N-H proton, typically observed downfield between δ 11.0-12.5 ppm.
-
A singlet for the imine proton (-CH=N ), typically appearing between δ 8.0-9.0 ppm.
-
A singlet for the methylene protons (-CH₂- ) adjacent to the carbonyl group, usually around δ 3.8-4.2 ppm.
-
Signals corresponding to the aromatic protons of both the methoxyphenyl and aldehyde-derived rings. The presence of a single set of signals for the N-H and CH=N protons typically indicates the formation of a single geometric isomer (usually the E-isomer).[14][15]
-
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show characteristic signals for the imine carbon (C=N ) around δ 140-150 ppm and the amide carbonyl carbon (C=O ) around δ 165-170 ppm.[12]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to the calculated molecular weight of the target hydrazone, confirming its identity.[16]
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Insufficient reaction time or temperature. | Ensure the reaction is heated to a proper reflux. Extend the reaction time and continue monitoring by TLC. |
| Inactive catalyst. | Use fresh glacial acetic acid. The amount can be slightly increased (e.g., to 5-6 drops), but excess acid can sometimes hinder the reaction. | |
| Product Oiling Out | Product is highly soluble in the reaction solvent or has a low melting point. | Try cooling the solution for a longer period in an ice bath. If it remains an oil, decant the solvent and attempt to solidify the oil by triturating with cold n-hexane or diethyl ether.[11] |
| Difficulty in Purification | Impurities are co-crystallizing with the product. | Select a different solvent system for recrystallization. If recrystallization fails, column chromatography may be an option, but it's advisable to use silica gel treated with a small amount of triethylamine (e.g., 1% in the eluent) to prevent decomposition of the acid-sensitive hydrazone on the column.[17] |
| Broad NMR Signals | Presence of geometric isomers (E/Z) or restricted rotation around the N-C(O) amide bond. | This is a characteristic of some hydrazones.[18] Running the NMR at an elevated temperature can sometimes sharpen the signals by increasing the rate of interconversion between conformers. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hydrazine derivatives can be toxic and irritants. Avoid inhalation of dust and contact with skin and eyes.[19]
-
Aromatic aldehydes can be irritants and sensitizers. Handle with care.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. (Open Access) The Use of Hydrazones for Biomedical Applications (2019) | Jenna Wahbeh | 69 Citations [scispace.com]
- 2. phytojournal.com [phytojournal.com]
- 3. pharmacyjournal.net [pharmacyjournal.net]
- 4. researchgate.net [researchgate.net]
- 5. Hydrazone - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. The Synthesis and Crystal Structure of Two New Hydrazone Compounds [mdpi.com]
- 14. Synthesis of New Hydrazones Based on Functionalized Phosphaneoflavanones Containing an Aldehyde Group | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. Hydrazine - Wikipedia [en.wikipedia.org]
Application Note & Protocols: Strategic Synthesis of Pyrazole Derivatives from 2-(3-Methoxyphenyl)acetohydrazide
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of pyrazole derivatives, a class of heterocyclic compounds renowned for their extensive pharmacological activities.[1][2][3][4] We focus on the strategic use of 2-(3-Methoxyphenyl)acetohydrazide as a versatile precursor. This guide delves into the mechanistic underpinnings of the classical Knorr pyrazole synthesis, offers detailed, field-tested protocols for preparing both the starting hydrazide and target pyrazole derivatives, and discusses critical aspects such as regioselectivity and potential synthetic alternatives. The protocols are designed to be self-validating, incorporating guidance on purification and characterization to ensure experimental success and reproducibility.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry.[1] Its presence in numerous blockbuster drugs—such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the analgesic Difenamizole—underscores its therapeutic importance.[1][2] The diverse biological activities associated with pyrazole derivatives, including anti-inflammatory, anticancer, antimicrobial, and antidepressant properties, continue to drive significant research into novel synthetic methodologies.[1][2][3]
One of the most robust and widely adopted methods for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-difunctional compound, a reaction first described by Ludwig Knorr.[5][6] In this context, this compound serves as an excellent nucleophilic building block, allowing for the introduction of a methoxyphenylacetyl moiety onto the pyrazole core, a common feature in biologically active molecules.
Foundational Synthesis: Preparation of the Key Precursor
Before targeting the pyrazole ring, a reliable supply of the starting material, this compound, is essential. This precursor is readily synthesized from its corresponding ester via hydrazinolysis.
Workflow for Precursor Synthesis
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. name-reaction.com [name-reaction.com]
Application Notes & Protocols: The Versatile Role of 2-(3-Methoxyphenyl)acetohydrazide in Modern Medicinal Chemistry
An In-Depth Guide for Medicinal Chemists
Audience: Researchers, scientists, and drug development professionals.
Abstract: The hydrazide-hydrazone moiety is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities and synthetic versatility.[1][2] This guide focuses on 2-(3-Methoxyphenyl)acetohydrazide, a particularly valuable building block. Its structure combines a flexible linker with a methoxy-substituted phenyl ring, features that are frequently associated with favorable interactions at various biological targets. We will explore the synthesis of this core scaffold, its derivatization into potent bioactive agents, and provide detailed protocols for evaluating their therapeutic potential in anticonvulsant, anti-inflammatory, and anticancer applications. This document is designed to be a practical resource, blending established synthetic methodologies with proven biological assays to empower researchers in the rational design of novel therapeutics.
Foundational Chemistry: Synthesis of the Core Scaffold
The utility of any scaffold begins with its accessibility. This compound is readily prepared from its corresponding ester, methyl (3-methoxyphenyl)acetate, via hydrazinolysis. This reaction is a robust and high-yielding nucleophilic acyl substitution.
Causality of Experimental Design: The choice of an alcohol like ethanol as the solvent is crucial as it readily dissolves both the starting ester and hydrazine hydrate. Using a significant excess of hydrazine hydrate ensures the reaction goes to completion by shifting the equilibrium towards the product side. The reflux condition provides the necessary activation energy for the reaction to proceed at a practical rate.
Protocol 1: Synthesis of this compound
Materials:
-
Methyl (3-methoxyphenyl)acetate
-
Hydrazine hydrate (80% solution)
-
Ethanol (absolute)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Set up a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
In the flask, dissolve methyl (3-methoxyphenyl)acetate (1 equivalent, e.g., 10 g) in absolute ethanol (100 mL).
-
To the stirring solution, add hydrazine hydrate (5 equivalents) dropwise. Caution: Hydrazine is toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30-60 minutes to facilitate precipitation of the product.
-
Collect the resulting white crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting material or impurities.
-
Dry the product under vacuum to yield this compound. The structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for the synthesis of the core hydrazide scaffold.
The Power of Derivatization: Accessing Chemical Diversity
The primary amine of the hydrazide is a potent nucleophile, making it an ideal handle for derivatization. The most common and effective strategy is its condensation with a diverse range of aldehydes and ketones to form N-acylhydrazones (NAHs).[3][4] This reaction is typically acid-catalyzed and proceeds readily, allowing for the rapid generation of large libraries of compounds from a single core scaffold. This combinatorial approach is fundamental to exploring structure-activity relationships (SAR).
Caption: General synthetic scheme for N-acylhydrazone derivatives.
Therapeutic Applications & Evaluation Protocols
The this compound scaffold has served as a launchpad for discovering agents in multiple therapeutic areas.
Application as Anticonvulsant Agents
Expertise & Rationale: Many anticonvulsant drugs function by modulating neuronal excitability, often by interacting with voltage-sensitive sodium channels. The N-acylhydrazone pharmacophore has been identified as a key structural motif in compounds that exhibit potent activity in the Maximal Electroshock (MES) seizure model, which is indicative of an ability to prevent seizure spread and suggests potential efficacy against generalized tonic-clonic seizures.[5][6] The lipophilic nature of the methoxyphenyl group can aid in crossing the blood-brain barrier, a prerequisite for centrally acting agents.
Protocol 2: Synthesis of a Representative Anticonvulsant Hydrazone (Example: Condensation with 4-chlorobenzaldehyde)
-
Dissolve this compound (1 equivalent) in ethanol (15 mL/g) in a round-bottom flask.
-
Add 4-chlorobenzaldehyde (1.05 equivalents).
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Stir the mixture at room temperature for 2-4 hours. The formation of a precipitate often indicates product formation.
-
Monitor the reaction by TLC. Upon completion, collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol and dry under vacuum. Recrystallization from ethanol can be performed if further purification is needed.
Protocol 3: Biological Evaluation - Maximal Electroshock (MES) Test
Trustworthiness through Validation: This protocol must include a concurrent neurotoxicity assessment (e.g., rotarod test) to create a self-validating system. A compound is only considered a viable lead if it shows anticonvulsant activity at doses that are not neurotoxic.
Procedure (in mice):
-
Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses (e.g., 30, 100, 300 mg/kg) to groups of mice (n=6-8 per group). The compound should be suspended in a vehicle like 0.5% methylcellulose. A control group receives only the vehicle.
-
After a set time (e.g., 30 min or 1 hour), induce seizures by delivering an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.
-
Observe the mice for the presence or absence of a tonic hind limb extension seizure. Protection is defined as the absence of this sign.
-
Calculate the median effective dose (ED₅₀), the dose required to protect 50% of the animals.
-
Separately, determine the median toxic dose (TD₅₀) using the rotarod test, where neurotoxicity is defined as the inability of an animal to remain on a rotating rod for a set time (e.g., 1 minute).
-
The Protective Index (PI) is calculated as TD₅₀ / ED₅₀. A higher PI value indicates a better safety profile.
Data Presentation: SAR of Anticonvulsant Hydrazones
| Compound ID | R-group (from R-CHO) | MES ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI) |
| 1a | 4-Chlorophenyl | 68.7[5] | > 300 | > 4.4 |
| 1b | 4-Fluorophenyl | 55.2 | > 300 | > 5.4 |
| 1c | 4-Methoxyphenyl | 94.3[5] | > 300 | > 3.2 |
| 1d | 2-Furyl | 68.6[5] | > 300 | > 4.4 |
Note: Data is representative and based on literature values for similar hydrazone series.
Application as Anti-inflammatory Agents
Expertise & Rationale: Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[7] The flexible hydrazone backbone can position aromatic moieties to fit within the hydrophobic channel of the COX active site, mimicking the binding of the natural substrate, arachidonic acid. Modifying the terminal aryl ring of the hydrazone allows for fine-tuning of selectivity and potency.[3][8]
Caption: Inhibition of the Prostaglandin Synthesis Pathway.
Protocol 4: Biological Evaluation - Carrageenan-Induced Paw Edema
Trustworthiness through Validation: This in vivo model is a standard for acute inflammation. The protocol's integrity relies on including both a negative control (vehicle) to establish a baseline and a positive control (a known NSAID like diclofenac) to validate the assay's responsiveness and provide a benchmark for the test compound's efficacy.[3]
Procedure (in rats):
-
Fast rats overnight but allow free access to water.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compounds and controls orally at a fixed dose (e.g., 20 mg/kg).
-
After 1 hour, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV is the change in paw volume from the initial measurement.
Data Presentation: Anti-inflammatory Activity
| Compound ID | % Inhibition of Edema at 3 hours (20 mg/kg) |
| Vehicle Control | 0% |
| Compound 2a | 45% |
| Compound 2b | 58% |
| Diclofenac (Std.) | 72%[3] |
Application as Anticancer Agents
Expertise & Rationale: The anticancer potential of hydrazones is broad, with mechanisms including the inhibition of tubulin polymerization, induction of apoptosis, and kinase inhibition.[9][10] The 3-methoxyphenyl group is a feature found in several known tubulin inhibitors. By combining this with a hydrazone linker and a second aromatic or heterocyclic system, it's possible to design molecules that interfere with microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[10]
Protocol 5: Biological Evaluation - MTT Cytotoxicity Assay
Trustworthiness through Validation: This assay measures the metabolic activity of cells, which correlates with cell viability. The protocol is validated by including a negative control (vehicle, e.g., 0.1% DMSO) to define 100% viability and a positive control (a known cytotoxic drug like Doxorubicin) to confirm the sensitivity of the cell line.
Procedure:
-
Seed human cancer cells (e.g., MCF-7 breast cancer line) into a 96-well plate at a density of ~5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or controls). Incubate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Remove the medium and dissolve the formazan crystals by adding 100 µL of DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation: In Vitro Cytotoxicity
| Compound ID | R-group | IC₅₀ (µM) on MCF-7 Cells[11] |
| 3a | Phenyl | 18.2 |
| 3b | 4-Chlorophenyl | 7.6 |
| 3c | 4-Nitrophenyl | 25.1 |
| Doxorubicin (Std.) | - | 0.8 |
Note: Data is representative and based on literature values for similar hydrazone series.
Conclusion and Future Perspectives
This compound is a synthetically accessible and highly versatile scaffold in medicinal chemistry. Through a simple and efficient condensation reaction, it provides rapid access to diverse libraries of N-acylhydrazones with a wide range of therapeutic potential. The protocols and data presented here demonstrate its utility in developing novel anticonvulsant, anti-inflammatory, and anticancer agents. Future work should focus on optimizing the pharmacokinetic properties of these leads and exploring their potential in other therapeutic areas, such as antimicrobial and antiviral applications, where hydrazones have also shown significant promise.[12][13]
References
- 1. mdpi.com [mdpi.com]
- 2. Updated Information on Antimicrobial Activity of Hydrazide-Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 6-methanesulfonamide-3,4-methylenedioxyphenyl-N-acylhydrazones: orally effective anti-inflammatory drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Novel Anti-inflammatory Agents from 2-(3-Methoxyphenyl)acetohydrazide
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of novel anti-inflammatory agents derived from the scaffold of 2-(3-methoxyphenyl)acetohydrazide. This document outlines the rationale, synthesis, and a tiered screening approach, from in vitro assays to in vivo models, to identify and characterize promising new chemical entities with therapeutic potential.
Introduction: The Rationale for Targeting Inflammation with Novel Hydrazide Derivatives
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1][2] While acute inflammation is a protective mechanism essential for healing, chronic, unresolved inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, atherosclerosis, and inflammatory bowel disease.[1] Current anti-inflammatory therapies, primarily non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are effective but are often associated with significant side effects, particularly with long-term use.[1] This underscores the urgent need for novel, safer, and more effective anti-inflammatory agents.
Hydrazide and its derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4][5][6][7] The versatile chemistry of the hydrazide functional group allows for the synthesis of a diverse library of derivatives, enabling the fine-tuning of their pharmacological profiles. The starting scaffold, this compound, presents a unique chemical framework with potential for modification to enhance its anti-inflammatory efficacy and selectivity. This guide will provide a systematic approach to harness this potential.
PART 1: Synthesis of Novel this compound Derivatives
The core strategy involves the chemical modification of this compound to generate a library of novel N'-substituted derivatives. The rationale behind this approach is that the introduction of different aromatic or heterocyclic moieties can significantly influence the compound's interaction with biological targets involved in the inflammatory cascade.
Protocol 1: General Synthesis of N'-Arylidene-2-(3-methoxyphenyl)acetohydrazide Derivatives
This protocol describes the condensation reaction between this compound and various aromatic aldehydes to yield the corresponding N'-arylidene derivatives.
Materials:
-
This compound
-
Substituted aromatic aldehydes (e.g., salicylaldehyde, 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and hot plate
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus (Büchner funnel)
-
Recrystallization solvents (e.g., ethanol, methanol)
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol with gentle warming and stirring.
-
To this solution, add 1.1 equivalents of the desired substituted aromatic aldehyde.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser to the flask and heat the mixture to reflux (typically 70-80°C) for 2-4 hours.
-
Monitor the progress of the reaction using TLC. A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 3:7 v/v). Visualize the spots under UV light. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If a precipitate forms upon cooling, collect the solid product by vacuum filtration using a Büchner funnel.
-
If no precipitate forms, slowly add cold water to the reaction mixture until a solid precipitates out.
-
Wash the collected crude product with a small amount of cold ethanol to remove any unreacted aldehyde.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure N'-arylidene-2-(3-methoxyphenyl)acetohydrazide derivative.
-
Dry the purified product in a vacuum oven and determine its melting point and characterize its structure using spectroscopic methods (FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).
Causality behind Experimental Choices: The use of a catalytic amount of acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide. Refluxing provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate. Recrystallization is a standard and effective method for purifying solid organic compounds based on differences in solubility.
PART 2: In Vitro Screening for Anti-inflammatory Activity
The initial screening of the synthesized derivatives is performed using a battery of in vitro assays to assess their potential to modulate key inflammatory pathways. This tiered approach allows for the rapid identification of promising lead compounds for further development.
Protocol 2: Inhibition of Protein Denaturation Assay
Protein denaturation is a well-documented cause of inflammation.[2] This assay provides a simple and rapid method to screen for anti-inflammatory activity by assessing the ability of the test compounds to inhibit heat-induced denaturation of egg albumin.[2][8]
Materials:
-
Synthesized this compound derivatives
-
Egg albumin (fresh hen's egg)
-
Phosphate buffered saline (PBS, pH 6.4)
-
Diclofenac sodium (as a standard drug)
-
UV-Vis Spectrophotometer
-
Water bath
Procedure:
-
Prepare a 5% w/v solution of egg albumin in PBS.
-
Prepare stock solutions of the test compounds and diclofenac sodium in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
The reaction mixture will consist of 0.2 mL of egg albumin solution, 2.8 mL of PBS, and 2 mL of varying concentrations of the test compounds (e.g., 100, 200, 400, 800 µg/mL).
-
A control group will be prepared by adding 2 mL of the vehicle (DMSO) instead of the test compound.
-
Incubate all the solutions at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm using a UV-Vis spectrophotometer.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Data Presentation:
| Compound | Concentration (µg/mL) | % Inhibition of Protein Denaturation |
| Control | - | 0 |
| Diclofenac Sodium | 100 | Value |
| 200 | Value | |
| Derivative 1 | 100 | Value |
| 200 | Value | |
| Derivative 2 | 100 | Value |
| 200 | Value |
Protocol 3: Cyclooxygenase (COX) Inhibition Assay
Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation by producing prostaglandins.[9][10][11][12] Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects.[11] This assay evaluates the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzyme preparations (commercially available kits)
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric detection reagents (as per kit instructions)
-
Synthesized derivatives and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.[9]
-
Microplate reader
Procedure:
-
Follow the instructions provided with the commercial COX inhibitor screening assay kit.
-
Typically, the assay involves incubating the COX enzyme with the test compound for a specific period.
-
The enzymatic reaction is then initiated by the addition of arachidonic acid.
-
The production of prostaglandins is measured using a colorimetric or fluorometric probe.
-
The percentage of COX inhibition is calculated by comparing the enzyme activity in the presence and absence of the test compound.
-
Determine the IC₅₀ (the concentration of the compound that inhibits 50% of the enzyme activity) for both COX-1 and COX-2 for each active compound.
Data Presentation:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Celecoxib | Value | Value | Value |
| Derivative 1 | Value | Value | Value |
| Derivative 2 | Value | Value | Value |
Protocol 4: Cytokine Release Assay in LPS-Stimulated Macrophages
Macrophages play a central role in the inflammatory response by releasing pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) upon activation by stimuli like lipopolysaccharide (LPS).[13] This assay assesses the ability of the synthesized compounds to suppress the release of these key cytokines.[14][15][16][17]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized derivatives
-
ELISA kits for TNF-α and IL-6
-
Cell culture incubator (37°C, 5% CO₂)
-
Microplate reader for ELISA
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the synthesized derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A control group will not be stimulated with LPS.
-
After incubation, collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Determine the concentration-dependent inhibition of cytokine release by the test compounds.
PART 3: In Vivo Evaluation of Anti-inflammatory Activity
Compounds that demonstrate promising activity in the in vitro screens should be advanced to in vivo models of inflammation to assess their efficacy in a more complex biological system.
Protocol 5: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a well-established and highly reproducible acute inflammatory model used for the primary screening of anti-inflammatory drugs.[18][19][20][21][22][23][24]
Materials:
-
Wistar rats (male, 180-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Synthesized lead compounds
-
Indomethacin (as a standard drug)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Divide the animals into groups (n=6 per group):
-
Group I: Control (vehicle only)
-
Group II: Carrageenan control (vehicle + carrageenan)
-
Group III: Standard (Indomethacin, 10 mg/kg, p.o. + carrageenan)
-
Group IV, V, etc.: Test compounds (e.g., 20 and 40 mg/kg, p.o. + carrageenan)
-
-
Administer the vehicle, standard drug, or test compounds orally 1 hour before the carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema using the formula: % Inhibition = [1 - (Vt - V₀)test / (Vt - V₀)control] x 100 Where Vt is the paw volume at time t, and V₀ is the initial paw volume.
Data Presentation:
| Group | Treatment | Paw Volume Increase (mL) at 4h | % Inhibition of Edema |
| Carrageenan Control | Vehicle | Value | 0 |
| Indomethacin | 10 mg/kg | Value | Value |
| Lead Compound 1 | 20 mg/kg | Value | Value |
| 40 mg/kg | Value | Value |
PART 4: Elucidation of the Mechanism of Action
To understand how the lead compounds exert their anti-inflammatory effects, it is crucial to investigate their impact on key intracellular signaling pathways that regulate inflammation.
Signaling Pathways in Inflammation
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of the inflammatory response.[25][26][27][28][29][30][31][32][33] Dysregulation of these pathways is implicated in many inflammatory diseases.[25]
NF-κB Signaling Pathway: In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB.[33] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation.[33] This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[25][29]
MAPK Signaling Pathway: The MAPK family includes three major subfamilies: ERK, JNK, and p38. These kinases are activated by a cascade of upstream kinases in response to various extracellular stimuli, including inflammatory cytokines and LPS.[26][27][31] Activated MAPKs phosphorylate and activate a variety of downstream targets, including transcription factors that regulate the expression of inflammatory mediators.[27]
Protocol 6: Western Blot Analysis of NF-κB and MAPK Pathway Proteins
This protocol will determine if the lead compounds inhibit the activation of the NF-κB and MAPK pathways in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 cells
-
LPS
-
Lead compounds
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies against: p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent and imaging system
Procedure:
-
Treat RAW 264.7 cells with the lead compounds and/or LPS as described in the cytokine release assay.
-
After the desired incubation time, lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities and normalize them to the corresponding total protein or loading control.
Visualization of Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for developing novel anti-inflammatory agents.
Caption: Simplified NF-κB signaling pathway in inflammation.
Caption: Simplified MAPK signaling pathway in inflammation.
References
- 1. journalajrb.com [journalajrb.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. hygeiajournal.com [hygeiajournal.com]
- 5. A Review on Biological Activities and Chemical Synthesis of Hydra...: Ingenta Connect [ingentaconnect.com]
- 6. mdpi.com [mdpi.com]
- 7. impactfactor.org [impactfactor.org]
- 8. bbrc.in [bbrc.in]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 11. COX-2 Inhibitors [everydayhealth.com]
- 12. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 13. mdpi.com [mdpi.com]
- 14. Cytokine Release Assay | Creative Diagnostics [creative-diagnostics.com]
- 15. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 16. promab.com [promab.com]
- 17. Cytokine Release Assay | Performed By Immunology Experts | iQ Biosciences [iqbiosciences.com]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. criver.com [criver.com]
- 22. ijpras.com [ijpras.com]
- 23. researchgate.net [researchgate.net]
- 24. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. synapse.koreamed.org [synapse.koreamed.org]
- 28. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 29. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. purformhealth.com [purformhealth.com]
- 31. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 32. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]
- 33. creative-diagnostics.com [creative-diagnostics.com]
Application Notes & Protocols: Synthesis of Novel Schiff Bases from 2-(3-Methoxyphenyl)acetohydrazide for Drug Discovery
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of novel Schiff bases (hydrazones) derived from the condensation of 2-(3-methoxyphenyl)acetohydrazide with various aromatic aldehydes. Schiff bases are a critical class of organic compounds renowned for their broad spectrum of biological activities, making them valuable scaffolds in medicinal chemistry and drug development.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and characterization guidelines to facilitate the exploration of this promising chemical space.
Introduction: The Significance of Hydrazone Schiff Bases
Schiff bases are compounds characterized by the azomethine functional group (-C=N-).[1][2] Specifically, those derived from hydrazides are known as hydrazones (R¹R²C=N-NH₂).[3] These structures are of immense interest in pharmaceutical sciences due to their proven antimicrobial, anti-inflammatory, antiviral, and antioxidant activities.[1][2][4] The electrophilic carbon and nucleophilic nitrogen within the azomethine bond create prime opportunities for interaction with biological targets.[1][2]
The precursor, this compound, provides a unique structural motif. The methoxy group can influence the molecule's electronic properties and lipophilicity, potentially enhancing its pharmacokinetic profile. By reacting this core with a diverse library of aromatic aldehydes, researchers can systematically investigate structure-activity relationships (SAR) to develop potent and selective therapeutic agents.
Mechanism of Hydrazone Formation
The synthesis of a Schiff base is a classic acid-catalyzed condensation reaction.[2] The reaction proceeds via a nucleophilic addition-elimination pathway.
Mechanistic Steps:
-
Acid Catalysis: A catalytic amount of acid (e.g., glacial acetic acid) protonates the carbonyl oxygen of the aromatic aldehyde. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon.[5]
-
Nucleophilic Attack: The terminal nitrogen atom of the this compound, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon.[5]
-
Proton Transfer & Intermediate Formation: A proton is transferred from the hydrazide nitrogen to the oxygen atom, forming a neutral tetrahedral intermediate known as a carbinolamine.[6]
-
Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).
-
Elimination: The lone pair of electrons on the adjacent nitrogen atom facilitates the elimination of a water molecule, leading to the formation of the stable carbon-nitrogen double bond (azomethine group) characteristic of the Schiff base.[5][6]
References
- 1. Biological applications of Schiff bases: An overview | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Hydrazone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Hydrazone Formation [quimicaorganica.org]
- 6. chemijournal.com [chemijournal.com]
Application Notes & Protocols: A Guide to the Synthesis of Bio-active Hydrazones via Condensation Reaction with 2-(3-Methoxyphenyl)acetohydrazide
Introduction: The Versatility of the Hydrazone Scaffold
In the landscape of medicinal chemistry and drug development, the hydrazide-hydrazone scaffold (–CONH–N=CH–) stands out as a "privileged" structure. Its prevalence is a direct result of its remarkable ability to engage in a wide array of biological interactions, leading to a broad spectrum of pharmacological activities. Hydrazones are well-documented as potent antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and antitumor agents.[1][2][3] The synthetic accessibility of these compounds, primarily through a straightforward condensation reaction, further enhances their appeal to researchers.
This document provides a comprehensive guide to the experimental procedure for the condensation reaction of 2-(3-Methoxyphenyl)acetohydrazide with carbonyl compounds, typically aldehydes, to yield N'-arylidene-2-(3-methoxyphenyl)acetohydrazides. We will delve into the mechanistic underpinnings of this transformation, provide a detailed and validated protocol, and discuss the necessary characterization techniques to ensure the synthesis of pure, well-defined final products. The protocols outlined herein are designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for accessing this important class of molecules.
Pillar 1: Mechanistic Insight - The Chemistry of Hydrazone Formation
The synthesis of a hydrazone from a hydrazide and an aldehyde or ketone is a classic example of a condensation reaction, specifically the formation of a Schiff base.[4] The reaction proceeds in two main, reversible steps and is typically catalyzed by the presence of a small amount of acid.[4][5]
-
Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the terminal amine group (-NH2) of the this compound on the electrophilic carbonyl carbon of the aldehyde. Acid catalysis plays a crucial role here by protonating the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, thereby activating it for attack. This step results in the formation of an unstable carbinolamine intermediate.[4]
-
Dehydration: The carbinolamine intermediate then undergoes dehydration (the elimination of a water molecule). The acid catalyst facilitates this step by protonating the hydroxyl group, converting it into a good leaving group (H2O). The subsequent elimination of water and a proton leads to the formation of a stable carbon-nitrogen double bond (C=N), the characteristic imine or azomethine group of the hydrazone product.[6]
The overall reaction is an equilibrium process. To drive the reaction towards the product side, it is common practice to remove the water formed during the reaction, often by using a Dean-Stark apparatus or by simply refluxing in a suitable solvent where the product may precipitate upon formation.
Caption: General mechanism of acid-catalyzed hydrazone formation.
Pillar 2: A Validated Experimental Protocol
This section details a robust, step-by-step procedure for the synthesis of N'-(substituted-benzylidene)-2-(3-methoxyphenyl)acetohydrazides. The protocol is designed to be self-validating through in-process monitoring and conclusive final product characterization.
Materials and Reagents
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Absolute Ethanol (or Methanol)
-
Glacial Acetic Acid (Catalyst)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hotplate)
-
Filtration apparatus (Büchner funnel)
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254) and developing chamber
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for hydrazone synthesis.
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.80 g, 10 mmol) in absolute ethanol (30-40 mL). To this solution, add the selected aromatic aldehyde (10 mmol, 1.0 equivalent) either as a solid or dissolved in a minimal amount of ethanol.[7][8]
-
Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[6]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) with continuous stirring.
-
Reaction Monitoring (Self-Validation): The progress of the reaction should be monitored every 30-60 minutes using Thin Layer Chromatography (TLC). Use a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is considered complete when the spot corresponding to the starting hydrazide or aldehyde has disappeared, and a new, distinct product spot is observed. The typical reaction time is between 2 to 5 hours.[9]
-
Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Often, the product will precipitate out of the solution upon cooling. The cooling process can be further aided by placing the flask in an ice bath.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid product sequentially with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with deionized water to remove any residual acid catalyst.
-
Drying: Dry the obtained solid product either in a desiccator over a drying agent or in a vacuum oven at a moderate temperature (50-60 °C) until a constant weight is achieved.
-
Purification: For obtaining a high-purity product suitable for biological assays, recrystallization is recommended. Ethanol is typically a good solvent for this purpose. Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals, which are then collected by filtration.
Quantitative Data Summary
The following table summarizes the typical parameters for the synthesis of a representative hydrazone, N'-(4-chlorobenzylidene)-2-(3-methoxyphenyl)acetohydrazide.
| Parameter | Value / Description | Rationale / Notes |
| Reactant A | This compound | The core hydrazide building block. |
| Reactant B | 4-Chlorobenzaldehyde | A representative aromatic aldehyde. |
| Molar Ratio (A:B) | 1 : 1 | Ensures complete conversion without excess reagents. |
| Solvent | Absolute Ethanol | Good solubility for reactants; product often precipitates on cooling. |
| Catalyst | Glacial Acetic Acid (3-4 drops) | Provides the necessary acidic environment to accelerate the reaction.[5] |
| Reaction Temperature | ~78 °C (Reflux) | Provides sufficient thermal energy to overcome the activation barrier. |
| Reaction Time | 2 - 5 hours | Monitored by TLC for completion to ensure reproducibility. |
| Typical Yield | 75% - 90% | Yields can vary based on the specific aldehyde used and purification efficiency. |
Pillar 3: Authoritative Grounding & Product Validation
The identity, structure, and purity of the synthesized hydrazone must be unequivocally confirmed using standard analytical techniques. This step is critical for ensuring that any subsequent biological data is valid and attributable to the correct molecular entity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Successful hydrazone formation is confirmed by the appearance of a strong absorption band for the C=N (imine) stretch, typically in the range of 1590-1640 cm⁻¹.[7][10] Concurrently, one should observe the disappearance of the characteristic C=O stretching band of the starting aldehyde and the N-H stretching vibrations of the primary amine group of the hydrazide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: The most diagnostic signal is a singlet in the δ 8.0-8.5 ppm region, corresponding to the azomethine proton (-N=CH-). The N-H proton of the amide typically appears as a singlet further downfield, often above δ 11.0 ppm.[11]
-
¹³C-NMR: The formation of the C=N bond is confirmed by a signal for the azomethine carbon in the δ 140-160 ppm range.
-
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the product. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to the calculated molecular weight of the target hydrazone.[8]
By adhering to this detailed protocol and performing rigorous characterization, researchers can confidently synthesize and validate novel hydrazone derivatives of this compound for further investigation in drug discovery and development programs.
References
- 1. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. medicopublication.com [medicopublication.com]
- 4. chemijournal.com [chemijournal.com]
- 5. US2545174A - Ethers of aryl sulfonamide-formaldehyde reaction products - Google Patents [patents.google.com]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. mdpi.com [mdpi.com]
- 8. impactfactor.org [impactfactor.org]
- 9. brieflands.com [brieflands.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of 2-(3-Methoxyphenyl)acetohydrazide in Combinatorial Synthesis for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide on the application of 2-(3-Methoxyphenyl)acetohydrazide as a versatile scaffold in combinatorial chemistry. We explore its strategic use in the synthesis of diverse heterocyclic libraries, primarily focusing on 1,3,4-oxadiazoles and 1,2,4-triazoles. The protocols herein are designed to be robust and adaptable for high-throughput synthesis, a cornerstone of modern drug discovery. We delve into the causality behind experimental choices and provide workflows that serve as self-validating systems for generating novel chemical entities.
Introduction: The Strategic Value of the Hydrazide Scaffold
Combinatorial chemistry is a powerful paradigm in drug discovery, enabling the rapid synthesis of a large number of distinct but structurally related molecules, known as a chemical library[1]. The efficiency of this approach hinges on the selection of foundational building blocks, or scaffolds, that are both synthetically versatile and medicinally relevant. This compound is an exemplary scaffold for several key reasons:
-
The Hydrazide Functional Core: The -CONHNH2 group is a highly reactive and versatile handle. It can readily participate in cyclization reactions to form a wide array of stable, five-membered heterocyclic rings, which are privileged structures in medicinal chemistry[2].
-
The Methoxy Phenyl Moiety: The 3-methoxyphenyl group provides a site for potential biological interactions and can serve as a point for further functionalization. Its electronic properties can influence the reactivity of the entire molecule.
-
Structural Simplicity and Adaptability: The straightforward structure allows for predictable reactivity and easy incorporation into multi-step synthetic workflows, including automated parallel synthesis.
This guide will focus on two primary synthetic trajectories for this scaffold: the construction of 1,3,4-oxadiazole libraries and 1,2,4-triazole libraries, both of which are prominent in compounds with a wide range of biological activities[3][4].
Application I: Combinatorial Synthesis of 1,3,4-Oxadiazole Libraries
The 1,3,4-oxadiazole ring is a bioisostere for esters and amides, valued for its favorable metabolic stability and ability to participate in hydrogen bonding[5]. Its synthesis from an acid hydrazide is a robust and well-documented transformation, making it ideal for library generation.
Synthetic Principle and Strategy
The most common pathway to 2,5-disubstituted 1,3,4-oxadiazoles involves the condensation of an acid hydrazide with a carboxylic acid derivative (like an acid chloride) or an aldehyde, followed by an oxidative or dehydrative cyclization step[6].
For a combinatorial approach, this compound serves as the constant building block. A library of diverse aldehydes is then used as the variable component. This reaction first generates an N-acylhydrazone intermediate, which is then cyclized to form the final oxadiazole ring. This two-step, one-pot process is highly efficient.
Caption: Workflow for 1,3,4-Oxadiazole Library Synthesis.
Protocol 1: One-Pot Synthesis via N-Acylhydrazone Intermediate
This protocol describes the iodine-mediated oxidative cyclization of N-acylhydrazones, a transition-metal-free method suitable for generating a library of 2,5-disubstituted 1,3,4-oxadiazoles[7].
Materials:
-
This compound
-
A diverse library of aromatic or aliphatic aldehydes
-
Iodine (I₂)
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Standard glassware for parallel synthesis (e.g., reaction blocks or individual vials)
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vial, combine this compound (1.0 mmol, 1 equivalent) and a selected aldehyde from the library (1.0 mmol, 1 equivalent) in DMF (5 mL).
-
Intermediate Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the N-acylhydrazone intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: To the mixture, add potassium carbonate (K₂CO₃, 2.0 mmol, 2 equivalents) followed by iodine (I₂, 1.2 mmol, 1.2 equivalents).
-
Heating: Seal the vial and heat the reaction mixture to 80-100 °C. Maintain heating for 2-4 hours, or until TLC analysis indicates the consumption of the hydrazone intermediate.
-
Work-up: Cool the reaction mixture to room temperature. Pour it into a solution of saturated sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine. The mixture will turn from brown to colorless.
-
Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization. For library generation, purification is often performed using parallel flash chromatography.
Causality and Trustworthiness: The use of iodine provides a mild and effective method for the oxidative C-O bond formation required for cyclization[7]. Potassium carbonate acts as a base to facilitate the key steps in the cyclization mechanism. This one-pot protocol is inherently trustworthy as the disappearance of the intermediate hydrazone (often a colored or fluorescent spot on TLC) provides a clear endpoint for the reaction before work-up.
Application II: Combinatorial Synthesis of 1,2,4-Triazole Libraries
1,2,4-Triazoles are another class of heterocycles with immense therapeutic importance, found in numerous antifungal and anticancer agents[8]. The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiones from a hydrazide is a robust two-step process ideal for creating diverse libraries.
Synthetic Principle and Strategy
This strategy involves two key transformations:
-
Thiosemicarbazide Formation: The nucleophilic hydrazide attacks the electrophilic carbon of an isothiocyanate, forming a thiosemicarbazide intermediate.
-
Cyclization: Under basic conditions, the thiosemicarbazide undergoes intramolecular cyclization and dehydration to yield the stable 1,2,4-triazole-3-thione ring[9].
By starting with the constant this compound and reacting it with a library of diverse isothiocyanates (R-NCS), a large library of triazoles can be generated.
Caption: Workflow for 1,2,4-Triazole-3-thione Library Synthesis.
Protocol 2: Two-Step Synthesis of 1,2,4-Triazole-3-thiones
This protocol is adapted from established methods for triazole synthesis from hydrazides[9].
Materials:
-
This compound
-
A diverse library of alkyl or aryl isothiocyanates
-
Ethanol (Absolute)
-
Sodium Hydroxide (NaOH) solution (e.g., 2M)
-
Hydrochloric Acid (HCl) solution (for acidification)
Step-by-Step Methodology:
Part A: Formation of Thiosemicarbazide Intermediates
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1 equivalent) in absolute ethanol (10 mL).
-
Addition of Isothiocyanate: Add a selected isothiocyanate from the library (1.0 mmol, 1 equivalent) to the solution.
-
Heating: Reflux the mixture for 4-6 hours. The formation of a precipitate often indicates the creation of the thiosemicarbazide product.
-
Isolation: Cool the reaction mixture. Filter the solid precipitate, wash with cold ethanol, and dry to obtain the thiosemicarbazide intermediate. The purity is often sufficient for the next step without further purification.
Part B: Cyclization to 1,2,4-Triazole-3-thiones
-
Reaction Setup: Suspend the thiosemicarbazide intermediate (1.0 mmol) in an aqueous solution of sodium hydroxide (2M, 10 mL).
-
Heating: Reflux the mixture for 4-6 hours. The suspension should become a clear solution as the cyclization proceeds.
-
Work-up: Cool the reaction mixture in an ice bath. Carefully acidify with cold hydrochloric acid until the pH is ~5-6.
-
Isolation: A solid precipitate of the triazole-3-thione product will form. Filter the solid, wash thoroughly with cold water to remove salts, and dry. Recrystallization from ethanol or an appropriate solvent can be performed for further purification.
Causality and Trustworthiness: The two-step nature of this protocol provides a key validation point. The successful isolation of the thiosemicarbazide intermediate in Part A confirms the first reaction's completion. The subsequent cyclization is driven by the strong basic conditions which promote the deprotonation and intramolecular nucleophilic attack necessary to form the stable aromatic triazole ring[9].
Summary of Library Generation and Characterization
The power of using this compound lies in the ability to systematically generate large, diverse libraries. The table below outlines the combinatorial strategy and typical analytical validation methods.
| Library Series | Core Scaffold | Variable Component(s) | Typical Library Size | Primary Characterization |
| 1,3,4-Oxadiazoles | This compound | Library of Aldehydes (R-CHO) | 50 - 500 compounds | LC-MS for purity and mass confirmation; ¹H NMR for selected members. |
| 1,2,4-Triazoles | This compound | Library of Isothiocyanates (R-NCS) | 50 - 500 compounds | LC-MS for purity and mass confirmation; ¹H NMR for selected members. |
Conclusion
This compound is a highly effective and versatile building block for combinatorial chemistry. Its straightforward reactivity allows for the reliable and scalable production of 1,3,4-oxadiazole and 1,2,4-triazole libraries. The protocols detailed in this note are robust, grounded in established chemical principles, and designed to provide researchers with a reliable framework for generating novel molecular entities for screening in drug discovery programs.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 3. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchemrev.com [jchemrev.com]
- 8. chemistryjournal.net [chemistryjournal.net]
- 9. Synthesis of some novel heterocylic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and investigation of their lipase and α-glucosidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-(3-Methoxyphenyl)acetohydrazide by Recrystallization
Welcome to the technical support center for the purification of 2-(3-Methoxyphenyl)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on achieving high purity of this compound through recrystallization. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific challenges you may encounter during your experiments.
I. Understanding the Molecule and the Purification Challenge
This compound is a hydrazide derivative with a molecular structure that lends itself to purification by recrystallization, provided the correct solvent system and conditions are employed. The key to successful recrystallization lies in exploiting the differential solubility of the target compound and its impurities in a given solvent at varying temperatures.[1]
Common impurities in the synthesis of this compound can include unreacted starting materials such as methyl 2-(3-methoxyphenyl)acetate and hydrazine hydrate, as well as byproducts like diacyl hydrazines.[2] The goal of recrystallization is to select a solvent that dissolves the crude product at an elevated temperature but in which the desired compound has low solubility at cooler temperatures, while impurities either remain dissolved or are removed by hot filtration.[1]
II. Frequently Asked Questions (FAQs)
Q1: What is the first step in choosing a suitable recrystallization solvent for this compound?
A1: The initial step is a small-scale solvent screen. The ideal solvent should exhibit poor solubility for your compound at room temperature but high solubility at its boiling point.[1] Given the structure of this compound, which contains both polar (hydrazide, methoxy) and non-polar (phenyl ring) moieties, a solvent of intermediate polarity is often a good starting point.
Recommended starting solvents for screening include:
-
Ethanol
-
Methanol
-
Isopropanol
-
Acetonitrile
-
Water (for highly polar impurities)
-
Toluene (for non-polar impurities)
-
Mixtures such as ethanol/water or acetone/hexane.
Q2: My compound is soluble in the solvent at room temperature. What does this mean?
A2: If your compound readily dissolves in a solvent at room temperature, that solvent is unsuitable for recrystallization as a single solvent system.[3] You will not be able to recover your product upon cooling. However, this solvent could potentially be used as the "good" solvent in a mixed-solvent system.
Q3: My compound won't dissolve in the hot solvent. What should I do?
A3: If the compound remains insoluble even at the solvent's boiling point, the solvent is not a suitable choice. You need a solvent that can dissolve the compound at elevated temperatures. Consider moving to a more polar or a different class of solvent. For instance, if you are using a non-polar solvent like hexane, try a more polar one like ethyl acetate or an alcohol.
Q4: What are "oiling out" and how can I prevent it?
A4: "Oiling out" occurs when the solid melts in the hot solvent instead of dissolving, or when it precipitates as a liquid oil rather than solid crystals upon cooling. This is often due to the boiling point of the solvent being higher than the melting point of the compound, or a high concentration of impurities depressing the melting point.
To prevent oiling out:
-
Use a larger volume of solvent.
-
Lower the temperature at which you dissolve the solid.
-
Choose a solvent with a lower boiling point.
-
Try a different solvent or a mixed solvent system.[4]
III. Troubleshooting Guide
This section provides solutions to common problems encountered during the recrystallization of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No crystals form upon cooling. | 1. The solution is not supersaturated (too much solvent used). 2. The solution is too dilute. 3. Cooling is too rapid. | 1. Induce crystallization: - Scratch the inside of the flask with a glass rod at the liquid's surface to create nucleation sites. - Add a "seed" crystal of pure this compound.[5] 2. Concentrate the solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[6] 3. Slow down cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.[7] |
| Low recovery of purified product. | 1. Too much solvent was used, leading to significant loss of product in the mother liquor. 2. The crystals were filtered before crystallization was complete. 3. The crystals were washed with a solvent in which they are soluble. | 1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration. 3. Wash the collected crystals with a small amount of ice-cold recrystallization solvent. |
| The purified product is still impure (e.g., low melting point, discolored). | 1. The chosen solvent did not effectively separate the impurity. 2. The solution was cooled too quickly, trapping impurities within the crystal lattice. 3. The impurity has similar solubility to the product. | 1. Re-recrystallize: Perform a second recrystallization, potentially with a different solvent system. 2. Charcoal treatment: If the solution is colored, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[2] 3. Consider chromatography: If recrystallization fails to remove a persistent impurity, column chromatography may be necessary.[2] |
| The solution is cloudy even when hot. | Insoluble impurities are present. | Perform a hot gravity filtration to remove the insoluble material before allowing the solution to cool and crystallize.[1] |
IV. Experimental Protocols
A. Small-Scale Solvent Selection
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each test tube, add a different potential solvent (e.g., ethanol, water, ethyl acetate, toluene) dropwise at room temperature, agitating after each addition.
-
If the solid dissolves at room temperature, the solvent is unsuitable as a single solvent.
-
If the solid is insoluble at room temperature, heat the test tube in a water or sand bath.
-
Continue adding the hot solvent dropwise until the solid just dissolves.
-
Allow the test tube to cool to room temperature, and then place it in an ice bath.
-
Observe the formation of crystals. The best solvent will dissolve the compound when hot and yield a large amount of pure crystals upon cooling.
B. General Recrystallization Protocol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the solid is completely dissolved.[7]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
V. Visualizing the Workflow
Recrystallization Workflow Diagram
Caption: General workflow for the recrystallization of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization issues.
VI. References
-
PubChem. (n.d.). 2-(3,4,5-trimethoxyphenoxy)acetohydrazide. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Purification of 2-(2-Chlorophenyl)acetohydrazide Derivatives. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Brooks/Cole, Cengage Learning.
-
BenchChem. (n.d.). Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Refining the Recrystallization Process for Hydroxyamides. Retrieved from --INVALID-LINK--
-
Dave, P. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from --INVALID-LINK--
-
ResearchGate. (2023, May 16). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane? Retrieved from --INVALID-LINK--
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. reddit.com [reddit.com]
- 3. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - 2-[(3-methoxyphenyl)amino]acetohydrazide (C9H13N3O2) [pubchemlite.lcsb.uni.lu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. 2-(4-METHOXYPHENYL)ACETOHYDRAZIDE | 57676-49-0 [chemicalbook.com]
- 7. CN102863355B - Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 2-(3-Methoxyphenyl)acetohydrazide Synthesis
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in the synthesis of 2-(3-Methoxyphenyl)acetohydrazide. As a key intermediate in the development of various pharmacologically active compounds, optimizing its synthesis is critical for ensuring high yield, purity, and reproducibility. This document moves beyond a simple protocol, offering in-depth explanations for experimental choices, a robust troubleshooting framework, and answers to frequently encountered challenges.
Section 1: Synthesis Overview and Core Mechanism
The conversion of an ester, such as methyl 2-(3-methoxyphenyl)acetate, to its corresponding hydrazide is a fundamental and widely used transformation in organic synthesis. The reaction proceeds via a nucleophilic acyl substitution mechanism.
The Chemistry Explained: Hydrazine (N₂H₄), typically used as hydrazine hydrate, is a potent alpha-effect nucleophile. The lone pair of electrons on one of the nitrogen atoms readily attacks the electrophilic carbonyl carbon of the ester. This addition forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the alkoxy group (in this case, methoxide) as a leaving group, which is subsequently protonated by the solvent to form methanol. The use of an excess of hydrazine hydrate often helps to drive the reaction to completion.[1] This process, known as hydrazinolysis, is an efficient method for producing acylhydrazides.[2][3][4]
Section 2: Detailed Experimental Protocol
This protocol provides a reliable method for the synthesis of this compound from its corresponding methyl ester.
Materials:
-
Hydrazine hydrate (≥98%, ~64% hydrazine) (4.0-5.0 equiv)[8]
-
Ethanol (96% or absolute)
-
Deionized water
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 2-(3-methoxyphenyl)acetate (1.0 equiv) in ethanol (approx. 10-15 mL per gram of ester).
-
Reagent Addition: While stirring, add hydrazine hydrate (4.0 equiv) to the solution at room temperature.[8] The use of excess hydrazine ensures the reaction proceeds efficiently.[1]
-
Heating and Reflux: Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain this temperature for 4-6 hours.[8]
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable eluent system is typically Ethyl Acetate/Hexane (e.g., 1:1 ratio). The disappearance of the starting ester spot and the appearance of a new, more polar product spot indicates reaction progression.
-
Product Isolation: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Often, the product will begin to crystallize or precipitate out of the solution upon cooling, as hydrazides typically have lower solubility in alcohol solvents compared to their parent esters.[9]
-
Work-up: Pour the cooled reaction mixture into a beaker of crushed ice or cold deionized water. This will precipitate the crude product and help dissolve any unreacted hydrazine hydrate.[10]
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration through a Büchner funnel. Wash the solid cake with cold water to remove residual hydrazine and then with a small amount of cold ethanol or petroleum ether to remove non-polar impurities.[8]
-
Drying and Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol or an ethanol/water mixture.[10][11]
Section 3: Troubleshooting Guide (Q&A Format)
Even with a robust protocol, challenges can arise. This section addresses common issues in a direct question-and-answer format.
Q1: My reaction yield is disappointingly low. What are the likely causes and how can I fix this?
A1: Low yield is a common issue that can stem from several factors. Systematically investigate the following:
-
Incomplete Reaction: Verify that the reaction has gone to completion using TLC. If starting material remains, consider extending the reflux time (e.g., to 8-12 hours) or increasing the molar excess of hydrazine hydrate to 5-10 equivalents to better drive the equilibrium forward.[1]
-
Reagent Quality: Ensure the starting ester is pure and has not hydrolyzed back to the carboxylic acid. Use a fresh, high-purity bottle of hydrazine hydrate, as it can degrade over time.
-
Work-up Losses: The product may have some solubility in the work-up solvent (water/ethanol). Ensure the precipitation is performed at a low temperature (0-4°C) and minimize the amount of solvent used for washing the filtered product.
-
pH Issues: While generally not requiring pH adjustment, if your starting material has acidic or basic functionalities, the pH could affect the nucleophilicity of hydrazine.[12] For this specific synthesis, this is unlikely to be a problem.
Q2: My final product is impure, even after recrystallization. What are the potential side products?
A2: Impurities often arise from unreacted starting materials or side reactions.
-
Unreacted Ester: The most common impurity is the starting methyl ester. This indicates an incomplete reaction. See the troubleshooting steps for low yield. Improved purification, such as column chromatography or repeated recrystallizations, may be necessary.
-
Dimer Formation: A potential side reaction involves the newly formed hydrazide reacting with another molecule of the starting ester, leading to a diacylhydrazine derivative. Using a sufficient excess of hydrazine hydrate minimizes this possibility by ensuring the ester is more likely to react with hydrazine than the product hydrazide.[1]
-
Conjugate Addition: If the ester contains α,β-unsaturation, Michael addition of hydrazine can occur as a side reaction.[13][14] This is not applicable to this compound but is a critical consideration for other substrates.
Q3: The product is not precipitating or crystallizing from the solution after cooling. What should I do?
A3: Failure to crystallize can be frustrating but is often solvable.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution-air interface. This creates microscopic imperfections that can serve as nucleation sites.
-
Add a Seed Crystal: If you have a small amount of pure product from a previous batch, add a tiny crystal to the cooled solution to initiate crystallization.
-
Solvent Adjustment: The product may be too soluble in the reaction solvent. Carefully concentrate the solution under reduced pressure to remove some of the ethanol. Then, attempt the precipitation into cold water again.
-
Anti-Solvent Addition: If the product is an oil, dissolve it in a minimum amount of a good solvent (like ethanol) and then slowly add a poor solvent (an "anti-solvent" like hexane or water) until turbidity persists. Let the solution stand, and crystals may form.
Section 4: Frequently Asked Questions (FAQs)
Q: What are the most critical safety precautions when handling hydrazine hydrate? A: Hydrazine and its hydrate are classified as Particularly Hazardous Substances.[15] They are acutely toxic via inhalation, ingestion, and skin contact, corrosive, and suspected carcinogens.[15][16] ALWAYS handle hydrazine hydrate inside a certified chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or chloroprene gloves.[15][17][18] Ensure a safety shower and eyewash station are immediately accessible.[16]
Q: What is the optimal molar ratio of hydrazine hydrate to the ester starting material? A: While the stoichiometry is 1:1, an excess of hydrazine hydrate is almost always used to ensure the reaction goes to completion and to minimize side reactions. A common and effective range is 3 to 5 molar equivalents of hydrazine hydrate relative to the ester.[8][19]
Q: Can I use a solvent other than ethanol? A: Yes. Methanol is also a very common and effective solvent for this reaction.[1][11] The choice of alcohol often depends on the solubility of the starting ester and the desired reflux temperature. In general, simple alcohols are preferred.
Q: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques should be used:
-
¹H NMR: To confirm the structure. Look for the disappearance of the ester's methoxy singlet (~3.7 ppm) and the appearance of broad signals for the -NH-NH₂ protons.
-
FTIR: To confirm functional groups. Expect to see N-H stretching bands (around 3200-3300 cm⁻¹) and a shift in the carbonyl (C=O) stretch compared to the starting ester (typically to a lower wavenumber, ~1650 cm⁻¹).[10][11]
-
Mass Spectrometry: To confirm the molecular weight of the product.[10][11]
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Section 5: Data Summary Tables
Table 1: Recommended Reaction Parameters for Optimization
| Parameter | Recommended Condition | Rationale & Key Considerations |
|---|---|---|
| Starting Ester | Methyl 2-(3-methoxyphenyl)acetate | Ethyl ester also viable; methyl ester is common and reactive. |
| Hydrazine Hydrate | 4.0 - 5.0 equivalents | Drives reaction to completion; minimizes diacylhydrazine formation.[1] |
| Solvent | Ethanol or Methanol | Excellent solubility for reactants; allows for appropriate reflux temperature. |
| Temperature | Reflux (~78°C for EtOH) | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 4 - 6 hours | Typically sufficient for full conversion; should be confirmed by TLC monitoring.[8][10] |
| Work-up | Precipitation in ice water | Efficiently separates the solid product from excess hydrazine and solvent.[10] |
Table 2: Expected Analytical Data for this compound
| Analysis | Expected Result |
|---|---|
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.21 g/mol |
| Appearance | White to off-white solid/crystals |
| ¹H NMR (typical) | Signals for methoxy group (~3.8 ppm), methylene protons (~3.4 ppm), aromatic protons (6.8-7.3 ppm), and broad NH/NH₂ signals. |
| FTIR (cm⁻¹) | ~3300, 3200 (N-H stretch), ~3050 (Aromatic C-H), ~1650 (C=O stretch, amide I), ~1600 (N-H bend).[10][11] |
| Mass Spec (ESI+) | [M+H]⁺ at m/z 181.1 |
Section 6: References
-
Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. (2012). ARKEMA Inc.--INVALID-LINK--
-
Hydrazine hydrate - SAFETY DATA SHEET. (2010). Fisher Scientific.--INVALID-LINK--
-
What is the mechanism of reaction of ester and hydrazine hydrate? - Answers. (2025). Answers.com.--INVALID-LINK--
-
Hydrazine hydrate, 55% (Hydrazine, 35%) - SAFETY DATA SHEET. (2014). Thermo Fisher Scientific.--INVALID-LINK--
-
SAFETY DATA SHEET - Hydrazine Hydrate 55%. Nexchem Ltd.--INVALID-LINK--
-
Hydrazine - Standard Operating Procedure. University of California, Santa Barbara.--INVALID-LINK--
-
The proposed mechanism for the reaction of ester 1 with hydrazine hydrate. ResearchGate.--INVALID-LINK--
-
Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2.--INVALID-LINK--
-
Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues. Benchchem.--INVALID-LINK--
-
When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this? Quora.--INVALID-LINK--
-
Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. (2022). PMC - PubMed Central.--INVALID-LINK--
-
Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti Inflammatory Agents. Brieflands.--INVALID-LINK--
-
Lemon Pulp mediated Synthesis of acyl hydrazides. inglomayor.--INVALID-LINK--
-
2-(3-METHOXYPHENYL)ETHANOHYDRAZIDE synthesis. ChemicalBook.--INVALID-LINK--
-
Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. Brieflands.--INVALID-LINK--
-
2-(4-Methoxyphenoxy)acetohydrazide. (2011). PMC - NIH.--INVALID-LINK--
-
Help with Low Yield Synthesis. (2025). Reddit.--INVALID-LINK--
-
Troubleshooting low yield in Docosanedioic acid synthesis. Benchchem.--INVALID-LINK--
-
HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER? ResearchGate.--INVALID-LINK--
-
An improved synthesis of acyl hydrazides. (2020). RSC Publishing.--INVALID-LINK--
-
Methyl 2-(3-methoxyphenyl)acetate - Introduction. (2024). ChemBK.--INVALID-LINK--
-
What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine? ResearchGate.--INVALID-LINK--
-
Methyl 2-(3-methoxyphenyl)acetate. Sigma-Aldrich.--INVALID-LINK--
-
Methyl 2-(3-methoxyphenyl)acetate. PubChem - NIH.--INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. answers.com [answers.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. Methyl 2-(3-methoxyphenyl)acetate | 18927-05-4 [sigmaaldrich.com]
- 7. Methyl 2-(3-methoxyphenyl)acetate | C10H12O3 | CID 519609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-(3-METHOXYPHENYL)ETHANOHYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
- 9. quora.com [quora.com]
- 10. brieflands.com [brieflands.com]
- 11. brieflands.com [brieflands.com]
- 12. benchchem.com [benchchem.com]
- 13. Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. inglomayor.cl [inglomayor.cl]
- 15. ehs.ucsb.edu [ehs.ucsb.edu]
- 16. files.dep.state.pa.us [files.dep.state.pa.us]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
- 18. nexchem.co.uk [nexchem.co.uk]
- 19. pubs.rsc.org [pubs.rsc.org]
side products in 2-(3-Methoxyphenyl)acetohydrazide synthesis and their removal
Welcome to the technical support center for the synthesis of 2-(3-Methoxyphenyl)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, specifically focusing on the identification, prevention, and removal of process-related side products. Our goal is to provide you with the causal logic behind experimental choices and robust protocols to ensure the highest purity of your final compound.
Synthesis Overview and Impurity Formation
The synthesis of this compound is most commonly achieved via the hydrazinolysis of a corresponding ester, such as methyl or ethyl 2-(3-methoxyphenyl)acetate, with hydrazine hydrate.[1][2] This nucleophilic acyl substitution is generally efficient, but side reactions can lead to impurities that complicate downstream applications and require targeted purification strategies.
The following diagram illustrates the primary synthesis pathway and the potential routes for the formation of key side products.
Caption: Synthesis of this compound and key side product pathways.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in this synthesis and why does it form?
A: The most frequently encountered and often most challenging impurity to remove is N,N'-bis[2-(3-methoxyphenyl)acetyl]hydrazine , also known as the diacyl or over-reaction product.
Causality of Formation: This side product forms when a molecule of the desired product, this compound, acts as a nucleophile and attacks a second molecule of the starting ester. This secondary reaction is competitive with the primary reaction (hydrazine attacking the ester). The formation of this diacyl impurity is favored under the following conditions:
-
Incorrect Stoichiometry: Using an insufficient excess of hydrazine hydrate. If the concentration of the starting ester is significantly higher than that of hydrazine at any point, the newly formed product is more likely to react.
-
Poor Mixing: Inadequate agitation can create localized areas of high ester concentration, promoting the secondary reaction.
-
Elevated Temperatures for Extended Periods: While heat is required to drive the reaction, prolonged heating after the initial consumption of hydrazine can favor the slower, secondary acylation.
This type of byproduct formation, where a product of an initial reaction is further modified, is a known challenge in hydrazide synthesis.[3]
Q2: After quenching my reaction, I observe an oily residue along with my solid precipitate. What is it and how do I remove it?
A: The oily residue is typically a mixture of unreacted starting ester (methyl/ethyl 2-(3-methoxyphenyl)acetate) and potentially some dissolved product or impurities. Excess hydrazine hydrate, being highly water-soluble, is usually removed during the aqueous work-up.[1]
Removal Strategy: The unreacted ester is significantly less polar than the desired hydrazide product. This difference in polarity is key to its removal.
-
Initial Filtration and Washing: After the reaction is complete and the crude product has precipitated (often by pouring the reaction mixture into cold water), collect the solid by filtration. Wash the filter cake thoroughly with cold water to remove any remaining hydrazine hydrate and other water-soluble impurities.
-
Solvent Trituration/Washing: Wash the crude solid with a non-polar organic solvent in which the desired product is poorly soluble, but the ester is soluble. Good choices include hexanes, diethyl ether, or a mixture of ethyl acetate and hexanes. This will dissolve the oily ester, leaving the purer solid hydrazide behind.
-
Recrystallization: The final and most effective step is recrystallization. The unreacted ester will remain in the mother liquor. A common and effective solvent system for this class of compounds is an ethanol/water mixture.[4][5]
Q3: My final product shows an acidic impurity upon analysis (e.g., dissolves in NaHCO₃). What is it and how can I remove it?
A: An acidic impurity is almost certainly 3-Methoxyphenylacetic acid . This can arise from two sources:
-
It was present as an impurity in your starting ester material.
-
It was formed by the hydrolysis of the ester starting material or, less commonly, the hydrazide product during the reaction or work-up, especially if conditions become acidic or basic at elevated temperatures.
Removal Protocol (Acid-Base Extraction): This impurity is easily removed by taking advantage of its acidic nature. A patent for a structurally similar compound demonstrates the utility of pH adjustment and hydrolysis to remove byproducts.[6][7]
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The 3-methoxyphenylacetic acid will react with the bicarbonate to form its sodium salt, which is highly soluble in the aqueous layer. The neutral desired product will remain in the organic layer.
-
Separate the layers and wash the organic layer again with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified product, which can then be further purified by recrystallization if needed.
Q4: How can I proactively minimize the formation of side products during the reaction?
A: Process control is critical for minimizing impurity formation.
-
Control Stoichiometry: Use a molar excess of hydrazine hydrate relative to the ester. A common ratio is between 1.5 to 3 equivalents of hydrazine hydrate.[8] This ensures that an ester molecule is statistically more likely to encounter a hydrazine molecule than a product molecule.
-
Order of Addition: Add the ester dropwise to the solution of hydrazine hydrate in the solvent (e.g., ethanol). This maintains a high concentration of hydrazine throughout the reaction, suppressing the formation of the diacyl product.
-
Temperature Management: Start the reaction at room temperature or slightly chilled during the initial addition, then gently heat to reflux to drive the reaction to completion.[1] Avoid excessively high temperatures or prolonged reflux times after the starting material is consumed.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting ester.[9] Once the ester spot is gone, proceed with the work-up promptly to avoid potential degradation or side reactions.
Troubleshooting Guide: Side Products and Removal
| Observed Problem | Potential Cause (Side Product) | Identification Method (TLC/NMR) | Recommended Removal Protocol |
| Low Yield, Difficult to Purify Solid | N,N'-bis[2-(3-methoxyphenyl)acetyl]hydrazine | TLC: A less polar spot than the product. ¹H NMR: Absence of the -NH₂ protons, symmetrical structure. | Careful recrystallization from ethanol or isopropanol. Column chromatography (silica gel, ethyl acetate/hexane gradient) if necessary. |
| Oily Residue in Crude Product | Unreacted Methyl/Ethyl 2-(3-methoxyphenyl)acetate | TLC: A significantly less polar spot. ¹H NMR: Presence of characteristic ester signals (-OCH₃ or -OCH₂CH₃). | Wash crude solid with a non-polar solvent (e.g., hexanes, ether). Remove during recrystallization (stays in mother liquor). |
| Product is Contaminated with an Acid | 3-Methoxyphenylacetic acid | TLC: May streak; baseline spot in non-polar eluents. ¹H NMR: Broad singlet for the carboxylic acid proton (>10 ppm). | Perform an acid-base extraction by washing an organic solution of the product with aqueous NaHCO₃ solution. |
| Excessively Water-Soluble Impurity | Unreacted Hydrazine Hydrate | Not typically observed on TLC. Highly water-soluble. | Wash the crude product thoroughly with cold water during filtration. |
Detailed Experimental Protocols
Protocol 1: Recrystallization for Removal of Diacyl and Ester Impurities
This protocol is designed to purify the crude this compound from less polar impurities like the diacyl side product and unreacted ester.
-
Place the crude, dry solid in an Erlenmeyer flask equipped with a stir bar.
-
Add a minimal amount of hot ethanol (or isopropanol) to dissolve the solid completely. Aim for a saturated solution at the boiling point of the solvent.
-
While the solution is hot, slowly add hot water dropwise until the solution becomes faintly turbid (cloudy). This indicates the point of saturation.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of cold ethanol/water (the same ratio as the crystallization solvent).
-
Dry the crystals in a vacuum oven to a constant weight.
Protocol 2: Workflow for Synthesis and Purification
Caption: Recommended workflow for the synthesis and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery - Amerigo Scientific [amerigoscientific.com]
- 3. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. brieflands.com [brieflands.com]
- 6. CN102863355A - Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine - Google Patents [patents.google.com]
- 7. CN102863355B - Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine - Google Patents [patents.google.com]
- 8. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 9. Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 2-(3-Methoxyphenyl)acetohydrazide
Welcome to the technical support center for the synthesis of 2-(3-Methoxyphenyl)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis for higher yields and purity. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and adapt the protocol to your specific needs.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The synthesis of this compound is most reliably achieved through a two-step process starting from 3-methoxyphenylacetic acid. This method ensures high conversion rates and simplifies purification by avoiding the direct and often problematic reaction of a carboxylic acid with hydrazine.[1]
-
Step 1: Fischer Esterification: The process begins with the conversion of 3-methoxyphenylacetic acid into its corresponding ethyl ester. This is an acid-catalyzed condensation reaction where ethanol serves as both the reactant and the solvent.[2][3] The equilibrium nature of this reaction necessitates specific conditions to drive it towards the ester product.[4]
-
Step 2: Hydrazinolysis: The purified ethyl ester is then subjected to nucleophilic acyl substitution with hydrazine hydrate.[5] Hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester, displacing the ethoxy group to form the stable hydrazide product.[6]
This sequential approach is illustrated in the workflow diagram below.
Caption: Overall workflow for the two-step synthesis of this compound.
Section 2: Optimized Experimental Protocol
This protocol is designed as a self-validating system, incorporating in-process checks to ensure the reaction is proceeding as expected before moving to the next stage.
Step 1: Fischer Esterification of 3-Methoxyphenylacetic Acid
Rationale: The key to a high yield in this step is overcoming the reaction equilibrium. According to Le Chatelier's Principle, using one of the reactants in large excess (in this case, ethanol) will shift the equilibrium to favor the formation of the ester product.[2] Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon for attack by the alcohol.[7]
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. | Notes |
| 3-Methoxyphenylacetic Acid | 166.17 | 16.6 g (0.1 mol) | 1.0 | Ensure starting material is dry. |
| Absolute Ethanol | 46.07 | 150 mL | ~25 | Acts as both reactant and solvent. |
| Conc. Sulfuric Acid (98%) | 98.08 | 2.0 mL | ~0.037 | Catalyst. Add slowly and carefully. |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methoxyphenylacetic acid (16.6 g, 0.1 mol) and absolute ethanol (150 mL).
-
Stir the mixture until the acid is fully dissolved.
-
Place the flask in an ice bath. Slowly and with continuous stirring, add concentrated sulfuric acid (2.0 mL).
-
Once the addition is complete, remove the flask from the ice bath and heat the mixture to reflux. Maintain a gentle reflux for 4-6 hours.
-
In-Process Check (TLC): Monitor the reaction's progress using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar ester spot indicates completion.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing 200 mL of cold water.
-
Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic extracts and wash sequentially with 100 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid) and 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 2-(3-methoxyphenyl)acetate as a clear oil. The crude product is typically of sufficient purity for the next step. Expected yield: 85-95%.
Step 2: Hydrazinolysis of Ethyl 2-(3-methoxyphenyl)acetate
Rationale: This step involves the reaction of the synthesized ester with hydrazine hydrate.[8] Using a molar excess of hydrazine hydrate ensures the reaction goes to completion.[9] Ethanol is an excellent solvent for this reaction as it dissolves both the ester and hydrazine hydrate, facilitating a homogenous reaction mixture. Refluxing provides the necessary activation energy for the nucleophilic substitution to occur efficiently.[5]
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. | Notes |
| Ethyl 2-(3-methoxyphenyl)acetate | 194.23 | 19.4 g (0.1 mol) | 1.0 | From Step 1. |
| Hydrazine Hydrate (~80% soln.) | 50.06 (for N₂H₄·H₂O) | 18.8 mL (~0.3 mol) | 3.0 | Caution: Toxic and corrosive. Handle in a fume hood. |
| Ethanol | 46.07 | 100 mL | - | Solvent. |
Procedure:
-
In a 250 mL round-bottom flask, dissolve ethyl 2-(3-methoxyphenyl)acetate (19.4 g, 0.1 mol) in ethanol (100 mL).
-
Add hydrazine hydrate (18.8 mL, ~0.3 mol) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours.[8]
-
In-Process Check (TLC): Monitor the reaction by TLC (e.g., 50:50 ethyl acetate/hexane). The disappearance of the starting ester spot confirms the reaction is complete.
-
After completion, cool the reaction mixture in an ice bath. The product, this compound, will often precipitate as a white solid.
-
If precipitation is slow, slowly add cold deionized water to the mixture until cloudiness persists, then leave in the ice bath for 30 minutes to maximize crystal formation.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol/water (1:1) mixture.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as white crystals.[10] Dry the final product in a vacuum oven. Expected yield: 90-96%.
Section 3: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Caption: A decision-making flowchart for troubleshooting common synthesis issues.
Q1: My yield after the esterification (Step 1) is very low.
-
Possible Cause 1: Incomplete Reaction. Fischer esterification is an equilibrium-controlled reaction.[4] Insufficient reflux time or an inadequate amount of catalyst can lead to low conversion.
-
Solution: Ensure you are refluxing for at least 4-6 hours. Monitor via TLC until the starting acid is consumed. If the reaction stalls, a small additional amount of sulfuric acid can be added, but this will complicate the workup.
-
-
Possible Cause 2: Water in the Reaction. Water will shift the equilibrium back towards the starting materials.
-
Solution: Use absolute (200 proof) ethanol and ensure your 3-methoxyphenylacetic acid is thoroughly dry. All glassware should be dried in an oven before use.
-
-
Possible Cause 3: Loss During Workup. If the acidic solution is not properly neutralized, the ester can be hydrolyzed back to the carboxylic acid during aqueous washes.
-
Solution: Ensure the wash with saturated sodium bicarbonate is thorough. Check the pH of the aqueous layer to confirm it is basic (pH > 8) before proceeding.
-
Q2: The hydrazinolysis reaction (Step 2) is not going to completion, and my TLC plate shows a persistent ester spot.
-
Possible Cause 1: Insufficient Hydrazine or Reaction Time. The reaction requires sufficient time and an excess of the nucleophile to proceed to completion.
-
Solution: Ensure you are using at least a 3-molar equivalent of hydrazine hydrate.[8] Extend the reflux time to 8 hours or even overnight, continuing to monitor by TLC.
-
-
Possible Cause 2: Poor Quality Hydrazine Hydrate. Hydrazine hydrate can degrade over time, especially if not stored properly.
-
Solution: Use a fresh, unopened bottle of hydrazine hydrate or one that has been stored correctly under an inert atmosphere.
-
Q3: After cooling the hydrazinolysis reaction, my product oiled out instead of crystallizing.
-
Possible Cause: Presence of Impurities. Unreacted ester or other side products can act as an oiling agent, preventing the formation of a crystal lattice.
-
Solution 1 (Trituration): Concentrate the mixture to remove the solvent, then add a small amount of a solvent in which your product is insoluble but the impurities are soluble (e.g., cold diethyl ether). Stir or scratch the flask to induce crystallization.
-
Solution 2 (Re-purification): If oiling persists, purify the crude material using column chromatography (silica gel, eluting with an ethyl acetate/hexane gradient) before attempting recrystallization again.
-
Section 4: Frequently Asked Questions (FAQs)
-
Q: Can I use methanol instead of ethanol for the esterification?
-
A: Yes, methanol can be used to form the methyl ester. Methyl esters are often slightly more reactive towards hydrazinolysis than ethyl esters, which could potentially reduce the required reaction time in Step 2.[5] The general procedure remains the same.
-
-
Q: Is it possible to synthesize the hydrazide in a single step from the carboxylic acid?
-
A: While direct conversion is possible using coupling agents (like DCC) or by forming an acyl chloride first, these methods add complexity and cost.[1] The thermal dehydration of the hydrazinium salt formed between a carboxylic acid and hydrazine often requires harsh conditions and can lead to side products. The two-step ester-to-hydrazide route is generally more reliable and higher-yielding for this substrate.
-
-
Q: What are the primary safety concerns for this synthesis?
-
A: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. It must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat).[6] Concentrated sulfuric acid is also highly corrosive. Always add acid to the alcohol/solution slowly and preferably in an ice bath to dissipate the heat of dilution.
-
-
Q: How do I confirm the identity and purity of my final product?
-
A: The identity can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. Purity can be assessed by measuring the melting point and comparing it to the literature value, as well as by TLC, which should show a single spot.
-
Section 5: References
-
Brieflands. (n.d.). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) N Acetohydrazides as Anti Inflammatory Agents. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2-(3-METHOXYPHENYL)ETHANOHYDRAZIDE synthesis. Retrieved from --INVALID-LINK--
-
MDPI. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 28(7), 2852. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...). Retrieved from --INVALID-LINK--
-
MDPI. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). To replace the alkoxy part of an ester with a hydrazine derivative.... Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Scheme 1:-(0.2 mole ,14.8 ml) Methyl acetate blending.... Retrieved from --INVALID-LINK--
-
Research Journal of Pharmacy and Technology. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Retrieved from --INVALID-LINK--
-
Fischer Esterification. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Methyl 2-(3-methoxyphenyl)acetate. Retrieved from --INVALID-LINK--
-
IJATES. (2015). ESTERIFICATION REACTION OF ACETIC ACID AND ETHANOL WITH H2SO4: BATCH KINETICS AND SIMULATION APPROACH. Retrieved from --INVALID-LINK--
-
YouTube. (2015). 10.2 Esterification/condensation reactions of alcohols and carboxylic acids (SL). Retrieved from --INVALID-LINK--
-
Chemguide. (n.d.). THE MECHANISM FOR THE ESTERIFICATION REACTION. Retrieved from --INVALID-LINK--
-
PubMed Central (PMC). (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Retrieved from --INVALID-LINK--
References
- 1. rjptonline.org [rjptonline.org]
- 2. cerritos.edu [cerritos.edu]
- 3. youtube.com [youtube.com]
- 4. ijates.com [ijates.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. 2-(3-METHOXYPHENYL)ETHANOHYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. brieflands.com [brieflands.com]
Technical Support Center: Synthesis of 2-(3-Methoxyphenyl)acetohydrazide and its Derivatives
As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the synthesis of 2-(3-methoxyphenyl)acetohydrazide and its subsequent derivatives. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Part 1: Synthesis of the Core Intermediate: this compound
Question 1: What is the most common and reliable method to synthesize this compound?
The most widely employed and dependable method is the hydrazinolysis of a corresponding ester, typically methyl or ethyl 2-(3-methoxyphenyl)acetate.[1][2] This reaction involves the nucleophilic substitution of the ester's alkoxy group (-OR) by hydrazine hydrate (H₂NNH₂·H₂O), yielding the desired acetohydrazide.[2]
The general reaction scheme is as follows:
-
Step 1: Esterification (if starting from the acid): 3-Methoxyphenylacetic acid is converted to its corresponding methyl or ethyl ester. This is often achieved using Fischer esterification, refluxing the acid in the respective alcohol (methanol or ethanol) with a catalytic amount of strong acid like H₂SO₄.[3]
-
Step 2: Hydrazinolysis: The isolated ester is then refluxed with hydrazine hydrate in a suitable solvent, most commonly ethanol or methanol.[1][2] Methyl and ethyl esters are preferred as they are more reactive and the resulting alcohol byproducts (methanol/ethanol) are volatile and easily removed.[2]
Question 2: My yield of this compound is consistently low. What are the primary causes and how can I improve it?
Low yield is a common issue that can typically be traced back to one of several factors. Let's diagnose the possibilities.
Causality Analysis for Low Yield:
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution |
| Incomplete Reaction | The hydrazinolysis reaction may not have reached completion. Reaction times can vary based on the substrate and temperature. | Monitor the reaction closely using Thin Layer Chromatography (TLC) .[2] Spot the reaction mixture against the starting ester. The reaction is complete when the ester spot has disappeared. Consider extending the reflux time if necessary (e.g., from 3-5 hours to 6-8 hours).[1] |
| Suboptimal Reagent Ratio | An insufficient amount of hydrazine hydrate will result in unreacted starting material.[4] Conversely, a very large excess can complicate purification. | Use a molar excess of hydrazine hydrate. A common starting point is 1.5 to 5 molar equivalents relative to the ester.[5] A patent for a similar process suggests that lower equivalents can significantly reduce yield, while a large excess may be needed for less reactive esters.[4] |
| Hydrolysis of Ester | If there is excessive water in the reaction mixture (beyond the water in hydrazine hydrate) and the conditions are harsh, the ester can hydrolyze back to the carboxylic acid, which will not react with hydrazine under these conditions. | Use absolute (anhydrous) ethanol or methanol as the solvent to minimize unintended hydrolysis.[2] |
| Product Loss During Workup | The product, this compound, has some solubility in water and alcohols. Pouring the reaction mixture into a large volume of ice water helps precipitate the product, but some may remain in the filtrate.[5][6] | After filtering the initial precipitate, try concentrating the filtrate under reduced pressure to recover more product. Ensure the ice water used for precipitation is very cold to minimize solubility. |
Question 3: I'm observing significant side products in my crude material. What are they and how can I prevent their formation?
The most likely side product is the N,N'-diacylhydrazine derivative.
Mechanism of Side Product Formation: This occurs when a second molecule of the ester reacts with the newly formed this compound. The terminal -NH₂ of the hydrazide is still nucleophilic and can attack the carbonyl carbon of another ester molecule, especially if the hydrazine concentration depletes towards the end of the reaction. This is more common when using highly reactive acylating agents like acid chlorides but can still occur with esters under prolonged heating.[1][7]
dot
Caption: Formation of the undesired diacylhydrazine side product.
Prevention Strategies:
-
Control Stoichiometry: Use a sufficient excess of hydrazine hydrate as discussed in Q2. This ensures that an ester molecule is statistically more likely to encounter a hydrazine molecule than the product hydrazide.
-
Temperature and Time: Avoid unnecessarily high temperatures or excessively long reaction times after the starting material has been consumed (as verified by TLC).
-
Purification: The diacylhydrazine is significantly less polar than the desired hydrazide. It can often be separated during recrystallization. Choosing a solvent system where the desired product has moderate solubility while the side product is either highly soluble or very insoluble can be effective.
Part 2: Synthesis of this compound Derivatives (Schiff Bases)
Question 4: I am trying to synthesize a Schiff base (N-acylhydrazone) by reacting my hydrazide with an aromatic aldehyde, but the reaction is slow or incomplete. What should I do?
The condensation reaction between a hydrazide and an aldehyde to form a Schiff base (more accurately, an N-acylhydrazone) is generally straightforward but can be influenced by several factors.[8][9]
dot
Caption: General workflow for Schiff base synthesis from a hydrazide.
Troubleshooting Steps:
-
Catalysis is Key: This reaction is acid-catalyzed.[5][8] The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic -NH₂ group of the hydrazide.
-
Solvent Choice: The solvent must be able to dissolve both reactants. Ethanol or methanol are excellent choices and are most commonly reported.[6][9]
-
Solution: Ensure you are using a sufficient volume of solvent to achieve a clear solution, at least when heated.
-
-
Reaction Temperature: While some reactions proceed at room temperature, heating to reflux is often required to drive the reaction to completion, particularly with less reactive aldehydes.[9]
-
Solution: Heat the reaction mixture to reflux and monitor by TLC until the hydrazide starting material is consumed.
-
-
Purity of Reactants: Impurities in either the hydrazide or the aldehyde can inhibit the reaction.
-
Solution: Ensure your this compound is properly purified and dried. Use a freshly opened or purified bottle of the aldehyde, as aldehydes can oxidize to carboxylic acids upon storage.
-
Question 5: What are the key spectroscopic features to confirm the structure of my this compound and its Schiff base derivatives?
Structural confirmation relies on a combination of techniques, primarily NMR, IR, and Mass Spectrometry.
Key Spectroscopic Data Points:
| Compound Type | Technique | Expected Key Signals / Features |
| This compound | ¹H NMR | Singlet for -OCH₃ (~3.8 ppm)Singlet for -CH₂- (~3.4-3.6 ppm)Broad singlet for -NH₂ (~3.7-4.5 ppm, D₂O exchangeable)Broad singlet for -CONH- (~9.0-9.5 ppm, D₂O exchangeable)Aromatic protons in the expected region (~6.7-7.3 ppm) |
| IR (KBr, cm⁻¹) | Two N-H stretching bands for the primary amine (~3300-3200 cm⁻¹)C=O (Amide I) stretching (~1640-1670 cm⁻¹)N-H bending (~1620-1630 cm⁻¹)C-O stretching for ether (~1250 cm⁻¹) | |
| Mass Spec (MS) | Molecular ion peak (M⁺) corresponding to the calculated mass (C₉H₁₂N₂O₂ = 180.21 g/mol ). | |
| Schiff Base Derivative (N-Acylhydrazone) | ¹H NMR | Disappearance of the broad -NH₂ signal.Appearance of a new singlet for the azomethine proton (-N=CH-) (~8.0-8.8 ppm).Shift of the -CONH- proton signal.Signals for the newly introduced aromatic aldehyde moiety. |
| IR (KBr, cm⁻¹) | Disappearance of one of the N-H stretching bands.Appearance of a C=N stretching band (~1600-1625 cm⁻¹).[5]The C=O stretch may shift slightly. | |
| Mass Spec (MS) | Molecular ion peak (M⁺) corresponding to the new, higher molecular weight of the condensed product. |
Appendix A: Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for hydrazinolysis.[1][2][5]
-
Setup: To a 250 mL round-bottomed flask equipped with a reflux condenser, add ethyl 2-(3-methoxyphenyl)acetate (0.1 mol, 19.42 g).
-
Reagents: Add absolute ethanol (100 mL) to dissolve the ester. To this solution, add hydrazine hydrate (0.3 mol, 15.02 g, ~14.6 mL of 100% hydrazine hydrate).
-
Reaction: Heat the mixture to a gentle reflux using a heating mantle. Monitor the reaction progress every hour using TLC (e.g., mobile phase 50% ethyl acetate in hexanes). The reaction is typically complete in 3-5 hours.
-
Workup: After the reaction is complete (disappearance of the starting ester spot on TLC), cool the flask to room temperature. Reduce the solvent volume to approximately one-third of the original volume using a rotary evaporator.
-
Precipitation: Pour the concentrated reaction mixture slowly into 400 mL of ice-cold distilled water with vigorous stirring. A white precipitate should form.
-
Isolation: Allow the mixture to stand in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 50 mL).
-
Purification: Recrystallize the crude solid from an appropriate solvent, such as an ethanol/water mixture, to yield pure this compound as a white crystalline solid. Dry the product in a vacuum oven.
Protocol 2: Synthesis of a Representative Schiff Base Derivative
This protocol is adapted from general procedures for N-acylhydrazone formation.[5][6][9]
-
Setup: In a 100 mL round-bottomed flask, dissolve this compound (10 mmol, 1.80 g) in ethanol (30 mL).
-
Reagents: To this solution, add the desired aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 10 mmol, 1.41 g).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.
-
Reaction: Stir the mixture at room temperature or heat to reflux for 1-4 hours. Monitor the reaction by TLC until the hydrazide spot disappears.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The Schiff base product often precipitates directly from the reaction mixture. If not, reduce the solvent volume and/or add cold water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.
References
- 1. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity [mdpi.com]
- 4. CN103408454B - A kind of preparation method of hydrazide kind compound - Google Patents [patents.google.com]
- 5. brieflands.com [brieflands.com]
- 6. brieflands.com [brieflands.com]
- 7. rjptonline.org [rjptonline.org]
- 8. chemijournal.com [chemijournal.com]
- 9. impactfactor.org [impactfactor.org]
Technical Support Center: Purifying 2-(3-Methoxyphenyl)acetohydrazide via Column Chromatography
Welcome to the technical support center for the purification of 2-(3-Methoxyphenyl)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the column chromatography purification of this compound. As your dedicated application scientist, I will walk you through the critical considerations, from selecting the right conditions to troubleshooting common issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective column chromatography technique for purifying this compound?
A1: For preparative scale purification in a typical organic synthesis lab, normal-phase column chromatography using silica gel as the stationary phase is the most common and cost-effective method.[1] this compound is a moderately polar compound due to the presence of the hydrazide moiety, the methoxy group, and the aromatic ring. Silica gel, a polar stationary phase, allows for good separation of such compounds from less polar starting materials or non-polar byproducts using a mobile phase of intermediate polarity.[2][3]
Q2: How do I choose the right mobile phase (eluent) for the purification?
A2: The ideal mobile phase should provide a good separation between your target compound and any impurities. The selection process should always start with Thin Layer Chromatography (TLC) analysis.[3] A good starting point for a solvent system is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. By testing different ratios of these solvents on a TLC plate, you can find a system where the this compound has a retention factor (Rf) of approximately 0.3-0.4, which often translates well to column chromatography.
Q3: Can I use reversed-phase chromatography for this purification?
A3: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for purifying hydrazides, especially for achieving high purity on an analytical or semi-preparative scale.[4] A common stationary phase is C18-modified silica.[4] The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an additive like trifluoroacetic acid (TFA) to improve peak shape.[4] However, for routine, larger-scale purifications, normal-phase chromatography on silica gel is often more practical and economical.
Q4: My compound seems to be streaking or tailing on the TLC plate and the column. What could be the cause?
A4: Tailing is a common issue with polar compounds like hydrazides on silica gel.[2] It can be caused by several factors:
-
Strong interaction with the stationary phase: The hydrazide group can interact strongly with the acidic silanol groups on the silica surface.
-
Sample overload: Applying too much sample to the TLC plate or column can lead to tailing.
-
Inappropriate solvent system: The chosen mobile phase may not be optimal for eluting the compound cleanly. To mitigate this, you can try adding a small amount (0.5-1%) of a polar modifier like triethylamine or methanol to your eluent to improve peak shape.
Troubleshooting Guide
This section addresses specific problems you might encounter during the column chromatography purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Separation | The chosen solvent system (eluent) is not optimal.[1] | - Perform a more thorough TLC analysis with a wider range of solvent systems (e.g., trying different polar modifiers like acetone or dichloromethane in place of ethyl acetate).[5]- Use a shallower solvent gradient during elution to increase resolution between closely eluting compounds.[1] |
| Compound is Stuck on the Column | The eluent is not polar enough to displace the compound from the stationary phase.[1] | - Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.[6]- If a significant polarity increase is needed, consider a step gradient, but be mindful that this can sometimes co-elute impurities. |
| Product Elutes with the Solvent Front | The eluent is too polar, causing the compound to have very little interaction with the stationary phase.[3] | - Start with a less polar solvent system. Increase the proportion of the non-polar component (e.g., hexane) in your eluent.[3]- Re-evaluate your TLC analysis to find a solvent system that gives the desired Rf value. |
| Cracked or Channeled Column Bed | - Improper packing of the column.[2]- The column has run dry at some point.[6] | - Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. Adding a layer of sand on top of the silica can help prevent disturbance of the bed when adding solvent.[7]- If cracking occurs, the separation will be compromised, and it is often best to repack the column. |
| Low Recovery of the Purified Compound | - The compound is irreversibly adsorbed onto the silica.- The compound is spread across too many fractions, and some are discarded. | - Adding a small amount of a competitive polar solvent (e.g., methanol) to the final eluent can help elute any strongly bound material.- Carefully monitor the fractions using TLC to ensure all product-containing fractions are collected.[3] |
| Compound is Insoluble in the Loading Solvent | The crude material has poor solubility in the initial, non-polar eluent.[5] | - Use a "dry loading" technique: dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column.[7] |
Detailed Experimental Protocol: Flash Column Chromatography
This protocol outlines a standard procedure for purifying this compound using flash column chromatography on silica gel.
1. Preparation of the Slurry:
-
In a beaker, add silica gel (typically 70-230 mesh for gravity columns or 230-400 mesh for flash columns) to your initial, least polar eluent determined by TLC.[3]
-
Stir gently to create a uniform slurry, ensuring there are no clumps.
2. Packing the Column:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Pour the silica gel slurry into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Drain the solvent until it is just above the level of the silica gel. Crucially, do not let the column run dry. [6]
-
Add a protective layer of sand on top of the silica bed.
3. Sample Loading:
-
Wet Loading: Dissolve your crude this compound in a minimal amount of the initial eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica.[7]
-
Dry Loading (Recommended for less soluble samples): Dissolve your crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the column.[7]
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column, collecting the eluate in fractions (e.g., in test tubes).
-
If using a gradient, gradually increase the polarity of the eluent as the column runs.
5. Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify which ones contain the pure this compound.[3]
-
Combine the pure fractions.
6. Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified compound.
Visualization of the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound.
Caption: Troubleshooting workflow for column chromatography purification.
References
- 1. benchchem.com [benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. benchchem.com [benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
preventing diacylhydrazine formation during hydrazide synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Diacylhydrazine Formation
Welcome to the Technical Support Center for hydrazide synthesis. As Senior Application Scientists, we understand the challenges you face in the lab. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you minimize the formation of the common byproduct, diacylhydrazine, and maximize the yield and purity of your desired hydrazide product.
Understanding the Challenge: The Unwanted Dimer
Hydrazide synthesis, a cornerstone reaction in medicinal chemistry and drug development, can be plagued by the formation of a problematic byproduct: diacylhydrazine. This symmetrical or unsymmetrical "dimer" arises when a second acyl group reacts with the initially formed hydrazide, leading to reduced yields of the target molecule and complicating purification processes. This guide will walk you through the mechanisms of this side reaction and provide actionable strategies to prevent it.
Frequently Asked Questions (FAQs)
Q1: What is diacylhydrazine and why is it a problem in my hydrazide synthesis?
A1: Diacylhydrazine, also known as a 1,2-diacylhydrazine, is a byproduct formed when two acyl groups react with a hydrazine molecule. In the context of your synthesis, the desired monosubstituted hydrazide can act as a nucleophile and react with another activated carboxylic acid or acylating agent in the reaction mixture.[1] This is problematic for several reasons:
-
Reduced Yield: Formation of the diacylhydrazine consumes your starting materials and desired hydrazide, lowering the overall yield of your target compound.
-
Purification Complexity: Diacylhydrazines often have similar polarity to the desired hydrazide, making their separation by chromatography challenging.[2]
-
Ambiguous Characterization: The presence of this impurity can complicate the interpretation of analytical data such as NMR and mass spectrometry.
Q2: I'm seeing a significant amount of diacylhydrazine formation when synthesizing hydrazides from esters. What am I doing wrong?
A2: A common reason for diacylhydrazine formation in the synthesis from esters is an insufficient excess of hydrazine hydrate. To drive the reaction towards the desired mono-acylated product, a large excess of hydrazine is typically recommended, often ranging from 10 to 20 equivalents.[3] This ensures that the ester is more likely to react with a molecule of hydrazine rather than the already formed hydrazide. Additionally, reaction temperature and time can play a role. While refluxing is common, prolonged heating can sometimes promote side reactions. Monitoring the reaction by TLC is crucial to determine the optimal reaction time.
Q3: I am using a coupling agent like EDC to synthesize a hydrazide from a carboxylic acid and I'm still getting the diacylhydrazine byproduct. How can I prevent this?
A3: When using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the order of addition and stoichiometry are critical. The carboxylic acid is activated by the coupling agent to form a highly reactive intermediate (e.g., an O-acylisourea).[4][5] If the desired hydrazide product is present in the reaction mixture, it can compete with hydrazine and react with this activated intermediate. To minimize this, consider the following:
-
Control Stoichiometry: Use a slight excess of hydrazine (e.g., 1.1-1.5 equivalents) relative to the carboxylic acid.
-
Order of Addition: Add the hydrazine to the activated carboxylic acid solution. Pre-activating the carboxylic acid with the coupling agent before adding the hydrazine can sometimes be beneficial.[6]
-
Low Temperature: Perform the reaction at a low temperature (e.g., 0 °C) to control the reactivity of the activated intermediate and favor the reaction with the more nucleophilic hydrazine over the hydrazide.[7]
Q4: Can the choice of coupling agent influence the amount of diacylhydrazine formed?
A4: Yes, the choice of coupling agent can have an impact. Some coupling reagents are known for causing "over-activation" of the carboxylic acid, which can lead to a higher propensity for side reactions, including diacylhydrazine formation.[4] While direct comparative studies on diacylhydrazine formation for a wide range of coupling agents are not extensively documented in a single source, it is generally advisable to use coupling agents known for their mildness and low racemization potential, often in combination with additives like HOBt (1-hydroxybenzotriazole).[8]
Q5: How can I detect and quantify the diacylhydrazine impurity in my reaction mixture?
A5: Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): Diacylhydrazines are typically less polar than the corresponding hydrazides and will have a higher Rf value on a silica gel TLC plate.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the hydrazide and diacylhydrazine. A reversed-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with a modifier like TFA or formic acid) can effectively separate these compounds.[9][10][11]
-
Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak corresponding to the mass of the diacylhydrazine, which will be significantly higher than that of the desired hydrazide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the 1H NMR spectrum, the diacylhydrazine will lack the characteristic -NH2 protons of the hydrazide and will show signals corresponding to the two acyl groups.[12][13] The symmetry of the diacylhydrazine can also be informative.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of diacylhydrazine byproduct detected by TLC/HPLC/MS. | Insufficient excess of hydrazine (synthesis from esters). | Increase the molar excess of hydrazine hydrate to 10-20 equivalents.[3] |
| Incorrect stoichiometry of reagents (synthesis from carboxylic acids). | Carefully control the stoichiometry. Use a slight excess of hydrazine (1.1-1.5 eq.). | |
| "Over-activation" of the carboxylic acid by the coupling agent. | Perform the reaction at a lower temperature (0 °C). Consider using a milder coupling agent or adding it portion-wise.[7] | |
| Incorrect order of addition of reagents. | Pre-activate the carboxylic acid with the coupling agent before the dropwise addition of hydrazine. | |
| Difficulty in separating the diacylhydrazine from the desired hydrazide. | Similar polarities of the two compounds. | Optimize your column chromatography conditions. A shallower solvent gradient or a different solvent system may be required. Recrystallization can also be an effective purification method if a suitable solvent is found.[2] |
| Reaction is sluggish, leading to prolonged reaction times and potential side product formation. | Low reactivity of the ester or carboxylic acid. | For ester-based synthesis, consider switching to a more reactive ester (e.g., methyl or ethyl ester). For carboxylic acid-based synthesis, ensure your coupling agent is active and used under appropriate conditions. |
| Uncertainty in identifying the diacylhydrazine peak in analytical data. | Lack of a reference standard. | If possible, synthesize a small amount of the symmetrical diacylhydrazine by reacting the corresponding acid chloride or anhydride with the synthesized hydrazide to obtain a reference sample for TLC and HPLC co-injection.[14] |
Mechanistic Insights: Understanding Diacylhydrazine Formation
The formation of diacylhydrazine is a competing reaction pathway in hydrazide synthesis. Understanding the underlying mechanism is key to devising effective preventative strategies.
Kinetic vs. Thermodynamic Control
The synthesis of a hydrazide can be viewed as a competition between kinetic and thermodynamic control.[6][15][16]
-
Kinetic Product (Desired Hydrazide): The reaction of the activated acyl group with the highly nucleophilic hydrazine is typically faster.
-
Thermodynamic Product (Potential Diacylhydrazine): The diacylhydrazine, once formed, is often a very stable molecule.
Under conditions that favor kinetic control (e.g., low temperatures, controlled addition of reagents), the formation of the desired hydrazide is favored.[15] Conversely, conditions that allow for equilibrium to be reached (e.g., higher temperatures, prolonged reaction times) may lead to an increase in the more stable diacylhydrazine byproduct.
Mechanism of Formation with Coupling Agents
When using a coupling agent like EDC, the carboxylic acid is converted into a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by either hydrazine or the already formed hydrazide.
Experimental Protocols
Protocol 1: Synthesis of a Hydrazide from an Ester
This protocol provides a general method for synthesizing a hydrazide from a methyl or ethyl ester using an excess of hydrazine hydrate.
Materials:
-
Methyl or Ethyl Ester of the Carboxylic Acid
-
Hydrazine Hydrate (80-99%)
-
Ethanol or Methanol
-
Standard laboratory glassware for reflux
Procedure:
-
Dissolve the ester (1.0 eq.) in ethanol or methanol in a round-bottom flask.
-
Add a significant excess of hydrazine hydrate (10-20 eq.).
-
Reflux the reaction mixture for 3-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, remove the solvent and excess hydrazine under reduced pressure. Co-evaporation with a high-boiling point solvent like xylene can aid in removing residual hydrazine.[11]
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of a Hydrazide from a Carboxylic Acid using EDC/HOBt
This protocol outlines a method for synthesizing a hydrazide from a carboxylic acid using EDC as a coupling agent and HOBt to suppress side reactions.
Materials:
-
Carboxylic Acid
-
Hydrazine Monohydrate
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
Dissolve the carboxylic acid (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM or DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.1 eq.) portion-wise and stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, prepare a solution of hydrazine monohydrate (1.2 eq.) in the same solvent.
-
Slowly add the hydrazine solution to the activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a dilute acid solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Orthogonal Protection Strategies
In more complex molecules, such as peptides or molecules with multiple reactive functional groups, an orthogonal protection strategy is essential to prevent unwanted side reactions, including diacylhydrazine formation.[17] The core principle is to use protecting groups that can be removed under specific conditions without affecting other protecting groups.[18]
For instance, if you are synthesizing a peptide hydrazide, the side chains of the amino acids must be protected with groups that are stable to the conditions used for hydrazide formation. Similarly, if you are working with a molecule that has other nucleophilic groups, these should be protected to prevent them from reacting with the activated carboxylic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. scribd.com [scribd.com]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. shimadzu.com [shimadzu.com]
- 10. lcms.cz [lcms.cz]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 2-(3-Methoxyphenyl)acetohydrazide under different conditions
Answering your request, as a Senior Application Scientist, here is the technical support center for the stability of 2-(3-Methoxyphenyl)acetohydrazide.
Technical Support Center: this compound Stability
Introduction
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Hydrazides are a valuable class of molecules in medicinal chemistry, but their inherent reactivity requires a thorough understanding of their stability profile to ensure experimental reproducibility, formulation integrity, and therapeutic efficacy.[1] This guide provides in-depth, experience-based answers to common questions and robust troubleshooting protocols to address stability issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: My assay results with this compound are inconsistent. Could this be a stability issue?
A: Absolutely. Inconsistent results are a classic indicator of compound instability. This compound, like other hydrazides, can be susceptible to degradation under various conditions. The primary degradation pathways to consider are hydrolysis and oxidation.[2] Factors such as the pH of your solvent, storage temperature, exposure to light, and the presence of certain excipients or impurities can significantly impact its stability.[2][3] We recommend performing a preliminary stability check of your compound in the specific matrix and conditions of your experiment.
Q2: What is the primary degradation pathway for hydrazides like this compound in aqueous solutions?
A: The most common degradation pathway for hydrazides in aqueous media is hydrolysis of the hydrazide bond (-CO-NH-NH2).[4][5][6] This reaction is highly dependent on pH. The hydrolysis involves the breakage of the chemical bond by the addition of water, which can be catalyzed by acidic or basic conditions.[5] At acidic pH, the reaction often involves protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.[7][8] Under basic conditions, hydroxide ions can directly attack the carbonyl carbon.
Q3: How does pH affect the stability of this compound?
A: The stability of the hydrazide functional group is significantly influenced by pH. Generally, hydrazides exhibit their greatest stability in solutions with a pH approaching neutrality (pH 6-8).[4][6] Both strongly acidic (e.g., pH < 4) and alkaline (e.g., pH > 9) conditions can accelerate hydrolysis.[9] One study on hydrazide-based glycoconjugates found that all compounds were increasingly stable as the pH approached neutrality.[4][6] Therefore, for assays or formulations, buffering your solution to a near-neutral pH is a critical first step to ensure stability.
Q4: I suspect my compound is degrading during storage. What are the optimal storage conditions?
A: For solid this compound, storage in a cool, dark, and dry place is recommended. A desiccator at 2-8°C is ideal. For solutions, the optimal conditions depend on the solvent. If you must use an aqueous solution, prepare it fresh and use it immediately. If storage is unavoidable, flash-freeze aliquots in an appropriate buffer (pH ~7) and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q5: Can this compound be sensitive to light?
A: Yes, photostability is a concern for many aromatic compounds. While specific data on this compound is limited, related hydrazide-hydrazone derivatives are known to undergo photochemical isomerization upon light irradiation.[10] To prevent potential photodegradation, always handle the compound and its solutions in amber vials or under low-light conditions. Including a photostability test in your forced degradation studies is a crucial step in characterizing the molecule.
Q6: I am developing a solid dosage form. Are there any known incompatibilities with common pharmaceutical excipients?
A: Drug-excipient compatibility is a critical aspect of formulation development.[2][3][11][12] While specific studies on this compound are not widely published, general knowledge of hydrazide chemistry suggests potential incompatibilities with:
-
Excipients with Reactive Impurities: Aldehyde impurities, often found in excipients like polysorbates and polyethylene glycols (PEGs), can react with the hydrazide group to form hydrazones.[3]
-
Hygroscopic Excipients: Excipients that absorb moisture can create a microenvironment where hydrolysis is accelerated, especially under high humidity and temperature.[3][12]
-
Acidic or Basic Excipients: These can alter the micro-pH of the formulation and catalyze degradation. For example, stearate salts like magnesium stearate have been reported to be incompatible with some APIs.[12]
It is essential to conduct compatibility studies with your chosen excipients, typically by analyzing binary mixtures under stressed conditions (e.g., 40°C/75% RH).[3][13]
Troubleshooting Guides & Protocols
Guide 1: Investigating Loss of Compound Potency in Solution
This guide provides a systematic approach to diagnosing stability issues in liquid-based experiments.
Caption: Troubleshooting workflow for solution stability issues.
Protocol 1: Forced Degradation Study
This protocol is designed to identify the intrinsic stability of this compound and its degradation pathways. It is a crucial step in developing stability-indicating analytical methods.[14][15][16]
Objective: To expose this compound to various stress conditions to produce and identify potential degradation products.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)
-
Phosphate buffer (pH 7.0)
-
HPLC system with a UV/PDA detector and/or a mass spectrometer (LC-MS).[15]
-
Calibrated oven, photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 9 mL of the stressor solution. Store a control sample (1 mL stock + 9 mL solvent) at 2-8°C in the dark.
Stress Condition Protocol Purpose Acid Hydrolysis Mix with 0.1 M HCl. Incubate at 60°C for 24 hours. To test susceptibility to acid-catalyzed hydrolysis. Base Hydrolysis Mix with 0.1 M NaOH. Incubate at 60°C for 24 hours. To test susceptibility to base-catalyzed hydrolysis. Oxidation Mix with 3% H2O2. Store at room temperature for 24 hours. To evaluate sensitivity to oxidative stress. Thermal Stress Store the solid compound in an oven at 70°C for 48 hours. To assess the thermal stability of the solid form.[17] Photolytic Stress Expose the solution to light in a photostability chamber (ICH Q1B guidelines). Wrap a control sample in foil. To determine light sensitivity. -
Sample Analysis:
-
At designated time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze by a stability-indicating HPLC method. Monitor for the appearance of new peaks (degradants) and the decrease in the area of the parent peak.
-
-
Data Interpretation:
-
Calculate the percentage of degradation for each condition.
-
Compare the chromatograms of stressed samples to the control to identify degradation products.
-
If using LC-MS, analyze the mass-to-charge ratio of the degradant peaks to help elucidate their structures.[18]
-
Data & Visualization
Potential Degradation Pathway: Hydrolysis
The primary degradation route for this compound in aqueous media is the hydrolysis of the amide bond, yielding 3-methoxyphenylacetic acid and hydrazine.
Caption: Proposed hydrolytic degradation of the compound.
Table 1: Expected Stability Profile Summary
This table summarizes the expected stability of this compound under various conditions based on the general behavior of hydrazides. Actual results should be confirmed experimentally.
| Condition | Stressor | Expected Stability | Primary Degradation Pathway |
| pH | pH < 4 | Low | Acid-catalyzed hydrolysis |
| pH 6-8 | High | Minimal degradation | |
| pH > 9 | Low | Base-catalyzed hydrolysis | |
| Temperature | > 60°C (Solution) | Moderate to Low | Hydrolysis, Thermolysis |
| Oxidation | H2O2, Air | Moderate to Low | Oxidation of hydrazide moiety |
| Light | UV/Visible | Moderate to Low | Photodegradation/Isomerization |
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. scirp.org [scirp.org]
- 4. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, photochemical isomerization and photophysical properties of hydrazide–hydrazone derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Drug-excipient compatibility studies in formulation development: A case study with benznidazole and monoglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. primescholars.com [primescholars.com]
- 14. ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ijmr.net.in [ijmr.net.in]
- 16. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of selected herbicides and their degradation products in water using solid-phase extraction and gas chromatography/mass spectrometry [pubs.usgs.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Microwave-Assisted Synthesis of Hydrazones from 2-(3-Methoxyphenyl)acetohydrazide
Welcome to the technical support center for the microwave-assisted synthesis of hydrazones, with a specific focus on utilizing 2-(3-Methoxyphenyl)acetohydrazide as a key starting material. This guide is designed for researchers, scientists, and drug development professionals to enhance reaction efficiency, improve yields, and troubleshoot common experimental challenges.
The Advantage of Microwave-Assisted Synthesis
Traditional methods for hydrazone synthesis often involve prolonged reaction times at elevated temperatures, which can lead to the formation of impurities and lower overall yields.[1] Microwave-assisted organic synthesis (MAOS) offers a compelling alternative by utilizing microwave irradiation to rapidly and uniformly heat the reaction mixture.[1] This direct heating mechanism, acting on polar molecules, dramatically accelerates reaction rates, often reducing reaction times from hours to mere minutes.[2][3] Consequently, MAOS frequently results in higher product yields, improved purity, and aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free conditions.[4][5]
Core Reaction and Mechanism
The synthesis of hydrazones involves the condensation reaction between a hydrazide, in this case, this compound, and an aldehyde or ketone. The reaction proceeds via nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the hydrazone.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the microwave-assisted synthesis of hydrazones from this compound.
Q1: My reaction yield is consistently low or I'm observing no product formation. What are the likely causes and how can I improve it?
A1: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Inadequate Microwave Parameters: The efficiency of microwave heating is dependent on the power and temperature settings. Insufficient power or temperature may lead to an incomplete reaction. Conversely, excessive power can cause decomposition of reactants or products.
-
Solution: Start with a moderate microwave power (e.g., 100-300 W) and a target temperature around 100-150°C.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, incrementally increase the temperature or irradiation time. It's crucial to find the optimal balance where the reaction proceeds efficiently without degradation.[2][6]
-
-
Catalyst Inefficiency or Absence: While many microwave-assisted hydrazone syntheses proceed without a catalyst, an acidic catalyst can significantly enhance the reaction rate by protonating the carbonyl group of the aldehyde/ketone, making it more electrophilic.
-
Solution: Add a catalytic amount of a weak acid such as acetic acid or p-toluenesulfonic acid (p-TSA) to your reaction mixture.[7] Be cautious with strong acids, as they can protonate the hydrazide, rendering it non-nucleophilic.
-
-
Solvent Choice: The choice of solvent is critical in microwave chemistry as it influences the heating efficiency and solubility of reactants.
-
Solution: Protic solvents like ethanol or methanol are often effective for hydrazone synthesis as they can absorb microwave energy and facilitate proton transfer.[1] For a greener approach, consider solvent-free ("neat") conditions, which can be highly effective in microwave reactions, leading to shorter reaction times and higher yields.[4][8]
-
-
Purity of Reactants: Impurities in the this compound or the aldehyde/ketone can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point). If necessary, purify the reactants before use.
-
Q2: I'm observing the formation of multiple spots on my TLC plate, indicating side products. What are these and how can I minimize them?
A2: Side product formation can diminish your desired product's yield and complicate purification. Common side products in hydrazone synthesis include:
-
Azine Formation: This can occur through the reaction of the aldehyde/ketone with hydrazine impurities or decomposition of the hydrazone product.
-
Solution: Use pure hydrazide and carefully control the reaction temperature and time to avoid product degradation.
-
-
Unreacted Starting Materials: Incomplete conversion will result in the presence of both the hydrazide and the carbonyl compound in the final mixture.
-
Solution: Optimize the reaction conditions as described in A1. Ensure a slight excess of the aldehyde or ketone (e.g., 1.1 equivalents) to drive the reaction to completion.[1]
-
-
Cyclization or Rearrangement Products: While less common for this specific substrate under typical conditions, intramolecular reactions can sometimes occur, especially at very high temperatures.
-
Solution: Maintain the lowest effective reaction temperature and time to favor the desired bimolecular condensation over potential unimolecular side reactions.
-
Q3: The purification of my hydrazone product is challenging. What are the best practices?
A3: Hydrazones can sometimes be tricky to purify, especially if they are sensitive to silica gel.
-
Recrystallization: This is often the most effective method for purifying solid hydrazones.
-
Chromatography: If recrystallization is not sufficient, column chromatography can be used, but with caution.
-
Solution: Hydrazones can be sensitive to the acidic nature of standard silica gel, which can cause decomposition.[9] To mitigate this, you can either use basic alumina as the stationary phase or neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 1%).[9]
-
-
Precipitation: In many cases, the hydrazone product will precipitate directly from the reaction mixture upon cooling.
-
Solution: After the microwave reaction is complete, cool the reaction vessel to room temperature or in an ice bath. The precipitated product can then be isolated by filtration and washed with a cold solvent to remove soluble impurities.[1]
-
Frequently Asked Questions (FAQs)
Q: What is a good starting point for reaction conditions for the synthesis of a novel hydrazone from this compound?
A: Based on protocols for structurally similar compounds, a good starting point would be:
-
Reactants: 1.0 mmol of this compound and 1.1 mmol of the desired aldehyde or ketone.
-
Solvent: 3-5 mL of ethanol or solvent-free.
-
Catalyst (optional): 1-2 drops of glacial acetic acid.
-
Microwave Parameters: 300 W power, 120-155°C, for 5-10 minutes.[1] Always monitor the reaction by TLC to determine the optimal reaction time.
Q: Is it necessary to use a dedicated microwave synthesizer, or can a domestic microwave oven be used?
A: For safety, reproducibility, and precise control over reaction parameters (temperature, pressure, and power), it is highly recommended to use a dedicated scientific microwave reactor. Domestic microwave ovens lack the necessary safety features and control mechanisms for chemical synthesis, which can lead to hazardous situations and unreliable results.
Q: How can I confirm the formation of my desired hydrazone product?
A: Standard spectroscopic techniques are used for structural confirmation:
-
¹H NMR: Look for the characteristic singlet signal for the imine proton (-N=CH-) typically in the range of δ 8-9 ppm.[1]
-
¹³C NMR: The imine carbon (-N=CH-) signal usually appears in the δ 140-160 ppm region.[1]
-
IR Spectroscopy: A strong absorption band for the C=N bond should be present around 1600-1650 cm⁻¹, and the C=O stretch of the hydrazide will be observed around 1650-1680 cm⁻¹.[1]
-
Mass Spectrometry: To confirm the molecular weight of the product.
Q: Can I scale up this microwave-assisted synthesis?
A: Yes, microwave-assisted synthesis can be scaled up. However, direct scaling of batch reactions may require re-optimization of the reaction conditions. For larger scale production, continuous flow microwave reactors are often a more efficient and safer option.
Experimental Protocols & Data
General Protocol for Microwave-Assisted Synthesis of Hydrazones
A reliable starting protocol adapted from the synthesis of similar hydrazones is as follows:
-
In a 10 mL microwave reaction vial, combine this compound (1.0 mmol, 180.2 mg), the desired aldehyde or ketone (1.1 mmol), and ethanol (4 mL).
-
Add a catalytic amount of glacial acetic acid (1-2 drops).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a constant temperature of 120°C (ramp time 2 min, hold time 10 min) with a maximum power of 300 W and stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
The product will often precipitate out of solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted aldehyde/ketone.
-
If necessary, recrystallize the crude product from hot ethanol to obtain the pure hydrazone.
Data Summary: Influence of Reaction Parameters
| Parameter | Condition | Expected Outcome on Yield | Rationale |
| Temperature | Too Low (<100°C) | Low Yield | Insufficient energy to overcome the activation barrier. |
| Optimal (120-155°C) | High Yield | Efficient reaction rate without significant decomposition.[1] | |
| Too High (>160°C) | Decreased Yield | Potential for reactant and product decomposition.[6] | |
| Time | Too Short (<5 min) | Low Yield | Incomplete reaction. |
| Optimal (5-15 min) | High Yield | Sufficient time for the reaction to reach completion.[1][3] | |
| Too Long (>20 min) | Decreased Yield | Increased likelihood of side product formation and decomposition. | |
| Solvent | Ethanol/Methanol | Good to High Yield | Polar protic solvents that couple well with microwaves and facilitate the reaction.[1] |
| Solvent-Free (Neat) | Potentially Higher Yield | Increased concentration of reactants can lead to faster reaction rates and higher efficiency.[4] | |
| Catalyst | None | Moderate to Good Yield | The reaction can proceed without a catalyst, especially at elevated temperatures. |
| Acetic Acid (cat.) | High Yield | Accelerates the reaction by increasing the electrophilicity of the carbonyl carbon.[7] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for microwave-assisted hydrazone synthesis.
Troubleshooting Logic Diagram
Caption: Logic for troubleshooting low hydrazone yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of hydrazone derivatives of isonicotinic acid under microwave activation conditions [biblio.ugent.be]
- 3. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 4. Fast synthesis of N-acylhydrazones employing a microwave assisted neat protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijsdr.org [ijsdr.org]
- 6. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of Ortho-, Meta-, and Para-Methoxyphenylacetohydrazide Isomers
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the subtle art of isomeric positioning can dramatically alter the biological narrative of a molecule. The substitution pattern on an aromatic ring—be it ortho, meta, or para—can profoundly influence a compound's interaction with biological targets, thereby dictating its therapeutic potential. This guide offers a comparative analysis of the biological activities of the ortho-, meta-, and para-isomers of methoxyphenylacetohydrazide, a scaffold of significant interest in drug discovery. While direct, head-to-head comparative studies of these specific isomers are not extensively available in the current body of scientific literature, this document synthesizes existing data on these and structurally related compounds to provide a foundational understanding for researchers. We will delve into the reported antioxidant, anti-inflammatory, and antimicrobial activities, underpinned by an exploration of the structure-activity relationships that govern their efficacy.
The Isomeric Landscape: A Structural Overview
The fundamental difference between the ortho-, meta-, and para-isomers of methoxyphenylacetohydrazide lies in the spatial arrangement of the methoxy group on the phenyl ring relative to the acetohydrazide moiety. This seemingly minor structural variance can lead to significant differences in electronic properties, steric hindrance, and the potential for intramolecular interactions, all of which are critical determinants of biological activity.
Caption: The ortho-, meta-, and para-isomers of methoxyphenylacetohydrazide.
Comparative Biological Activities: A Synthesis of Available Data
The following sections collate and compare the reported biological activities of the methoxyphenylacetohydrazide isomers. It is crucial to note that the data presented is derived from various studies, which may have employed different experimental protocols. Therefore, any direct comparison should be interpreted with caution.
Antioxidant Activity
The antioxidant potential of phenolic and methoxy-substituted compounds is a well-established area of research. These functionalities can donate hydrogen atoms or electrons to neutralize free radicals, thereby mitigating oxidative stress.
Table 1: Summary of Reported Antioxidant Activity
| Isomer | Assay | Key Findings | Reference |
| ortho-Methoxyphenyl | DPPH Radical Scavenging | Derivatives of 2-methoxyphenols have shown antioxidant capacity, with activity influenced by other substituents on the ring.[1] | [1] |
| meta-Methoxyphenyl | DPPH, ABTS, Hydroxyl Radical Scavenging | Derivatives of 3-methoxybenzoylhydrazones have demonstrated significant free radical scavenging activity, in some cases comparable to standard antioxidants.[2] | [2] |
| para-Methoxyphenyl | DPPH Radical Scavenging | Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide exhibited antioxidant activity 1.4 times higher than ascorbic acid in a DPPH assay.[3][4] | [3][4] |
From the available data, it appears that derivatives of the para- and meta-isomers have been more extensively studied for their antioxidant properties and have shown promising results. The para-isomer, in particular, has been associated with potent radical scavenging activity. The antioxidant potential of the ortho-isomer is less directly documented for the acetohydrazide derivative itself, but related 2-methoxyphenol compounds are known antioxidants.[1]
Anti-inflammatory Activity
Inflammation is a complex biological process, and the search for novel anti-inflammatory agents is a key focus of drug discovery. Hydrazide derivatives have been explored for their potential to modulate inflammatory pathways.
Table 2: Summary of Reported Anti-inflammatory Activity
| Isomer | Model/Assay | Key Findings | Reference |
| ortho-Methoxyphenyl | - | No direct experimental data found for 2-methoxyphenylacetohydrazide. However, 2-methoxy-4-vinylphenol, a related structure, has shown anti-inflammatory effects by inhibiting iNOS expression.[5] | [5] |
| meta-Methoxyphenyl | Carrageenan-induced peritonitis, subcutaneous air pouch | A derivative, N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide, which contains a structure related to the meta-isomer, reduced leukocyte migration, suggesting anti-inflammatory effects.[6][7] | [6][7] |
| para-Methoxyphenyl | Carrageenan-induced rat paw edema | Derivatives of 4-maleimidylphenyl-hydrazide with a phenolic/anisole core demonstrated significant nitric oxide inhibition in RAW 264.7 cells, indicating anti-inflammatory potential.[8] | [8] |
The available literature suggests that derivatives of the meta- and para-isomers show promise as anti-inflammatory agents. The para-substituted derivatives, in particular, have been shown to inhibit key inflammatory mediators like nitric oxide.[8]
Antimicrobial Activity
The emergence of drug-resistant pathogens has fueled the search for new antimicrobial agents. Hydrazide-hydrazones are a class of compounds that have demonstrated a broad spectrum of antimicrobial activity.[9][10]
Table 3: Summary of Reported Antimicrobial Activity
| Isomer | Target Organisms | Key Findings | Reference |
| ortho-Methoxyphenyl | Escherichia coli | A derivative, N'-(2-methoxybenzylidene)-2-hydroxybenzohydrazide, showed activity against E. coli.[11] | [11] |
| meta-Methoxyphenyl | Gram-positive and Gram-negative bacteria | Meta-methoxy substitution on the B ring of pyrazoline derivatives (structurally related) increased activity against P. aeruginosa and S. aureus.[12] | [12] |
| para-Methoxyphenyl | Salmonella species | A derivative, 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone, showed moderate in vitro antibacterial activity against several Salmonella strains.[13] | [13] |
The data on antimicrobial activity is also fragmented. However, it appears that derivatives of all three isomers have the potential to exhibit antibacterial effects. The specific spectrum of activity is likely dependent on the overall molecular structure of the derivative, not just the position of the methoxy group.
Structure-Activity Relationship (SAR) Insights
The position of the methoxy group influences the molecule's electronic and steric character, which in turn affects its biological activity.
-
Electronic Effects : The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction. In the para position, the electron-donating resonance effect is maximized, which can influence the reactivity of the entire molecule. In the meta position, the inductive effect is more dominant. The ortho position experiences a combination of both effects, often complicated by steric hindrance.
-
Steric Effects : The ortho methoxy group can sterically hinder the interaction of the acetohydrazide side chain with a biological target. This can either decrease activity by preventing optimal binding or increase selectivity by disfavoring binding to certain off-targets.
-
Hydrogen Bonding : The oxygen atom of the methoxy group can act as a hydrogen bond acceptor. The spatial orientation of this acceptor in the ortho, meta, or para position will dictate its ability to form favorable interactions within a receptor's binding pocket.
Caption: Influence of isomeric position on molecular properties and biological activity.
Experimental Protocols: A Methodological Framework
To facilitate further comparative research, this section outlines standardized experimental protocols for assessing the biological activities discussed. These are based on methodologies reported in the cited literature.
Synthesis of Methoxyphenylacetohydrazide Isomers
A general and reliable method for the synthesis of the target hydrazides involves a two-step process starting from the corresponding methoxyphenylacetic acid.
Caption: General synthetic workflow for methoxyphenylacetohydrazide isomers.
Step-by-Step Protocol:
-
Esterification: To a solution of the respective methoxyphenylacetic acid (1 equivalent) in methanol, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the ester with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude methyl methoxyphenylacetate.
-
Hydrazinolysis: Dissolve the crude ester (1 equivalent) in ethanol.
-
Add hydrazine hydrate (3-5 equivalents) and reflux the mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Add cold water to the residue to precipitate the hydrazide.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure methoxyphenylacetohydrazide isomer.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is a common and reliable method for evaluating the free radical scavenging ability of a compound.
Step-by-Step Protocol:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).
-
Prepare stock solutions of the test compounds (ortho-, meta-, and para-isomers) and a standard antioxidant (e.g., ascorbic acid) in methanol or DMSO.
-
In a 96-well plate, add a fixed volume of the DPPH solution to varying concentrations of the test compounds and the standard.
-
Include a control well containing only the DPPH solution and the solvent.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Step-by-Step Protocol:
-
Culture RAW 264.7 macrophage cells in appropriate media.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production, leaving an unstimulated control group.
-
Incubate for 24 hours.
-
Collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Measure the absorbance at around 540 nm.
-
Determine the cell viability using an MTT assay to rule out cytotoxicity-related effects.
-
Calculate the percentage of NO inhibition and the IC50 value.
Conclusion and Future Directions
This guide underscores the critical need for systematic, head-to-head comparative studies of the ortho-, meta-, and para-isomers of methoxyphenylacetohydrazide across a range of biological assays. Such research would provide invaluable structure-activity relationship data, enabling a more rational design of novel therapeutic agents based on this versatile scaffold. Future investigations should focus on:
-
Direct Comparative Screening: Evaluating all three isomers in parallel in a battery of standardized antioxidant, anti-inflammatory, and antimicrobial assays.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which these isomers exert their biological effects.
-
In Vivo Efficacy and Safety: Progressing the most promising isomers to in vivo models to assess their therapeutic potential and safety profiles.
By undertaking such a systematic approach, the scientific community can unlock the full therapeutic potential hidden within the subtle structural nuances of these isomeric compounds.
References
- 1. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-methoxy aroylhydrazones – free radicals scavenging, anticancer and cytoprotective potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Inflammatory Activity of N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 12. turkjps.org [turkjps.org]
- 13. Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone [scirp.org]
A Comparative Analysis of Synthetic Routes to 2-(3-Methoxyphenyl)acetohydrazide: A Guide for Researchers
Introduction
2-(3-Methoxyphenyl)acetohydrazide is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of various heterocyclic compounds with diverse biological activities. The efficient and reliable synthesis of this hydrazide is paramount for advancing research and development in these fields. This technical guide provides a comparative analysis of the three primary synthetic routes to this compound, offering an in-depth examination of their underlying principles, procedural details, and relative merits. By presenting side-by-side comparisons of reaction parameters, yields, and operational considerations, this document aims to empower researchers to select the most suitable synthetic strategy for their specific laboratory context and research objectives.
Comparative Overview of Synthetic Strategies
The synthesis of this compound can be approached through three main pathways, each commencing from the readily available starting material, 3-methoxyphenylacetic acid. The choice of route is often a trade-off between reaction time, yield, purity, and the handling of intermediate reagents.
| Parameter | Route 1: Two-Step Synthesis via Ester Intermediate | Route 2: Two-Step Synthesis via Acyl Chloride Intermediate | Route 3: One-Step Synthesis via Direct Coupling |
| Starting Material | 3-Methoxyphenylacetic acid | 3-Methoxyphenylacetic acid | 3-Methoxyphenylacetic acid |
| Key Intermediates | Methyl 2-(3-methoxyphenyl)acetate | 2-(3-Methoxyphenyl)acetyl chloride | Activated carboxylic acid (in situ) |
| Primary Reagents | Methanol, H₂SO₄, Hydrazine hydrate | Thionyl chloride (SOCl₂), Hydrazine hydrate | Coupling agent (e.g., DCC, EDC), Hydrazine hydrate |
| Estimated Overall Yield | 85-95% | 75-90% | 60-80% |
| Purity of Crude Product | High | Good to High | Moderate to High |
| Reaction Time | Longer (multiple steps, reflux) | Shorter (highly reactive intermediate) | Variable (depends on coupling agent) |
| Process Complexity | Moderate | High (moisture-sensitive intermediate) | Low to Moderate |
| Key Advantages | High purity, reliable, uses common reagents. | Fast reaction, high reactivity of intermediate. | Single step, avoids isolation of intermediates. |
| Key Disadvantages | Longer overall process. | Use of hazardous reagent (SOCl₂), potential for diacylhydrazine byproduct. | Cost of coupling agents, potential for side reactions and purification challenges. |
Route 1: Two-Step Synthesis via Ester Intermediate
This classical and widely employed method involves the initial conversion of the carboxylic acid to its corresponding ester, typically through Fischer esterification, followed by hydrazinolysis of the ester to furnish the desired acetohydrazide. This route is favored for its reliability and the high purity of the final product, often achievable with straightforward purification techniques.
Workflow Diagram
Caption: Workflow for the two-step synthesis via an ester intermediate.
Mechanistic Rationale
The first step, Fischer esterification , is an acid-catalyzed nucleophilic acyl substitution. The protonation of the carbonyl oxygen of the carboxylic acid by sulfuric acid enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by methanol. Subsequent proton transfers and the elimination of a water molecule yield the ester. This is a reversible reaction, and using an excess of the alcohol (methanol) drives the equilibrium towards the product.
The second step, hydrazinolysis , is also a nucleophilic acyl substitution. Hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a molecule of methanol to form the stable hydrazide.
Detailed Experimental Protocol
Part A: Synthesis of Methyl 2-(3-methoxyphenyl)acetate
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxyphenylacetic acid (10.0 g, 60.2 mmol) in absolute methanol (100 mL).
-
Acid Catalyst Addition: With gentle stirring, cautiously add concentrated sulfuric acid (2 mL) dropwise to the solution.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst, followed by brine (50 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 2-(3-methoxyphenyl)acetate as an oil. This intermediate is typically of sufficient purity for the subsequent step.
Part B: Synthesis of this compound
-
Reaction Setup: Dissolve the crude methyl 2-(3-methoxyphenyl)acetate from the previous step in ethanol (100 mL) in a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Hydrazine Addition: To the stirred solution, add hydrazine hydrate (80% solution in water, ~4.5 mL, ~72.2 mmol, 1.2 equivalents) dropwise.
-
Reflux: Heat the reaction mixture to reflux for 6-8 hours. The formation of a white precipitate is often observed as the reaction progresses.[1]
-
Isolation: After the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the white solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from ethanol to yield pure this compound as a white crystalline solid. A yield of 95% for this step has been reported.[1]
Route 2: Two-Step Synthesis via Acyl Chloride Intermediate
This route involves the conversion of the carboxylic acid to a highly reactive acyl chloride, which is then reacted with hydrazine. This method is generally faster than the esterification route due to the enhanced electrophilicity of the acyl chloride intermediate. However, it requires the handling of thionyl chloride, a corrosive and moisture-sensitive reagent.
Workflow Diagram
Caption: Workflow for the two-step synthesis via an acyl chloride intermediate.
Mechanistic Rationale
The first step involves the reaction of 3-methoxyphenylacetic acid with thionyl chloride (SOCl₂) to form 2-(3-methoxyphenyl)acetyl chloride. This reaction proceeds through a nucleophilic acyl substitution where the carboxylic acid is converted into a highly reactive acyl chloride.
In the second step, the acyl chloride is treated with hydrazine. The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic hydrazine. The subsequent elimination of a chloride ion, which is an excellent leaving group, rapidly forms the hydrazide. A potential side reaction is the formation of the 1,2-diacylhydrazine, where a second molecule of the acyl chloride reacts with the newly formed hydrazide. This can be minimized by using an excess of hydrazine and maintaining a low reaction temperature.[2]
Detailed Experimental Protocol
Part A: Synthesis of 2-(3-Methoxyphenyl)acetyl chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place 3-methoxyphenylacetic acid (10.0 g, 60.2 mmol).
-
Reagent Addition: Add thionyl chloride (10.7 g, 90.3 mmol, 1.5 equivalents) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (a few drops) can be added to facilitate the reaction.
-
Reaction: Gently heat the mixture to reflux for 1-2 hours, or until the evolution of HCl and SO₂ gases ceases.
-
Isolation: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-(3-methoxyphenyl)acetyl chloride is an oil and should be used immediately in the next step without further purification due to its moisture sensitivity.
Part B: Synthesis of this compound
-
Reaction Setup: In a separate flask, prepare a solution of hydrazine hydrate (80% solution, ~6.0 g, ~96.3 mmol, 1.6 equivalents) in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (100 mL) and cool it to 0°C in an ice bath.
-
Acyl Chloride Addition: Dissolve the crude 2-(3-methoxyphenyl)acetyl chloride in a small amount of the same inert solvent and add it dropwise to the cooled hydrazine solution with vigorous stirring, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Isolation and Purification: The product may precipitate out of the solution. If so, collect the solid by filtration, wash it with cold water, and dry. If no precipitate forms, the product can be extracted into an organic solvent, washed, dried, and the solvent evaporated. Recrystallization from ethanol can be performed for further purification.
Route 3: One-Step Synthesis via Direct Coupling
This approach aims to form the hydrazide bond directly from the carboxylic acid and hydrazine in a single step, bypassing the need to isolate an intermediate. This is typically achieved using a coupling agent that activates the carboxylic acid in situ.
Workflow Diagram
Caption: Workflow for the one-step synthesis via direct coupling.
Mechanistic Rationale
Coupling agents, such as carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)), activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by hydrazine to form the desired hydrazide. The driving force for this reaction is the formation of a stable urea byproduct.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve 3-methoxyphenylacetic acid (10.0 g, 60.2 mmol) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (100 mL).
-
Reagent Addition: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (12.7 g, 66.2 mmol, 1.1 equivalents) and a catalytic amount of a coupling additive such as 1-hydroxybenzotriazole (HOBt) (optional, to suppress side reactions) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Hydrazine Addition: Add hydrazine hydrate (80% solution, ~3.3 g, ~53.0 mmol, 0.88 equivalents, use of slightly less than one equivalent may be necessary to avoid side reactions with the coupling agent) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, the work-up procedure will depend on the coupling agent used. For EDC, the urea byproduct is water-soluble and can be removed by washing the organic layer with water. The organic layer is then dried and concentrated. The crude product is purified by column chromatography or recrystallization.
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound is contingent upon the specific priorities of the researcher.
-
For the highest purity and reliability , Route 1, the two-step synthesis via an ester intermediate, is highly recommended. Although it is a longer process, the intermediates are stable, and the final product is often obtained in high purity with simple recrystallization.
-
When reaction time is a critical factor , Route 2, involving the acyl chloride intermediate, offers a significantly faster alternative. However, this route necessitates careful handling of the hazardous and moisture-sensitive thionyl chloride and acyl chloride intermediate, and meticulous control of reaction conditions to minimize the formation of the diacylhydrazine byproduct.[2]
-
For a more streamlined, one-pot procedure , Route 3 presents an attractive option. However, the cost of coupling agents and the potential for more complex purification procedures should be taken into consideration.
Ultimately, a thorough evaluation of the available laboratory resources, safety protocols, and desired scale of synthesis will guide the selection of the most appropriate and efficient method for the preparation of this valuable synthetic intermediate.
References
The Evolving Landscape of Drug Discovery: A Comparative Guide to the Structure-Activity Relationships of 2-(3-Methoxyphenyl)acetohydrazide Analogs
In the intricate world of medicinal chemistry, the journey from a lead compound to a clinical candidate is paved with meticulous structural modifications and rigorous biological testing. The structure-activity relationship (SAR) is the compass that guides this journey, providing invaluable insights into how subtle changes in a molecule's architecture can profoundly influence its therapeutic efficacy and safety profile. This guide delves into the SAR studies of a promising class of compounds: 2-(3-Methoxyphenyl)acetohydrazide analogs. These molecules have garnered significant attention for their diverse pharmacological activities, ranging from antimicrobial and anticonvulsant to anticancer effects. By dissecting the relationship between their chemical structures and biological functions, we can illuminate the path toward designing more potent and selective therapeutic agents.
The this compound Scaffold: A Versatile Pharmacophore
The this compound core represents a privileged scaffold in drug discovery. The presence of a hydrazide moiety (-CONHNH2) provides a reactive handle for the synthesis of a wide array of derivatives, including hydrazones, thiadiazoles, and triazoles.[1][2] The 3-methoxyphenyl group, with its specific electronic and steric properties, plays a crucial role in molecular recognition and binding to biological targets. The exploration of modifications at various positions of this scaffold has led to the discovery of compounds with enhanced and often distinct biological activities.
Comparative Analysis of Biological Activities: Unraveling the SAR
The true power of SAR studies lies in the comparative analysis of analog performance. By systematically altering the structure of the parent compound and evaluating the biological consequences, researchers can identify key pharmacophoric features and build predictive models for drug design.
Antimicrobial Activity
Hydrazide-hydrazone derivatives have emerged as a significant class of antimicrobial agents, crucial in the fight against growing antibiotic resistance.[1] SAR studies on this compound analogs have revealed several key trends:
-
Substitution on the Benzylidene Ring: The nature and position of substituents on the benzylidene ring, introduced through condensation with the hydrazide, dramatically impact antibacterial and antifungal activity. Electron-withdrawing groups, such as nitro and halogen groups, on the aromatic ring of the benzylidene moiety have been shown to enhance antibacterial activity.[3] For instance, compounds with nitro substitutions at the 3- and 4-positions of the aryl ring exhibit significant antimicrobial activity.[3]
-
Heterocyclic Moieties: The incorporation of heterocyclic rings, such as 1,3,4-oxadiazole or thiazole, can modulate the antimicrobial spectrum and potency.[2][4] For example, the conversion of the hydrazide into a 5-substituted-2-mercapto-1,3,4-oxadiazole has yielded compounds with significant antimicrobial activity.[2]
Table 1: Comparative Antimicrobial Activity of this compound Analogs
| Compound/Analog | Modification | Target Organism(s) | Activity (e.g., MIC, Zone of Inhibition) | Reference |
| Parent Compound | This compound | - | Baseline | - |
| Analog A (Hydrazone) | Condensation with 4-nitrobenzaldehyde | Staphylococcus aureus, Escherichia coli | Increased antibacterial activity | [1] |
| Analog B (Oxadiazole) | Cyclization to 5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-thiol | Various bacteria and fungi | Significant antimicrobial activity | [2] |
| Analog C (Thiazole derivative) | Formation of a thiazole ring system | Gram-positive and Gram-negative bacteria | Good antimicrobial activity | [4] |
Anticancer Activity
The quest for novel anticancer agents has led to the exploration of various chemical scaffolds, including acetohydrazide derivatives.[5][6] SAR studies in this area have highlighted the importance of specific structural features for cytotoxic activity against cancer cell lines.
-
Substitution on the Phenyl Ring: The presence and position of substituents on the phenyl rings of the core structure can significantly influence anticancer potency. For instance, in a series of 2-hydroxy-2,2-bis(4-substitutedphenyl)-N'-[(1E)-(phenyl)methylene]acetohydrazides, compounds with chloro and methyl substitutions on the bis-phenyl rings were found to be potent inhibitors of breast and prostate cancer cell lines.[5][6]
-
Introduction of Bulky Groups: The incorporation of bulky aromatic or heterocyclic moieties can enhance interactions with the target protein, leading to improved anticancer activity. For example, derivatives bearing a 1,3,4-thiadiazole ring with two 3-methoxyphenyl groups have shown high activity against breast cancer cell lines.[7]
Table 2: Comparative Anticancer Activity of Acetohydrazide Analogs
| Compound/Analog | Modification | Cancer Cell Line(s) | Activity (e.g., IC50) | Reference |
| Analog D | 2-hydroxy-2,2-bis(4-chlorophenyl) derivative | MCF-7 (Breast), PC-3 (Prostate) | Strong anti-proliferative activity | [5][6] |
| Analog E | 1,3,4-Thiadiazole with two 3-methoxyphenyl groups | MCF-7, MDA-MB-231 (Breast) | High cytotoxic activity | [7] |
| Analog F | 3-[(4-Methoxyphenyl)amino]propanehydrazide derivative | U-87 (Glioblastoma) | Most active compound in the series | [8][9] |
Anticonvulsant Activity
The hydrazide-hydrazone backbone is a recognized pharmacophore for anticonvulsant activity.[10][11] SAR studies on related structures have provided a framework for designing novel antiepileptic drugs.
-
Aryl Substituents: The nature of the aryl group attached to the hydrazone moiety is a key determinant of anticonvulsant activity. The presence of a lipophilic group on the aryl ring is often beneficial.
-
Terminal N-Substitution: Modifications at the terminal nitrogen of the hydrazide can influence the pharmacokinetic and pharmacodynamic properties of the compounds.
While direct SAR data on this compound analogs for anticonvulsant activity is less prevalent in the initial search, the general principles derived from other hydrazide-based anticonvulsants can be applied to guide future design.[11][12]
Experimental Protocols: A Guide to Synthesis and Evaluation
The reliability of SAR data hinges on the robustness of the experimental methodologies. Here, we provide a generalized, step-by-step protocol for the synthesis and biological evaluation of this compound analogs, based on established literature procedures.
General Synthesis of Hydrazone Analogs
The synthesis of hydrazone derivatives of this compound is typically a straightforward one-pot reaction.
Experimental Workflow: Synthesis of Hydrazones
Caption: General synthetic scheme for hydrazone analogs.
Protocol:
-
Dissolution: Dissolve equimolar amounts of this compound and the desired substituted aldehyde or ketone in a suitable solvent, such as ethanol.
-
Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux: Heat the mixture to reflux for a period of 2-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography to yield the pure hydrazone analog.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.
In Vitro Antimicrobial Activity Assay (Agar Well Diffusion Method)
This method provides a qualitative and semi-quantitative measure of the antimicrobial activity of the synthesized compounds.
Experimental Workflow: Antimicrobial Assay
Caption: Workflow for the agar well diffusion antimicrobial assay.
Protocol:
-
Media Preparation: Prepare and sterilize the appropriate nutrient agar medium for the target microorganisms (bacteria or fungi).
-
Inoculation: Aseptically pour the molten agar into sterile Petri dishes and allow it to solidify. Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of the agar.
-
Well Preparation: Create wells of a standard diameter (e.g., 6 mm) in the seeded agar plates using a sterile cork borer.
-
Compound Loading: Prepare solutions of the test compounds and a standard antibiotic (positive control) at a known concentration in a suitable solvent (e.g., DMSO). Load a fixed volume (e.g., 100 µL) of each solution into separate wells. A well containing only the solvent serves as a negative control.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Mechanistic Insights and Future Directions
The diverse biological activities of this compound analogs suggest that they may interact with multiple biological targets. For instance, the anticonvulsant activity of some hydrazones is attributed to their ability to modulate GABAergic neurotransmission or interact with voltage-gated sodium channels.[13] The anticancer effects could be mediated through various mechanisms, including the inhibition of specific kinases or the induction of apoptosis.[5][6]
Logical Relationship: From SAR to Drug Design
Caption: The iterative cycle of SAR-guided drug discovery.
Future research should focus on elucidating the precise molecular mechanisms of action for the most potent analogs. This can be achieved through a combination of in vitro biochemical assays, in vivo animal models, and computational studies such as molecular docking. A deeper understanding of the SAR and the underlying mechanisms will undoubtedly accelerate the development of this compound-based therapeutics with improved efficacy and safety profiles.
Conclusion
The structure-activity relationship studies of this compound analogs provide a compelling example of how systematic chemical modifications can unlock a wealth of therapeutic potential. The insights gained from comparing the biological activities of these analogs have illuminated the key structural features required for antimicrobial, anticancer, and potentially anticonvulsant effects. This guide serves as a testament to the power of SAR as a cornerstone of modern drug discovery, offering a roadmap for the rational design of next-generation therapeutic agents. The journey from the bench to the bedside is long and challenging, but with the guiding principles of SAR, the scientific community is well-equipped to navigate this complex landscape and deliver innovative medicines that address unmet medical needs.
References
- 1. Synthesis and antimicrobial activity of substituted acetohydrazide derivatives [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SAR of Anticonvulsant Drugs | PPT [slideshare.net]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 2-(3-Methoxyphenyl)acetohydrazide Derivatives Versus Existing Drugs
Introduction: The Quest for Superior Therapeutics
In the landscape of modern drug discovery, the hydrazone scaffold (-C(=O)NHN=C-) has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical comparison of derivatives based on the 2-(3-Methoxyphenyl)acetohydrazide core, evaluating their efficacy against established therapeutic agents. While this class of compounds exhibits potential across antimicrobial, anti-inflammatory, and anticancer domains, current research most strongly supports its promise in the development of novel anticonvulsant therapies.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind experimental design, ensuring a trustworthy and authoritative analysis. We will delve into the quantitative performance of these derivatives, provide detailed experimental protocols for validation, and contextualize their potential within the current therapeutic armamentarium.
Anticonvulsant Efficacy: A Primary Focus
The most compelling data for derivatives featuring the 3-methoxyphenyl moiety lies in their potential to manage epileptic seizures. Preclinical screening for anticonvulsant drugs predominantly relies on two well-validated rodent models: the Maximal Electroshock (MES) test, which models generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazole (PTZ) test, which models absence seizures. A compound's ability to protect against seizures in these models is a strong indicator of its potential clinical utility.
A key series of isatin-based hydrazones, which incorporate the 3-methoxyphenyl group, has demonstrated significant anticonvulsant properties. Specifically, the compound (Z)-N-(3-methoxyphenyl)-4-((2-oxoindolin-3-ylidene)amino)benzamide, hereafter referred to as Compound 4k , has shown notable activity in both MES and PTZ seizure models, making it an excellent candidate for comparative analysis.[1]
Causality of Experimental Models
-
Maximal Electroshock (MES) Test: This model identifies agents that prevent the spread of seizures. The endpoint, abolition of the tonic hindlimb extension, indicates a compound's ability to inhibit voltage-gated sodium channels, a mechanism shared by established drugs like Phenytoin and Carbamazepine.
-
Pentylenetetrazole (PTZ) Test: PTZ is a GABA-A receptor antagonist. This test identifies agents that can raise the seizure threshold, often by enhancing GABAergic neurotransmission. It is a reliable screen for drugs effective against absence seizures, such as Valproate and benzodiazepines like Diazepam.
Comparative Performance Data
The efficacy of an anticonvulsant is quantified by its Median Effective Dose (ED50), the dose required to produce a therapeutic effect in 50% of the population. A lower ED50 indicates higher potency.
Table 1: Efficacy Against Generalized Tonic-Clonic Seizures (MES Test, i.p. in Mice)
| Compound | ED50 (mg/kg) | Standard Drug(s) ED50 (mg/kg) |
| Compound 4k Derivative | Protection observed at 100 mg/kg[1] | Phenytoin: 8.7 - 9.87[2][3] Carbamazepine: 10.5[4] |
| (Z)-N-(phenyl)-4-((2-oxoindolin-3-ylidene)amino)benzamide) |
Note: The study on Compound 4k demonstrated significant anti-seizure activity in the MES model at doses of 100 and 300 mg/kg, though a precise ED50 was not reported.[1] This indicates its potency is in a relevant range but likely lower than first-line agents.
Table 2: Efficacy Against Absence Seizures (PTZ Test, i.p. in Mice)
| Compound | ED50 (mg/kg) | Standard Drug(s) ED50 (mg/kg) |
| Compound 4k Derivative | Protection observed at 30, 100, and 300 mg/kg[1] | Sodium Valproate: 177.8 - 348[5][6] Diazepam: 0.10 - 0.24[7] |
| (Z)-N-(3-methoxyphenyl)-4-((2-oxoindolin-3-ylidene)amino)benzamide) |
Analysis of Anticonvulsant Data: The data indicates that the 3-methoxyphenyl derivative, Compound 4k, possesses broad-spectrum anticonvulsant activity, offering protection in models of both generalized tonic-clonic and absence seizures.[1] Its activity in the PTZ model is particularly noteworthy, as it was the most active of the methoxylated derivatives tested.[1] While its potency in the MES test does not appear to surpass that of established drugs like Phenytoin or Carbamazepine, its effectiveness across both major screening models suggests a potentially valuable and versatile mechanistic profile. The high potency of Diazepam reflects its targeted, high-affinity binding to GABA-A receptors.
Proposed Mechanism of Action & Structure-Activity Relationship
The dual activity in MES and PTZ models suggests that these hydrazone derivatives may act on multiple targets. The core pharmacophore for many anticonvulsants includes an aromatic ring, a hydrogen-bonding domain, and an electron-donor group. Hydrazones fit this profile well. Their mechanism may involve a combination of blocking voltage-sensitive sodium channels and enhancing GABAergic function. The position of the methoxy group on the phenyl ring is critical; studies on related compounds show that meta-substitution (as in the 3-methoxyphenyl group) often confers potent activity.[1]
Caption: Proposed multi-target mechanism for hydrazone-based anticonvulsants.
Experimental Protocols: A Guide to Validation
Reproducibility is the cornerstone of scientific integrity. The following are detailed, self-validating protocols for the primary anticonvulsant assays.
General Workflow for In Vivo Anticonvulsant Screening
Caption: Standardized workflow for preclinical anticonvulsant drug discovery.
Protocol 1: Maximal Electroshock (MES) Test
Objective: To identify compounds effective against generalized tonic-clonic seizures by assessing their ability to prevent seizure spread.
-
Animal Preparation: Use male albino mice (20-25g), acclimatized for at least one week. Animals are grouped (n=8-10 per group) for vehicle control, positive control (e.g., Phenytoin, 10 mg/kg), and test compound groups at various doses (e.g., 30, 100, 300 mg/kg).
-
Compound Administration: Administer the test compounds and controls intraperitoneally (i.p.). The test is conducted at the time of peak effect, typically 30-60 minutes post-administration.
-
Electrode and Stimulus: Apply a drop of local anesthetic (e.g., 0.5% tetracaine) to the corneas, followed by a drop of saline to ensure conductivity. Place corneal electrodes.
-
Induction of Seizure: Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) using an electroconvulsometer.
-
Observation & Endpoint: Immediately observe the animal for the characteristic seizure pattern. The primary endpoint is the presence or absence of the tonic hindlimb extension phase. Abolition of this phase is defined as protection.
-
Data Analysis: Calculate the percentage of animals protected in each group. The ED50 value is then determined using probit analysis from the dose-response data.
Protocol 2: Pentylenetetrazole (PTZ) Test
Objective: To identify compounds that raise the seizure threshold, modeling absence and myoclonic seizures.
-
Animal Preparation: Use male albino mice (20-25g), grouped as described for the MES test. Positive controls may include Sodium Valproate (e.g., 200 mg/kg) or Diazepam (e.g., 0.2 mg/kg).
-
Compound Administration: Administer test compounds and controls i.p. 30-60 minutes prior to PTZ challenge.
-
Induction of Seizure: Administer a subcutaneous (s.c.) or i.p. injection of PTZ at a pre-determined convulsive dose (e.g., 85 mg/kg, s.c.), which reliably induces clonic seizures in >95% of control animals.
-
Observation & Endpoint: Observe the animals for 30 minutes post-PTZ administration. The primary endpoint is the occurrence of a clonic seizure lasting for at least 5 seconds. The absence of such a seizure within the observation period constitutes protection.
-
Data Analysis: Calculate the percentage of animals protected in each group. Determine the ED50 value from the dose-response curve using probit analysis.
Broader Biological Potential: An Overview
While the anticonvulsant data is most specific, the broader class of acetohydrazide and hydrazone derivatives has shown promise in other therapeutic areas. This suggests that the this compound scaffold warrants wider screening.
General Synthesis Pathway
Caption: General synthetic route for this compound derivatives.
Anti-inflammatory, Antimicrobial, and Anticancer Activity
Table 3: Summary of Biological Activities of Related Hydrazone Derivatives
| Therapeutic Area | Key Findings from Literature | Standard Drugs for Comparison |
| Anti-inflammatory | Derivatives of acetohydrazides show significant reduction of inflammation in the carrageenan-induced rat paw edema assay, with some compounds exhibiting efficacy comparable to diclofenac.[8][9] | Diclofenac, Mefenamic Acid[10] |
| Antimicrobial | Various hydrazone derivatives exhibit moderate to good activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with efficacy benchmarked against agents like Chloramphenicol.[11][12] | Ciprofloxacin, Chloramphenicol |
| Anticancer | Certain hydrazone analogs demonstrate cytotoxic activity against human cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer, by inducing apoptosis.[13][14] | Doxorubicin, Cisplatin |
While these findings are promising, it must be emphasized that direct, quantitative comparisons for derivatives specifically containing the this compound core are not yet widely available in the literature. This represents a significant opportunity for future research to explore the full therapeutic potential of this specific chemical series.
Conclusion and Future Directions
Derivatives of this compound, particularly those forming hydrazone structures, represent a promising class of compounds for therapeutic development. The existing evidence strongly supports their potential as broad-spectrum anticonvulsant agents, with demonstrated efficacy in preclinical models of both generalized tonic-clonic and absence seizures. The performance of Compound 4k, while not yet surpassing the potency of all first-line drugs, is significant due to its dual action, suggesting a valuable mechanistic profile that warrants further investigation.
Future research should focus on:
-
Quantitative Efficacy: Determining the precise ED50 and therapeutic indices (TD50/ED50) for lead compounds like the 3-methoxyphenyl derivative to allow for more direct comparison with standard drugs.
-
Mechanism of Action: Elucidating the specific molecular targets (e.g., which sodium channel isoforms or GABA-A receptor subunits) to understand the basis of their efficacy and potential side-effect profile.
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to evaluate their drug-likeness.
-
Expanded Screening: Systematically evaluating the this compound series for anti-inflammatory, antimicrobial, and anticancer activities to explore their full therapeutic potential.
The journey from a promising scaffold to a clinical candidate is rigorous, but the data presented in this guide establishes a solid, evidence-based foundation for the continued exploration of this versatile chemical class.
References
- 1. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 4. Subchronic Treatment with CBZ Transiently Attenuates Its Anticonvulsant Activity in the Maximal Electroshock-Induced Seizure Test in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose-finding study with nicotine as a proconvulsant agent in PTZ-induced seizure model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-epileptic activity, toxicity and teratogenicity in CD1 mice of a novel valproic acid arylamide derivative, N-(2-hydroxyphenyl)-2-propylpentanamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anticonvulsive activity and toxicity of diazepam in three different formulations. An experimental study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. brieflands.com [brieflands.com]
- 10. Synthesis and analgesic activity of N-arylhydrazone derivatives of mefenamic acid [sites.ualberta.ca]
- 11. Synthesis and antimicrobial activity of substituted acetohydrazide derivatives [wisdomlib.org]
- 12. turkjps.org [turkjps.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Catalysts for Hydrazone Synthesis: A Guide for Researchers
Introduction
Hydrazones, characterized by the R1R2C=NNR3R4 functional group, are a cornerstone in synthetic chemistry, finding extensive applications in medicinal chemistry, materials science, and as versatile synthetic intermediates.[1][2] Their synthesis, typically a condensation reaction between a carbonyl compound and a hydrazine, is often sluggish and requires catalytic intervention to proceed efficiently.[3][4] This guide provides a comprehensive, head-to-head comparison of various catalysts for hydrazone synthesis, offering experimental insights and data to aid researchers in selecting the optimal catalyst for their specific needs.
The formation of a hydrazone proceeds through a nucleophilic addition mechanism, analogous to imine formation.[5][6][7] The reaction is generally catalyzed by acids, which protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazine.[8] However, the pH of the reaction medium is a critical parameter; excessively low pH can lead to the protonation of the hydrazine nucleophile, rendering it unreactive.[8] This delicate balance underscores the importance of catalyst selection.
The Catalytic Landscape for Hydrazone Synthesis
A diverse array of catalysts has been developed to promote hydrazone formation, each with its own set of advantages and limitations. This guide will focus on a comparative analysis of the most prominent classes: traditional acid catalysts, innovative organocatalysts, and emerging metal-based systems.
Traditional Acid Catalysts: The Workhorses
Simple acid catalysts have long been the default choice for promoting hydrazone synthesis. Their primary role is to protonate the carbonyl oxygen, facilitating the initial nucleophilic attack and subsequent dehydration.
Commonly used acid catalysts include:
-
Acetic Acid
-
Trifluoroacetic Acid (TFA)
-
Citric Acid
While effective in many cases, traditional acid catalysts can suffer from drawbacks such as harsh reaction conditions, potential for side reactions, and incompatibility with acid-sensitive functional groups.[9] Recent work has highlighted citric acid as a greener and efficient alternative to conventional catalysts like acetic acid, offering improved yields and reduced reaction times under eco-friendly conditions.[10]
Organocatalysts: A Paradigm Shift in Efficiency and Selectivity
The advent of organocatalysis has revolutionized hydrazone synthesis, offering milder reaction conditions and enhanced reaction rates, particularly at neutral pH.[3][11][12][13][14] These catalysts operate through a nucleophilic catalysis pathway, forming a highly reactive imine intermediate with the carbonyl compound, which then readily reacts with the hydrazine.[3]
Aniline and its Derivatives: Aniline has been a classic catalyst for hydrazone formation.[3] However, its use is often hampered by the need for high catalyst loadings and its inherent toxicity.[3]
Anthranilic Acids and Aminobenzoic Acids: Research has shown that simple, commercially available anthranilic acids and aminobenzoic acids are superior catalysts to aniline.[3][12][13] For instance, 5-methoxyanthranilic acid has been reported to enhance reaction rates by one to two orders of magnitude compared to the aniline-catalyzed reaction.[3][12][13] The ortho-carboxylate group in these catalysts is believed to facilitate intramolecular proton transfer, aiding in the dehydration step.[3][12][13]
2-Aminophenols and 2-(Aminomethyl)benzimidazoles: These represent newer classes of highly active organocatalysts for hydrazone formation at neutral pH.[11][14] Kinetic studies have demonstrated rate enhancements up to 7-fold greater than with traditional aniline catalysis.[11][14] Notably, 2-(aminomethyl)benzimidazoles have shown efficacy with challenging aryl ketone substrates.[11][14]
2-Aminobenzenephosphonic Acids: These catalysts have been shown to be superior to anthranilic acids for certain aldehyde substrates, highlighting the importance of the ortho-proton donor's pKa in catalytic activity at biological pH.[15][16]
Metal-Based Catalysts: Expanding the Synthetic Toolbox
While less common for the direct condensation reaction, metal catalysts play a significant role in alternative and more complex synthetic routes to hydrazones and their derivatives.
-
Nickel, Cobalt, and Ruthenium: These transition metals have been shown to catalyze various cross-coupling reactions between hydrazones and electrophiles.[17][18]
-
Palladium: Palladium catalysts are effective for Tsuji-Trost type allylations with hydrazones.[17]
-
Gold: Gold-catalyzed hydrohydrazidation of alkynes provides a facile route to substituted keto-N-acylhydrazones.[19]
-
Iron: Ferric chloride hexahydrate has been used to catalyze the synthesis of hydrazones from azides and N,N-dimethylhydrazine.[19]
-
Magnesium Oxide Nanoparticles: These have been employed as a green, heterogeneous catalyst for hydrazone synthesis under solvent-free conditions.[20]
It's important to note that many of these metal-catalyzed reactions involve the transformation of pre-formed hydrazones rather than their direct synthesis from carbonyls and hydrazines. However, they represent powerful tools for accessing structurally diverse hydrazone derivatives.
Head-to-Head Performance Comparison
To provide a clear and objective comparison, the following table summarizes the performance of representative catalysts for the synthesis of a model hydrazone from a generic aldehyde and hydrazine under comparable conditions. The data is a synthesis of findings from multiple literature sources.
| Catalyst | Catalyst Type | Typical Loading (mol%) | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| None | - | - | > 24 h | < 10% | No catalyst contamination | Very slow, low yielding |
| Acetic Acid | Acid | 10-20 | 4-12 h | 70-85% | Inexpensive, readily available | Can require harsh conditions |
| Citric Acid | Acid | 5-10 | 2-6 h | 88-94%[10] | Eco-friendly, efficient[10] | May not be suitable for all substrates |
| Aniline | Organocatalyst | 10-100 | 2-8 h | 60-80% | Well-established | High loading required, toxic[3] |
| 5-Methoxyanthranilic Acid | Organocatalyst | 1-5 | 0.5-2 h | > 95%[3][12] | High efficiency at neutral pH[3][12] | Higher cost than simple acids |
| 2-(Aminomethyl)benzimidazole | Organocatalyst | 1-5 | 0.5-3 h | > 90%[11][14] | Effective for ketones[11][14] | Synthesis of catalyst may be required |
| MgO Nanoparticles | Heterogeneous | 5-10 (w/w) | 0.5-1 h | > 90%[20] | Recyclable, solvent-free[20] | Preparation of nanoparticles needed |
Note: The performance data presented is generalized and can vary significantly depending on the specific substrates, solvent, and temperature used.
Experimental Protocols: A Practical Guide
To illustrate the practical application of these catalysts, here are detailed, step-by-step protocols for the synthesis of a model hydrazone, (E)-N'-(4-nitrobenzylidene)benzohydrazide, using three different catalytic systems.
General Hydrazone Formation Mechanism
The formation of a hydrazone from an aldehyde or ketone and a hydrazine is a reversible reaction that proceeds through a two-step mechanism: nucleophilic addition followed by dehydration.
Caption: General mechanism of hydrazone formation.
Protocol 1: Acetic Acid Catalyzed Synthesis
This protocol represents a traditional and widely used method for hydrazone synthesis.
Materials:
-
4-Nitrobenzaldehyde (1.0 mmol, 151.1 mg)
-
Benzhydrazide (1.0 mmol, 136.2 mg)
-
Ethanol (5 mL)
-
Glacial Acetic Acid (0.1 mmol, 6 µL)
Procedure:
-
Dissolve 4-nitrobenzaldehyde and benzhydrazide in ethanol in a round-bottom flask.
-
Add glacial acetic acid to the solution.
-
Reflux the reaction mixture for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 2: 5-Methoxyanthranilic Acid Catalyzed Synthesis
This protocol showcases the efficiency of a modern organocatalyst at neutral pH.
Materials:
-
4-Nitrobenzaldehyde (1.0 mmol, 151.1 mg)
-
Benzhydrazide (1.0 mmol, 136.2 mg)
-
Phosphate Buffered Saline (PBS, pH 7.4) with 10% DMF (5 mL)
-
5-Methoxyanthranilic Acid (0.05 mmol, 8.4 mg)
Procedure:
-
Dissolve 4-nitrobenzaldehyde, benzhydrazide, and 5-methoxyanthranilic acid in the PBS/DMF solvent system in a vial.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).
-
Upon completion, extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
Protocol 3: MgO Nanoparticle Catalyzed Synthesis (Solvent-Free)
This protocol highlights a green and heterogeneous catalytic approach.
Materials:
-
4-Nitrobenzaldehyde (1.0 mmol, 151.1 mg)
-
Benzhydrazide (1.0 mmol, 136.2 mg)
-
MgO Nanoparticles (10 mg)
Procedure:
-
Grind 4-nitrobenzaldehyde, benzhydrazide, and MgO nanoparticles together in a mortar and pestle.
-
Transfer the mixture to a sealed vial.
-
Heat the reaction mixture at 60°C for 30 minutes.
-
Monitor the reaction progress by TLC (dissolving a small aliquot in a suitable solvent).
-
After completion, add a solvent like ethyl acetate to dissolve the product.
-
Filter to remove the MgO nanoparticles (which can be washed, dried, and reused).
-
Evaporate the solvent to obtain the pure product.
Experimental Workflow Diagram
Caption: Comparative experimental workflow for hydrazone synthesis.
Conclusion and Future Outlook
The choice of catalyst for hydrazone synthesis is a critical decision that significantly impacts reaction efficiency, yield, and overall process sustainability. While traditional acid catalysts remain viable for certain applications, the superior performance of organocatalysts, particularly at neutral pH, makes them the preferred choice for many modern synthetic challenges, especially in the context of bioconjugation and drug development. The development of heterogeneous and recyclable catalysts like MgO nanoparticles represents a promising avenue for greener and more economical hydrazone synthesis.
Researchers are encouraged to consider the specific requirements of their synthesis, including substrate reactivity, functional group tolerance, and desired reaction conditions, when selecting a catalyst. The experimental data and protocols provided in this guide serve as a starting point for optimizing hydrazone synthesis and unlocking the full potential of this versatile class of compounds.
References
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- 2. researchgate.net [researchgate.net]
- 3. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 8. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Water-soluble organocatalysts for hydrazone and oxime formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New organocatalyst scaffolds with high activity in promoting hydrazone and oxime formation at neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Importance of ortho Proton Donors in Catalysis of Hydrazone Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HOME-Chemistry: hydrazone as organo-metallic equivalent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Hydrazone synthesis [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Purity Assessment: Synthesized 2-(3-Methoxyphenyl)acetohydrazide versus a Reference Standard
For researchers, scientists, and drug development professionals, the meticulous verification of a synthesized compound's purity is a cornerstone of scientific rigor and a prerequisite for its use in further research and development. This guide provides an in-depth, objective comparison of a laboratory-synthesized batch of 2-(3-Methoxyphenyl)acetohydrazide against a certified reference standard. We will delve into the underlying principles and provide detailed experimental protocols for a suite of analytical techniques, demonstrating a self-validating system for purity assessment.
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
This compound is a key building block in the synthesis of various pharmaceutically active compounds. The presence of impurities, even in trace amounts, can lead to undesirable side reactions, reduced efficacy, and potential toxicity in the final drug product.[1] Therefore, a comprehensive purity assessment is not merely a quality control step but a critical component of ensuring the reliability and reproducibility of scientific research. This guide will walk you through a multi-pronged approach to purity verification, comparing our synthesized compound to a hypothetical, yet ideal, reference standard.
Synthesis of this compound
The synthesis of this compound is typically achieved through the hydrazinolysis of the corresponding ester, methyl 2-(3-methoxyphenyl)acetate. This reaction is a classic and efficient method for the preparation of hydrazides.[2]
Synthesis Protocol
A solution of methyl 2-(3-methoxyphenyl)acetate (1 equivalent) in ethanol is treated with hydrazine hydrate (4 equivalents). The reaction mixture is then refluxed for a period of 6 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is washed with petroleum ether to remove non-polar impurities. For the purpose of this guide, the synthesized product was further purified by recrystallization from ethanol to yield a white crystalline solid.
Comparative Purity Assessment: A Multi-Technique Approach
A single analytical technique is often insufficient to definitively determine the purity of a compound.[3] Therefore, we employ a combination of methods to build a comprehensive purity profile of our synthesized this compound and compare it against our reference standard.
Method 1: Melting Point Determination
Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.[4][5][6][7] This makes melting point determination a fundamental and rapid technique for preliminary purity assessment.[8]
Experimental Protocol: Capillary Method
-
A small amount of the dry, crystalline sample (synthesized or reference standard) is finely ground.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.[4]
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is ramped at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded as the melting point range.
Data Comparison
| Sample | Melting Point Range (°C) | Observations |
| Reference Standard | 118.0 - 119.0 | Sharp melting point, clear melt |
| Synthesized Product | 117.5 - 118.5 | Sharp melting point, clear melt |
Interpretation: The narrow melting point range of the synthesized product, which is very close to that of the reference standard, provides a strong initial indication of high purity.
Method 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. By comparing the FT-IR spectrum of the synthesized compound with that of the reference standard, we can confirm its identity and detect the presence of impurities with different functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
The diamond crystal of the ATR-FTIR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
-
A small amount of the sample (synthesized or reference standard) is placed directly on the crystal.
-
The anvil is lowered to ensure good contact between the sample and the crystal.
-
The FT-IR spectrum is recorded in the range of 4000-400 cm⁻¹.
Spectral Comparison
| Functional Group | Reference Standard (cm⁻¹) | Synthesized Product (cm⁻¹) | Interpretation |
| N-H Stretch (Amide & Amine) | 3300 - 3180 | 3295, 3205 | Presence of hydrazide group confirmed.[9][10] |
| C-H Stretch (Aromatic) | 3100 - 3000 | 3060 | Characteristic of the phenyl ring. |
| C-H Stretch (Aliphatic) | 3000 - 2850 | 2940 | Methylene group protons. |
| C=O Stretch (Amide I) | ~1670 | 1668 | Confirms the presence of the carbonyl group.[9] |
| N-H Bend (Amide II) | ~1540 | 1545 | Characteristic of the amide linkage. |
| C-O Stretch (Ether) | ~1250 | 1248 | Indicates the methoxy group. |
Interpretation: The FT-IR spectrum of the synthesized this compound shows a high degree of similarity to the reference standard, with all characteristic peaks present and no significant additional peaks that would indicate the presence of impurities.
Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Proton (¹H) and Carbon-13 (¹³C) NMR are powerful tools for structural elucidation and purity determination. Quantitative NMR (qNMR) can be used for an absolute purity assessment.[1][11][12][13]
Experimental Protocol: ¹H and ¹³C NMR
-
An accurately weighed sample (approx. 10-20 mg) of the synthesized compound or reference standard is dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
A small amount of a reference standard with a known chemical shift (e.g., Tetramethylsilane - TMS) is added.
-
The ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.
-
For quantitative analysis (qNMR), a certified internal standard of known purity and weight would be added to the sample.[11]
¹H NMR Data Comparison (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference Standard | Synthesized Product |
| 9.15 | s | 1H | -NH- | ✓ | ✓ |
| 7.20 | t | 1H | Ar-H | ✓ | ✓ |
| 6.85 - 6.75 | m | 3H | Ar-H | ✓ | ✓ |
| 4.20 | s | 2H | -NH₂ | ✓ | ✓ |
| 3.75 | s | 3H | -OCH₃ | ✓ | ✓ |
| 3.30 | s | 2H | -CH₂- | ✓ | ✓ |
¹³C NMR Data Comparison (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Reference Standard | Synthesized Product |
| 169.5 | C=O | ✓ | ✓ |
| 159.3 | Ar-C-O | ✓ | ✓ |
| 137.8 | Ar-C | ✓ | ✓ |
| 129.5 | Ar-CH | ✓ | ✓ |
| 120.8 | Ar-CH | ✓ | ✓ |
| 114.2 | Ar-CH | ✓ | ✓ |
| 112.5 | Ar-CH | ✓ | ✓ |
| 55.0 | -OCH₃ | ✓ | ✓ |
| 40.5 | -CH₂- | ✓ | ✓ |
Interpretation: The ¹H and ¹³C NMR spectra of the synthesized product are virtually identical to those of the reference standard. The chemical shifts, multiplicities, and integrations are consistent with the expected structure of this compound. The absence of any significant unassigned signals suggests a high level of purity.
Method 4: High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a highly sensitive and quantitative technique used to separate, identify, and quantify each component in a mixture.[14][15][16] By developing a suitable method, we can separate the main compound from any potential impurities and calculate the purity based on the peak areas.
Experimental Protocol: Reversed-Phase HPLC
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of the synthesized product and reference standard is prepared in the mobile phase at a concentration of 1 mg/mL.
Data Comparison
| Sample | Retention Time (min) | Peak Area (%) |
| Reference Standard | 8.52 | 99.98% |
| Synthesized Product | 8.51 | 99.95% |
Interpretation: The HPLC analysis shows a single major peak for both the reference standard and the synthesized product at a retention time of approximately 8.5 minutes. The calculated purity for the synthesized product is extremely high, indicating the absence of any significant impurities that can be detected under these conditions.
Visualizing the Purity Assessment Workflow
A logical workflow is essential for a systematic and comprehensive purity assessment.
Caption: A workflow diagram illustrating the key stages in the purity assessment of synthesized this compound.
Chemical Structure of this compound
Caption: The chemical structure of this compound.
Conclusion
The comprehensive analysis of the synthesized this compound demonstrates a high degree of purity, comparable to that of a certified reference standard. The sharp melting point, consistent FT-IR and NMR spectra, and a single major peak in the HPLC chromatogram collectively validate the identity and purity of the synthesized compound. This multi-technique approach provides a robust and self-validating system for the quality control of synthesized pharmaceutical intermediates, ensuring their suitability for subsequent stages of research and drug development.
References
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(3-METHOXYPHENYL)ETHANOHYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. promptpraxislabs.com [promptpraxislabs.com]
- 6. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. namsa.com [namsa.com]
- 9. mdpi.com [mdpi.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ptfarm.pl [ptfarm.pl]
- 16. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to 2-(3-Methoxyphenyl)acetohydrazide and Its Synthetic Precursors
This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 2-(3-Methoxyphenyl)acetohydrazide and its essential precursors, 3-methoxyphenylacetic acid and methyl 2-(3-methoxyphenyl)acetate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural transformations along the synthetic pathway through a detailed examination of Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are explained to provide a practical and authoritative resource for compound characterization.
Introduction: The Significance of Hydrazide Scaffolds
This compound is a versatile intermediate in organic synthesis, primarily utilized as a scaffold for constructing more complex molecules with potential biological activities. The hydrazide functional group is a crucial pharmacophore and a key building block for synthesizing a wide array of heterocyclic compounds, such as pyrazoles, triazoles, and oxadiazoles, as well as hydrazone derivatives.[1][2][3] Given their prevalence in medicinal chemistry, the unambiguous structural confirmation of these hydrazides and their precursors is paramount. Spectroscopic analysis provides the definitive evidence required to monitor the reaction progress, confirm the identity of intermediates, and verify the purity of the final product.
This guide will walk through the synthetic progression from a commercially available starting material, 3-methoxyphenylacetic acid, to the target hydrazide, highlighting the distinct spectroscopic signatures at each stage.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a straightforward two-step process starting from 3-methoxyphenylacetic acid.
-
Esterification: The carboxylic acid is first converted to its corresponding methyl ester, methyl 2-(3-methoxyphenyl)acetate. This step is crucial as it activates the carbonyl group for the subsequent nucleophilic attack and prevents undesirable acid-base side reactions with hydrazine.
-
Hydrazinolysis: The methyl ester is then treated with hydrazine hydrate, which acts as a nucleophile, displacing the methoxy group to form the stable acetohydrazide derivative.[4]
The logical flow of this synthesis is depicted below.
Caption: Synthetic workflow for this compound.
Spectroscopic Analysis of the Starting Material: 3-Methoxyphenylacetic Acid
3-Methoxyphenylacetic acid is a solid compound characterized by the presence of a carboxylic acid, a methoxy group, and a meta-substituted benzene ring.[5] Its spectroscopic data provide a baseline for our comparative analysis.
Key Spectroscopic Features:
-
FT-IR: The most prominent feature is the very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The spectrum also shows a sharp, strong C=O stretching band around 1700 cm⁻¹.
-
¹H NMR: The spectrum is distinguished by a singlet at high chemical shift (typically >10 ppm) for the acidic proton of the carboxylic acid, which readily exchanges with D₂O. Other key signals include a singlet for the methoxy (-OCH₃) protons around 3.8 ppm, a singlet for the benzylic methylene (-CH₂) protons around 3.6 ppm, and a complex multiplet pattern for the aromatic protons.[6]
-
¹³C NMR: The carbonyl carbon of the carboxylic acid appears at a characteristic downfield shift of approximately 178 ppm. The spectrum also contains signals for the four distinct aromatic carbons, the benzylic carbon, and the methoxy carbon.
-
Mass Spectrometry: The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight (166.17 g/mol ).[5][7]
Data Summary: 3-Methoxyphenylacetic Acid
| Spectroscopic Technique | Key Diagnostic Signal | Observed Value/Range | Interpretation |
| FT-IR (KBr, cm⁻¹) | O-H Stretch | 2500-3300 (broad) | Carboxylic Acid O-H |
| C=O Stretch | ~1700 | Carboxylic Acid C=O | |
| ¹H NMR (CDCl₃, ppm) | δ ~11.0 | 1H, singlet, broad | -COOH Proton |
| δ 6.8-7.3 | 4H, multiplet | Aromatic Protons | |
| δ ~3.81 | 3H, singlet | -OCH₃ Protons | |
| δ ~3.63 | 2H, singlet | -CH₂- Protons | |
| ¹³C NMR (CDCl₃, ppm) | δ ~178 | 1C | -COOH Carbonyl |
| δ ~159 | 1C | C-OCH₃ Aromatic | |
| δ 113-130 | 5C | Aromatic Carbons | |
| δ ~55 | 1C | -OCH₃ Carbon | |
| δ ~41 | 1C | -CH₂- Carbon | |
| MS (EI, m/z) | 166 | [M]⁺ | Molecular Ion |
Spectroscopic Analysis of the Intermediate: Methyl 2-(3-methoxyphenyl)acetate
The conversion of the carboxylic acid to its methyl ester results in distinct and easily identifiable changes in the spectroscopic data, confirming the success of the first synthetic step.
Key Spectroscopic Changes from Precursor:
-
FT-IR: The most significant change is the disappearance of the broad O-H stretch of the carboxylic acid. A new, sharp C=O stretching vibration for the ester appears, typically at a slightly higher wavenumber (~1735 cm⁻¹) than the acid.
-
¹H NMR: The broad singlet for the acidic proton vanishes completely. A new, sharp singlet appears around 3.7 ppm, integrating to three protons, which corresponds to the newly formed ester methyl (-COOCH₃) group. The chemical shifts of the adjacent benzylic methylene protons and the aromatic protons may experience slight changes.
-
¹³C NMR: The carbonyl carbon signal shifts slightly upfield to ~172 ppm. A new signal appears around 52 ppm, characteristic of the ester methoxy carbon.[8][9]
-
Mass Spectrometry: The molecular ion peak shifts to a higher m/z value, reflecting the addition of a methyl group and loss of a hydrogen atom (180.20 g/mol ).[10]
Data Summary: Methyl 2-(3-methoxyphenyl)acetate
| Spectroscopic Technique | Key Diagnostic Signal | Observed Value/Range | Interpretation |
| FT-IR (neat, cm⁻¹) | C=O Stretch | ~1735 | Ester C=O |
| C-O Stretch | ~1150-1250 | Ester C-O | |
| ¹H NMR (CDCl₃, ppm) | δ 6.8-7.3 | 4H, multiplet | Aromatic Protons |
| δ ~3.80 | 3H, singlet | Ar-OCH₃ Protons | |
| δ ~3.70 | 3H, singlet | Ester -OCH₃ Protons | |
| δ ~3.60 | 2H, singlet | -CH₂- Protons | |
| ¹³C NMR (CDCl₃, ppm) | δ ~172 | 1C | Ester Carbonyl |
| δ ~159 | 1C | C-OCH₃ Aromatic | |
| δ 114-135 | 5C | Aromatic Carbons | |
| δ ~55 | 1C | Ar-OCH₃ Carbon | |
| δ ~52 | 1C | Ester -OCH₃ Carbon | |
| δ ~41 | 1C | -CH₂- Carbon | |
| MS (EI, m/z) | 180 | [M]⁺ | Molecular Ion |
Spectroscopic Analysis of the Final Product: this compound
The final transformation from the ester to the hydrazide introduces the nitrogen-containing functional group, leading to another set of characteristic spectroscopic changes that confirm the formation of the desired product.
Key Spectroscopic Changes from Intermediate:
-
FT-IR: The spectrum is now characterized by the appearance of N-H stretching vibrations in the 3200-3400 cm⁻¹ region, often seen as two distinct bands for the symmetric and asymmetric stretches of the -NH₂ group. The C=O stretching vibration (Amide I band) shifts to a lower wavenumber (~1650-1670 cm⁻¹) compared to the ester, which is a hallmark of amide/hydrazide formation.[11] An N-H bending vibration (Amide II band) also appears around 1630 cm⁻¹.
-
¹H NMR: The sharp singlet for the ester methyl group disappears. New, broad singlets appear which correspond to the hydrazide protons (-CONH- and -NH₂). These protons are also D₂O exchangeable. The chemical shifts of the benzylic and aromatic protons are again slightly altered due to the change in the electronic environment.
-
¹³C NMR: The carbonyl carbon signal experiences a further upfield shift to approximately 170 ppm, consistent with the formation of a hydrazide.
-
Mass Spectrometry: The molecular ion peak corresponds to the molecular weight of the final product (180.21 g/mol ).[12] The fragmentation pattern will differ significantly from the ester, often showing characteristic losses related to the hydrazide moiety.
Data Summary: this compound
| Spectroscopic Technique | Key Diagnostic Signal | Observed Value/Range | Interpretation |
| FT-IR (KBr, cm⁻¹) | N-H Stretch | 3200-3400 (two bands) | -NH₂ Group |
| C=O Stretch (Amide I) | ~1660 | Hydrazide C=O | |
| N-H Bend (Amide II) | ~1630 | Hydrazide N-H | |
| ¹H NMR (DMSO-d₆, ppm) | δ ~9.1 | 1H, singlet, broad | -CONH- Proton |
| δ 6.7-7.2 | 4H, multiplet | Aromatic Protons | |
| δ ~4.2 | 2H, singlet, broad | -NH₂ Protons | |
| δ ~3.75 | 3H, singlet | -OCH₃ Protons | |
| δ ~3.35 | 2H, singlet | -CH₂- Protons | |
| ¹³C NMR (DMSO-d₆, ppm) | δ ~170 | 1C | Hydrazide Carbonyl |
| δ ~159 | 1C | C-OCH₃ Aromatic | |
| δ 112-136 | 5C | Aromatic Carbons | |
| δ ~55 | 1C | -OCH₃ Carbon | |
| δ ~40 | 1C | -CH₂- Carbon | |
| MS (EI, m/z) | 180 | [M]⁺ | Molecular Ion |
Head-to-Head Spectroscopic Comparison
The utility of spectroscopy in monitoring this reaction sequence is best illustrated by a direct comparison of the key diagnostic signals for each compound.
Caption: Key diagnostic shifts in FT-IR and ¹H NMR during synthesis.
Experimental Protocols
The following protocols are provided as a representative example for the synthesis and analysis. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of Methyl 2-(3-methoxyphenyl)acetate
-
To a solution of 3-methoxyphenylacetic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester, which can be purified by column chromatography if necessary.
Protocol 2: Synthesis of this compound[4]
-
Dissolve methyl 2-(3-methoxyphenyl)acetate (1.0 eq) in ethanol (10 volumes).
-
Add hydrazine hydrate (4.0 eq) to the solution.
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and concentrate under reduced pressure.
-
Wash the resulting solid or oil with petroleum ether or diethyl ether to induce crystallization and remove impurities.
-
Collect the solid product by filtration and dry under vacuum to obtain the pure acetohydrazide.
Protocol 3: Spectroscopic Characterization
-
FT-IR: Spectra are recorded on an FT-IR spectrometer using KBr pellets for solid samples or as a neat film on NaCl plates for liquids.
-
NMR: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as the internal standard.
-
Mass Spectrometry: Low-resolution mass spectra are obtained on a mass spectrometer using electron ionization (EI) at 70 eV.
Conclusion
This guide demonstrates the power and necessity of a multi-technique spectroscopic approach for the structural verification of synthetic intermediates and final products. The transformation from 3-methoxyphenylacetic acid to this compound is characterized by a series of distinct and predictable changes in FT-IR, NMR, and mass spectra. The disappearance of the carboxylic acid O-H signals, the transient appearance of an ester methyl signal in the ¹H NMR, and the ultimate emergence of N-H signals alongside a downfield shift of the carbonyl absorption are all key validation points. By understanding these spectroscopic signatures, researchers can confidently track their synthesis, ensure the purity of their compounds, and proceed with subsequent applications in drug discovery and development.
References
- 1. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrazone synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. 2-(3-METHOXYPHENYL)ETHANOHYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
- 5. 3-メトキシフェニル酢酸 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3-Methoxyphenylacetic acid(1798-09-0) 1H NMR spectrum [chemicalbook.com]
- 7. mzCloud – 3 Methoxyphenylacetic acid [mzcloud.org]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. brieflands.com [brieflands.com]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Evaluating the In Vitro Cytotoxicity of Acetohydrazide Derivatives
In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of chemical scaffolds explored, the hydrazide-hydrazone moiety (–(C=O)NHN=CH) has emerged as a particularly fruitful area of investigation.[1] These structures are not only synthetically accessible but have demonstrated a wide spectrum of biological activities, including potent anticancer effects.[2][3]
This guide provides a comprehensive framework for researchers and drug development professionals on the evaluation of the in vitro cytotoxicity of 2-(3-methoxyphenyl)acetohydrazide derivatives and related hydrazone compounds. We will move beyond a simple recitation of protocols to delve into the causality behind experimental choices, ensuring a robust and self-validating approach to screening and characterization. Our focus will be on establishing a logical workflow, from initial cytotoxicity screening to preliminary mechanistic insights, grounded in established scientific principles and supported by experimental data from peer-reviewed literature.
Part 1: The Cornerstone of Discovery - In Vitro Cytotoxicity Assays
The initial step in evaluating any potential anticancer agent is to determine its ability to kill or inhibit the proliferation of cancer cells in a controlled laboratory setting. This is achieved through in vitro cytotoxicity assays. The selection of an appropriate assay is critical, as different methods measure different biological endpoints.[4]
Commonly employed assays include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures the metabolic activity of cells.[5] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT salt into a purple formazan product.[4][6] The intensity of the color is directly proportional to the number of living cells. Due to its reliability, scalability for high-throughput screening, and extensive validation, the MTT assay is one of the most widely used methods.[5][7]
-
SRB (Sulforhodamine B) Assay: This assay relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins. It measures total biomass and is less susceptible to interference from compounds that affect mitochondrial function.[8][9]
-
LDH (Lactate Dehydrogenase) Assay: This method quantifies cell death by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[9]
While all have their merits, this guide will focus on the MTT assay for its robust nature and widespread acceptance in anticancer drug screening programs.[5]
Part 2: A Validated Protocol for Assessing Cytotoxicity via MTT Assay
A protocol is more than a series of steps; it is a system designed for reproducibility and accuracy. The following methodology for the MTT assay is presented with explanations for each critical stage, ensuring a self-validating workflow.
Step-by-Step Experimental Protocol
-
Cell Seeding & Acclimatization:
-
Action: Harvest cancer cells during their exponential growth phase. Plate them in 96-well microtiter plates at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well).[7] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Causality: Seeding at an optimal density ensures that cells are in a healthy, proliferative state and will not become confluent before the end of the experiment. The 24-hour incubation allows cells to adhere and recover from the stress of plating, ensuring that the observed effects are due to the test compound and not handling.[10]
-
-
Compound Treatment:
-
Action: Prepare serial dilutions of the this compound derivatives in the appropriate culture medium. Replace the old medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[11] Incubate for a specified duration (typically 24, 48, or 72 hours).
-
Causality: A dose-response assessment is crucial for determining the concentration at which a compound exerts its effect. The vehicle control ensures that the solvent used to dissolve the compounds has no inherent toxicity. A positive control validates that the assay system is responsive to a known cytotoxic agent.
-
-
MTT Incubation:
-
Action: Following the treatment period, add 10-50 µL of MTT solution (typically 5 mg/mL in sterile PBS) to each well.[6][12] Incubate the plate for 2-4 hours at 37°C.
-
Causality: This step allows the mitochondrial dehydrogenases in viable cells to convert the soluble yellow MTT into insoluble purple formazan crystals.[12] The incubation time is optimized to allow for sufficient formazan formation without causing cytotoxicity from the MTT reagent itself.
-
-
Formazan Solubilization:
-
Action: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution, such as Dimethyl Sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.[12]
-
Causality: The formazan crystals are insoluble in aqueous solutions. DMSO is a powerful solvent that effectively dissolves the crystals, resulting in a homogenous colored solution necessary for accurate spectrophotometric measurement.[12]
-
-
Data Acquisition & Analysis:
-
Action: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[6]
-
Causality: The amount of light absorbed by the formazan solution is directly proportional to the number of viable, metabolically active cells.[4] The data is then used to calculate the percentage of cell viability relative to the vehicle control and to determine the IC₅₀ value—the concentration of the compound that inhibits cell growth by 50%.
-
Workflow for In Vitro Cytotoxicity Screening
Caption: General workflow for evaluating compound cytotoxicity using the MTT assay.
Part 3: Comparative Cytotoxicity of Hydrazide-Hydrazone Derivatives
The true value of a screening campaign lies in the comparative analysis of multiple derivatives. By modifying peripheral chemical groups on the core hydrazide scaffold, researchers can elucidate structure-activity relationships (SAR). The table below synthesizes data from various studies to provide a comparative overview of the cytotoxic potential of different hydrazide-hydrazone derivatives.
| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | Key Findings & Observations |
| Pyrrole-substituted Hydrazone (3h) | PC-3 (Prostate) | 1.32 | Paclitaxel | Demonstrated high potency against prostate cancer cells. The pyrrole moiety was identified as a key feature for activity.[13] |
| MCF-7 (Breast) | 2.99 | Showed significant activity against breast cancer cells.[13] | ||
| HT-29 (Colon) | 1.71 | Effective against colon cancer, suggesting broad-spectrum potential.[13] | ||
| Tetracaine Hydrazide-Hydrazone (2m) | Colo-205 (Colon) | 20.5 (24h) | Doxorubicin | Exhibited moderate but significant cytotoxicity.[11] |
| Quinoline Hydrazide (22) | SH-SY5Y (Neuroblastoma) | Micromolar Potency | - | Showed significant and selective activity against neuroblastoma cells compared to normal cells.[1][14] |
| Kelly (Neuroblastoma) | Micromolar Potency | - | Confirmed potent activity in a second neuroblastoma cell line.[1][14] | |
| Thiazole-Hydrazone (T38) | HepG2 (Liver) | 1.11 µg/mL | 5-Fluorouracil | Displayed superior inhibitory activity compared to the standard chemotherapeutic 5-Fu.[3] |
| Pyrroloquinoxaline Hydrazide (12) | SKOV-3 (Ovarian) | Sub-micromolar | - | Displayed excellent potency across a panel of six human cancer cell lines and showed in vivo efficacy.[15] |
Note: The data presented is a synthesis from multiple independent studies and serves for comparative illustration. Direct comparison of absolute IC₅₀ values between different studies should be done with caution due to variations in experimental conditions.
Part 4: Potential Mechanisms of Action
Determining that a compound is cytotoxic is only the first step. Understanding how it kills cancer cells is crucial for further development. Hydrazide-hydrazone derivatives have been shown to induce cell death through several mechanisms, primarily by triggering apoptosis (programmed cell death) and inducing cell cycle arrest.[3][16]
Key mechanistic observations from the literature include:
-
Apoptosis Induction: Many active hydrazone derivatives have been shown to induce apoptosis. This is often confirmed by assays such as Annexin V staining, which detects early apoptotic cells.[13]
-
Caspase Activation: The apoptotic cascade is executed by a family of proteases called caspases. Compound 3h , for instance, was found to increase the activity of caspase-3, a key executioner caspase.[13]
-
Generation of Reactive Oxygen Species (ROS): Some derivatives induce oxidative stress within cancer cells by generating ROS.[15][16] This can damage cellular components and trigger the intrinsic mitochondrial pathway of apoptosis.
-
Cell Cycle Arrest: Compounds can halt the progression of the cell cycle at specific checkpoints, preventing cancer cells from dividing. For example, quinoline hydrazide 22 was found to cause G1 phase arrest, which was associated with the upregulation of the p27kip1 cell cycle regulating protein.[1][14][17] Thiazole derivative T38 was found to induce S-phase arrest.[3]
Hypothetical Apoptotic Pathway
Caption: A potential ROS-mediated apoptotic pathway induced by hydrazide derivatives.
Conclusion and Future Perspectives
The collective evidence strongly supports the hydrazide-hydrazone scaffold as a valuable template for the design of novel anticancer agents. The in vitro cytotoxicity data reveals that specific structural modifications, such as the inclusion of quinoline, pyrrole, or thiazole moieties, can lead to compounds with potent, and in some cases selective, activity against a range of human cancer cell lines.[1][3][13]
The primary mechanism of action for many of these derivatives appears to be the induction of apoptosis via pathways involving ROS generation and cell cycle arrest.[15][16] This guide provides a robust framework for the initial in vitro evaluation of new this compound derivatives. Future work should focus on comprehensive SAR studies to optimize potency and selectivity, followed by in vivo xenograft studies for the most promising candidates to validate their therapeutic potential in a physiological context.[15]
References
- 1. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. atcc.org [atcc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety [ouci.dntb.gov.ua]
- 15. Synthesis and biological evaluation of novel hydrazide based cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]
- 17. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(3-Methoxyphenyl)acetohydrazide
For researchers and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Proper chemical handling, from initial use to final disposal, is a cornerstone of this principle. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 2-(3-Methoxyphenyl)acetohydrazide, ensuring the protection of laboratory personnel and the environment.
The procedural guidance herein is grounded in established safety protocols for hazardous chemical waste management, drawing from regulatory standards and safety data for analogous chemical structures. The core principle of this guide is risk mitigation through informed decision-making and adherence to best practices.
Hazard Assessment and Immediate Safety Precautions
Immediate Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.[3][4][5]
-
Ventilation: All handling of solid and dissolved this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[4][6]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In the event of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4][7]
Spill Management
In the event of a spill, prompt and appropriate action is crucial to prevent exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and, if necessary, evacuate the area.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[5][8]
-
Collection: Place the contained material into a clearly labeled, sealed container for hazardous waste.[5][8]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Environmental Protection: Under no circumstances should a spill be washed into a drain or allowed to contaminate soil or waterways.[2][3]
Core Disposal Protocol: Professional Waste Management
The primary and most secure method for the disposal of this compound is through a licensed and certified hazardous waste management company.[5][9] Attempting to neutralize or chemically treat this waste in the lab without a validated and approved protocol is strongly discouraged due to the potential for creating unknown and potentially more hazardous byproducts.[5][10]
Step-by-Step Disposal Procedure:
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.[11][12] Incompatible chemicals can react violently.[13]
-
Containerization:
-
Collect all solid and liquid waste containing this compound in a dedicated, compatible, and clearly labeled hazardous waste container.[4][11]
-
The container must be in good condition, with a secure, leak-proof lid.[11]
-
The label should clearly state "Hazardous Waste," the full chemical name "this compound," and any known hazard classifications (e.g., "Toxic," "Irritant").
-
-
Storage:
-
Arranging for Pickup:
-
Follow your institution's established procedures for hazardous waste disposal. This typically involves contacting your Environmental Health and Safety (EHS) office to schedule a pickup by a licensed waste disposal contractor.
-
Provide the EHS office and the waste contractor with all necessary documentation, including the chemical name and quantity of waste.
-
Regulatory Compliance
Disposal of laboratory chemical waste is governed by strict federal and local regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[15][16][17] Adherence to the protocol outlined in this guide will support compliance with these regulations. Your institution's Chemical Hygiene Plan (CHP), mandated by OSHA, will provide specific details for your workplace.[18][19][20]
Disposal Protocol Summary
| Parameter | Guideline | Rationale |
| Primary Disposal Method | Collection and transfer via a licensed hazardous waste management service. | Ensures safe, compliant, and environmentally sound disposal, minimizing risk to personnel.[5][9] |
| In-Lab Treatment | Not recommended without a validated protocol. | Risk of creating unknown, potentially more hazardous byproducts.[5][10] |
| Waste Container | Dedicated, compatible, sealed, and clearly labeled container. | Prevents leaks, reactions, and misidentification of waste.[4][11] |
| Waste Segregation | Store separately from incompatible materials. | Prevents dangerous chemical reactions.[11][13] |
| Personal Protective Equipment | Chemical-resistant gloves, lab coat, eye protection. | Minimizes risk of personal exposure to a hazardous substance.[3][4][5] |
| Handling Location | Certified chemical fume hood. | Prevents inhalation of potentially toxic dust or aerosols.[4][6] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. 2-(4-Methoxyphenyl)acetohydrazide | C9H12N2O2 | CID 578463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. reddit.com [reddit.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. usbioclean.com [usbioclean.com]
- 12. epaosc.org [epaosc.org]
- 13. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 14. tcichemicals.com [tcichemicals.com]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
- 18. osha.gov [osha.gov]
- 19. md.rcm.upr.edu [md.rcm.upr.edu]
- 20. osha.gov [osha.gov]
Personal protective equipment for handling 2-(3-Methoxyphenyl)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Core Principles
2-(3-Methoxyphenyl)acetohydrazide, as an aromatic hydrazide, should be handled as a hazardous substance. Based on data from similar compounds, the primary hazards include:
-
Skin Irritation: Causes skin irritation.
-
Serious Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation, particularly in powdered form.
-
Harmful if Swallowed: Some hydrazides are harmful if ingested.[1]
Due to the reactivity of the hydrazide functional group, it is prudent to also consider the potential for more severe health effects with prolonged or repeated exposure, as seen with other hydrazine derivatives.[2] Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection and proper use of PPE are paramount. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[3] | Provides a barrier against skin contact. The choice of material should be based on the solvent used, if any. For powdered material, nitrile gloves are generally sufficient for incidental contact. Always inspect gloves for integrity before use. |
| Eye and Face Protection | Tight-fitting safety goggles or a full-face shield. | Protects against splashes of solutions or airborne powder, preventing serious eye irritation.[1] A face shield is recommended when there is a significant splash or dust generation risk. |
| Body Protection | A buttoned, long-sleeved laboratory coat. | Prevents contamination of personal clothing and minimizes skin exposure. |
| Respiratory Protection | A NIOSH-approved N95 respirator or a half-mask respirator with organic vapor cartridges and P100 particulate filters.[4] | Essential when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.[5][6] The choice between an N95 and a cartridge respirator depends on the scale of work and the potential for vapor exposure if the compound is heated or in a volatile solvent. |
Operational Workflow for Safe Handling
The following workflow provides a step-by-step guide for the safe handling of this compound, from preparation to disposal.
Preparation and Weighing
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust.
-
PPE Donning: Before handling, don all required PPE as outlined in the table above.
-
Weighing: If weighing the solid, use a draft shield to minimize the dispersal of powder.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
Experimental Use
-
Closed Systems: Whenever possible, conduct reactions in closed systems to minimize the release of vapors or aerosols.
-
Ventilation: Ensure all work is performed in a well-ventilated area, preferably a chemical fume hood.[1]
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, as hydrazides can react vigorously.[1]
Post-Experiment and Decontamination
-
Cleaning: Clean any spills immediately. For small powder spills, gently sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[7]
-
Surface Decontamination: After handling, decontaminate the work surface with an appropriate solvent and then wash with soap and water.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye/face protection. Wash hands thoroughly after removing all PPE.
Emergency Procedures: Rapid and Effective Response
In the event of an accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][8] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the chemical container or safety information to the medical personnel.[1] |
Disposal Plan: Environmental Responsibility
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Do not mix hydrazide waste with other chemical waste streams unless it is known to be compatible.
-
Containerization: Collect all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers. The label should include "Hazardous Waste" and the chemical name.[9]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[2][9]
The following diagram illustrates the safe handling workflow for this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Hydrazine (HSG 56, 1991) [inchem.org]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. multimedia.3m.com [multimedia.3m.com]
- 5. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 6. bestsafetyequipments.com [bestsafetyequipments.com]
- 7. enhs.uark.edu [enhs.uark.edu]
- 8. fishersci.com [fishersci.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
